molecular formula C12H14N2O3S B2553531 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine CAS No. 139780-70-4

4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

Cat. No.: B2553531
CAS No.: 139780-70-4
M. Wt: 266.32
InChI Key: YWMVWIDAXMTSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine (CAS 139780-70-4) is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. Its core research value lies in its role as a key intermediate for synthesizing novel compounds with potent antiproliferative activity. The compound features the 3,4,5-trimethoxyphenyl (TMP) moiety, a well-established pharmacophore known to inhibit tubulin polymerization by binding to the colchicine site, thereby disrupting microtubule formation and arresting cell division . This mechanism is crucial for the development of vascular disrupting agents and antimitotics that target a wide range of cancer cell lines, including multidrug-resistant phenotypes . Researchers frequently use this thiazole core to design and synthesize more complex molecular architectures. Recent studies have hybridized this scaffold with pyrimidine rings and various cyclic amines, such as piperazines, to create derivatives that show promising cytostatic effects in the NCI-60 cancer cell line screen . For instance, such designed compounds have demonstrated potent activity against non-small cell lung cancer (HOP-92), colorectal carcinoma (HCT-116), and breast cancer (SK-BR-3) cell lines . Beyond tubulin inhibition, the 2-aminothiazole scaffold is also a privileged structure in kinase inhibitor drug discovery, with a high predicted probability of targeting kinase receptors, as evidenced by its structural relationship to FDA-approved drugs . This compound is provided for research and development applications only and must be handled by qualified personnel in a controlled laboratory setting.

Properties

IUPAC Name

4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-15-9-4-7(8-6-18-12(13)14-8)5-10(16-2)11(9)17-3/h4-6H,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMVWIDAXMTSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, mechanistic underpinnings, and experimental validation of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine . As a structural analog of combretastatin A-4, this compound serves as a critical scaffold in the development of tubulin polymerization inhibitors and antiproliferative agents. The protocol utilizes a convergent Hantzsch thiazole synthesis, favored for its high regioselectivity and atom economy. This guide is designed for medicinal chemists and process scientists requiring a robust, scalable route to this specific aminothiazole derivative.

Retrosynthetic Analysis & Strategy

The target molecule, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, is constructed via the Hantzsch Thiazole Synthesis . This method involves the condensation of a nucleophilic thioamide (thiourea) with an electrophilic


-haloketone.
Strategic Disconnection
  • C-N and C-S Bond Formation: The thiazole ring is assembled in a single pot by reacting thiourea with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one.

  • Precursor Sourcing: The

    
    -bromoketone intermediate is generated via the regioselective bromination of 3,4,5-trimethoxyacetophenone.
    

Retrosynthesis Target 4-(3,4,5-trimethoxyphenyl) thiazol-2-amine Intermediates Thiourea + 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one Intermediates->Target Hantzsch Cyclization (EtOH, Reflux) StartingMaterial 3,4,5-Trimethoxyacetophenone StartingMaterial->Intermediates Bromination (Br2 or NBS)

Figure 1: Retrosynthetic pathway for the target aminothiazole.

Experimental Protocol

Phase 1: Precursor Synthesis (Bromination)

Objective: Synthesis of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one. Rationale: Direct bromination requires control to prevent poly-bromination. The use of molecular bromine in acetic acid or N-bromosuccinimide (NBS) in acetonitrile are standard routes.

Reagents:

  • 3,4,5-Trimethoxyacetophenone (1.0 eq)

  • Bromine (

    
    ) (1.0 eq) or NBS (1.05 eq)
    
  • Glacial Acetic Acid (Solvent) or Acetonitrile

Procedure (Standard


 Method): 
  • Dissolve 3,4,5-trimethoxyacetophenone (10 mmol) in glacial acetic acid (20 mL).

  • Cool the solution to 0–5 °C in an ice bath to suppress side reactions.

  • Add a solution of bromine (10 mmol) in acetic acid (5 mL) dropwise over 30 minutes. Note: The solution will decolorize as bromine is consumed.

  • Stir at room temperature for 1–2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Pour the mixture into ice-cold water (100 mL). The product should precipitate.[2]

  • Filter the solid, wash with cold water to remove acid traces, and recrystallize from ethanol if necessary.

    • Expected Yield: 75–85%

    • Appearance: White to off-white solid.

Phase 2: Hantzsch Cyclization

Objective: Synthesis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.[1][3][4] Rationale: Thiourea acts as a bis-nucleophile, attacking the


-carbon and the carbonyl carbon sequentially. Ethanol is the preferred solvent due to the solubility of reagents and the precipitation of the hydrobromide salt product.

Reagents:

  • 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (1.0 eq)

  • Thiourea (1.2 eq)

  • Absolute Ethanol (0.1 M concentration relative to ketone)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (e.g., 4.35 mmol, ~1.26 g) in absolute ethanol (10 mL).

  • Addition: Add thiourea (5.23 mmol, ~399 mg) directly to the stirring solution.

  • Reaction: Heat the mixture to reflux (78 °C) for 45–60 minutes.

    • Observation: The reaction typically proceeds through a clear solution phase before the hydrobromide salt of the product begins to precipitate.

  • Workup (Free Base Isolation):

    • Cool the reaction mixture to room temperature.

    • Basify the mixture to pH 8–9 using saturated aqueous sodium bicarbonate (

      
      ).[3] This liberates the free amine from its HBr salt.
      
    • Precipitation: The free base often precipitates as a solid. If so, filter and wash with water.[5]

    • Extraction (Alternative): If oiling occurs, extract with Dichloromethane (DCM) (

      
       mL). Wash combined organics with brine, dry over anhydrous 
      
      
      
      , and concentrate under vacuum.
  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Eluent: EtOAc/Hexane gradient).

Quantitative Data Summary:

ParameterSpecification
Reagent Stoichiometry 1:1.2 (Ketone:Thiourea)
Temperature 78 °C (Reflux)
Time 45–60 mins
Yield (Typical) 80–92%
Melting Point 208–209 °C (Lit. range)

Mechanistic Insight

The Hantzsch synthesis follows a specific sequence of nucleophilic attacks and dehydration. Understanding this mechanism is crucial for troubleshooting low yields (often caused by incomplete dehydration or side reactions at the sulfur center).

  • Nucleophilic Substitution (

    
    ):  The sulfur atom of thiourea attacks the 
    
    
    
    -carbon of the bromoketone, displacing the bromide ion. This forms an intermediate isothiourea (thioimidate).
  • Cyclization: The nitrogen atom of the isothiourea attacks the carbonyl carbon of the ketone moiety.

  • Dehydration: Loss of a water molecule drives the formation of the aromatic thiazole ring.

Mechanism Reactants Bromoketone + Thiourea Step1 S-Alkylation (Thioimidate Intermediate) Reactants->Step1 SN2 Attack Step2 N-Attack on Carbonyl (Cyclization) Step1->Step2 Intramolecular Step3 Dehydration (-H2O) Step2->Step3 Proton Transfer Product Thiazole Ring Formation Step3->Product Aromatization

Figure 2: Mechanistic flow of the Hantzsch thiazole synthesis.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral data should be verified.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.12 (s, 2H): Protons on the trimethoxyphenyl ring (positions 2,6).[1]
      
    • 
       6.70–7.10 (s, 1H): Proton at the thiazole C5 position (characteristic singlet).
      
    • 
       5.00–5.30 (br s, 2H): 
      
      
      
      protons (exchangeable with
      
      
      ).
    • 
       3.88 (s, 3H): Methoxy group at position 4 (para).[1]
      
    • 
       3.85 (s, 6H): Methoxy groups at positions 3,5 (meta).[1]
      
  • Mass Spectrometry (ESI-MS):

    • Expected

      
       peak at 
      
      
      
      .

Biological Context & Applications

This specific aminothiazole is a pharmacophore often integrated into Tubulin Polymerization Inhibitors . The 3,4,5-trimethoxyphenyl moiety mimics the A-ring of Combretastatin A-4 and Colchicine , allowing the molecule to bind to the colchicine-binding site on


-tubulin.

Key Applications:

  • Anticancer Research: Precursor for Schiff base derivatives or urea/amide-linked inhibitors targeting HeLa, MCF-7, and HCT-116 cell lines.

  • Kinase Inhibition: The 2-aminothiazole headgroup is a common motif in ATP-competitive kinase inhibitors (e.g., Dasatinib analogs).

References

  • MDPI (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents.[6] Medicina.[6] Available at: [Link]

  • National Institutes of Health (PMC). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis: Mechanism and Protocols. Available at: [Link]

Sources

Rational Design, Synthesis, and Biological Evaluation of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Architectural Rationale of the Pharmacophore

The development of microtubule-targeting agents (MTAs) remains a cornerstone of antineoplastic pharmacology. Among these, colchicine binding site inhibitors (CBSIs) have garnered significant attention due to their ability to bypass multidrug resistance (MDR) efflux pumps and selectively disrupt tumor vasculature. However, natural CBSIs like Combretastatin A-4 (CA-4) suffer from a critical pharmacokinetic flaw: the cis-olefinic bridge undergoes in vivo isomerization to the thermodynamically stable, but biologically inactive, trans-isomer.

To circumvent this, the 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine scaffold was rationally designed as a privileged, conformationally locked pharmacophore[1]:

  • The 3,4,5-Trimethoxyphenyl (TMP) Ring: This moiety is the critical anchor. It mimics the A-ring of CA-4, burying deep into the hydrophobic pocket of the

    
    -tubulin subunit and forming essential van der Waals interactions with residues such as Cys241 and Val318[2].
    
  • The Thiazole Core: Acting as a rigid heterocyclic bioisostere for the cis-double bond, the thiazole ring restricts the dihedral angle between the TMP group and adjacent substituents, permanently locking the molecule in its active conformation and preventing metabolic isomerization[1].

  • The 2-Amine Functional Group: This serves as a versatile synthetic handle. Derivatization at the 2-amino position (e.g., via ureas, acetamides, or coupling with pyrimidine kinase-inhibitor scaffolds) allows for the fine-tuning of physicochemical properties (ADME-Tox) and the creation of dual-action inhibitors[3].

Mechanistic Cascade: From Target Engagement to Apoptosis

The biological activity of these derivatives is rooted in their ability to disrupt the dynamic instability of microtubules. By binding to the orthosteric colchicine site at the interface of the


-tubulin heterodimer, these compounds prevent the curved-to-straight structural transition required for microtubule elongation[2].

This target engagement triggers a highly predictable cellular cascade: the failure of the mitotic spindle assembly activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged cell cycle arrest in the G2/M phase. Sustained arrest inevitably collapses the mitochondrial membrane potential, releasing cytochrome c and activating the Caspase-9/3 apoptotic pathway[1].

MOA Drug TMP-Thiazol-2-amine Binding CBS Colchicine Site Occupancy Drug->CBS MT Microtubule Depolymerization CBS->MT G2M G2/M Cell Cycle Arrest MT->G2M Apo Caspase-3/9 Apoptosis G2M->Apo

Fig 1: Mechanistic cascade of TMP-thiazol-2-amine derivatives from tubulin binding to apoptosis.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must follow a self-validating system where every protocol includes internal controls to verify causality and assay health.

Workflow Syn 1. Hantzsch Synthesis (Thiourea + α-Bromoketone) Char Char Syn->Char Tub 3. Target Engagement (Tubulin Polymerization Assay) Char->Tub Cyto 4. Cellular Efficacy (MTT Assay on Cancer Panel) Char->Cyto Mech 5. Mechanistic Profiling (Flow Cytometry & Apoptosis) Tub->Mech Cyto->Mech

Fig 2: Self-validating experimental workflow for synthesizing and profiling tubulin inhibitors.

Protocol A: Fluorescence-Based Tubulin Polymerization Assay
  • Objective: Quantify direct target engagement and the inhibition of microtubule nucleation/elongation.

  • Causality & Design: Tubulin polymerization is an entropy-driven, endothermic process requiring GTP. We utilize a fluorescent reporter that enhances emission upon partitioning into the hydrophobic regions of polymerized microtubules, allowing real-time kinetic tracking[4].

  • Step-by-Step Methodology:

    • Buffer Preparation: Suspend highly purified (>99%) porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9). Causality: PIPES maintains physiological pH, while EGTA chelates trace Ca²⁺ (a potent natural inhibitor of polymerization), preventing premature assay failure.

    • Compound Incubation: Pre-incubate the tubulin solution with the test derivative (0.1 μM to 10 μM) in a 96-well half-area plate at 37°C for 10 minutes.

    • Initiation: Add 1 mM GTP to all wells to provide the thermodynamic drive for heterodimer addition.

    • Kinetic Readout: Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes using a temperature-controlled microplate reader (37°C).

  • Self-Validating Checkpoints:

    • Negative Control: Vehicle (0.5% DMSO) must show a classic sigmoidal curve (nucleation lag, exponential growth, steady-state plateau).

    • Positive Controls: CA-4 (inhibitor) must flatten the curve; Paclitaxel (stabilizer) must eliminate the nucleation lag phase.

Protocol B: [³H]-Colchicine Competitive Binding Assay
  • Objective: Confirm that the derivative's mechanism of action is specifically mediated via the colchicine binding site (CBS).

  • Step-by-Step Methodology:

    • Equilibration: Incubate tubulin (3 μM) with the test compound (5 μM) and [³H]-colchicine (5 μM) in PEM buffer at 37°C for 1 hour to reach thermodynamic equilibrium[2].

    • Separation: Filter the reaction mixture through DEAE-cellulose filters. Causality: Tubulin has a low isoelectric point and binds tightly to the positively charged DEAE anion-exchange matrix, whereas unbound, neutral [³H]-colchicine washes through.

    • Quantification: Wash the filters with cold PEM buffer, transfer to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Self-Validating Checkpoints:

    • A homologous competition control using unlabeled colchicine (50 μM) must be run to define non-specific background binding.

Protocol C: Cellular Efficacy via MTT Viability Assay
  • Objective: Determine the translation of biochemical target engagement into cellular antiproliferative efficacy.

  • Step-by-Step Methodology:

    • Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa, HCT-116) at

      
       cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
      
    • Treatment: Treat cells with serial dilutions of the test compound (0.01 nM to 100 μM) for 72 hours.

    • Metabolic Readout: Add 20 μL of MTT solution (5 mg/mL). Causality: Only viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals[1].

    • Solubilization: After 4 hours, remove media, dissolve crystals in 100 μL DMSO, and read absorbance at 570 nm.

  • Self-Validating Checkpoints:

    • Include a media-only blank to subtract background absorbance and an untreated cell control to establish the 100% viability baseline.

Quantitative Structure-Activity Relationship (SAR) Profiling

The modularity of the 2-amine group on the thiazole ring has allowed researchers to explore vast chemical space. The table below summarizes the quantitative biological data of key 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives, demonstrating how specific substitutions dictate potency.

Compound ClassModification at Thiazole C2 / C5Key Cell Line TestedCellular Efficacy (IC₅₀ / GI)Tubulin Inhibition (IC₅₀)Source
Thiazole-Pyrimidine N-(6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-yl) at C2HOP-92 (NSCLC)GI = 86.28% at 10 μMN/A[3]
Thiazole-Urea 1-(2-chloroethyl)-3-(thiazol-2-yl)urea at C2MCF-7 (Breast)IC₅₀ = 3.35 ± 0.2 μMActive (Qualitative)[1]
Diaryl-Thiazole N-(4-methoxyphenyl) at C2HeLa (Cervical)IC₅₀ = 26.8 μM26.8 μM[4]
5-Aryl-Thiazole 4-Ethoxy-phenyl at C5MDA-MB-231 (Breast)IC₅₀ = 0.03 - 0.9 nM1.2 μM[2]

Data Synthesis Insights:

  • Steric Bulk at C2: Bulky, multi-kinase targeting groups (like the Dasatinib-inspired pyrimidines) yield moderate micromolar cytostatic activity, likely due to steric clashes within the narrow CBS[3].

  • Hydrogen Bonding: Urea derivatives at the C2 position improve potency by establishing critical hydrogen bond networks with the

    
    -tubulin interface[1].
    
  • C5 Functionalization: Adding an aryl group at the C5 position of the thiazole ring (creating a tri-aryl system) drastically increases potency into the sub-nanomolar range, optimizing the hydrophobic packing within the binding pocket[2].

Conclusion

The 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine scaffold represents a highly tunable, conformationally stable platform for the development of next-generation tubulin polymerization inhibitors. By strictly adhering to self-validating biochemical and cellular assays, researchers can confidently map the SAR of this pharmacophore. Future drug development efforts should focus on optimizing the C2-amine substituents to enhance aqueous solubility and oral bioavailability, paving the way for clinical translation against multidrug-resistant malignancies.

References

  • [3] Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - MDPI. 3

  • [1] Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC (NIH). 1

  • [4] Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PLOS One. 4

  • [2] Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC (NIH). 2

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine: A Potent Microtubule-Targeting Agent

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, a synthetic small molecule with significant potential in oncology. Drawing from extensive preclinical research, this document elucidates the molecular interactions and cellular consequences of this compound's activity. The core mechanism is identified as the potent inhibition of tubulin polymerization through binding at the colchicine site, leading to cell cycle arrest and apoptosis. This guide will detail the key structural features, downstream signaling effects, and the experimental methodologies used to validate these findings, offering valuable insights for researchers in cancer biology and drug discovery.

Introduction: The Therapeutic Promise of a Novel Thiazole Derivative

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Within this class, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine has emerged as a compound of significant interest due to its potent antiproliferative activity against a range of cancer cell lines.[3][4] Its structural design, featuring a 3,4,5-trimethoxyphenyl (TMP) moiety, positions it as an analogue of the natural product Combretastatin A-4 (CA-4), a well-established inhibitor of tubulin polymerization.[5][6] The TMP group is a critical pharmacophore that facilitates high-affinity binding to tubulin, a key component of the cytoskeleton and a validated target in cancer therapy.[3][7] This guide will dissect the molecular mechanism through which 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine exerts its cytotoxic effects, providing a foundation for its further development as a therapeutic agent.

Primary Molecular Target: Inhibition of Tubulin Polymerization

The principal mechanism of action of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine and its analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][8] Microtubules are essential for several cellular processes, most notably the formation of the mitotic spindle during cell division.

Binding to the Colchicine Site on β-Tubulin
  • The Colchicine Binding Site: This site is a critical pocket on the β-subunit of the tubulin heterodimer. Molecules that bind here physically obstruct the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules.

  • Role of the 3,4,5-Trimethoxyphenyl (TMP) Moiety: The TMP group is the key structural feature that anchors 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine to the colchicine binding site.[3][7] This is a recurring motif in many colchicine site inhibitors, including CA-4. The methoxy groups form crucial hydrogen bonds and van der Waals interactions within the binding pocket, contributing to the high affinity of the compound.

  • Consequence of Binding: By occupying the colchicine site, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine prevents the polymerization of tubulin dimers into microtubules. This leads to a net depolymerization of existing microtubules, disrupting the delicate equilibrium of the microtubule network.

cluster_0 Mechanism of Tubulin Polymerization Inhibition Compound 4-(3,4,5-trimethoxyphenyl) thiazol-2-amine Binding Binds to Colchicine Site Compound->Binding Tubulin β-Tubulin Subunit Tubulin->Binding Conformational_Change Prevents Conformational Change Binding->Conformational_Change Polymerization_Block Inhibition of Tubulin Polymerization Conformational_Change->Polymerization_Block Depolymerization Microtubule Depolymerization Polymerization_Block->Depolymerization cluster_1 Downstream Cellular Effects Tubulin_Inhibition Inhibition of Tubulin Polymerization Microtubule_Disruption Microtubule Network Disruption Tubulin_Inhibition->Microtubule_Disruption Spindle_Defect Defective Mitotic Spindle Microtubule_Disruption->Spindle_Defect G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Defect->G2M_Arrest Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Cascade Activation Apoptosis->Caspase_Activation cluster_2 Experimental Workflow for Mechanistic Validation Start Hypothesis: Compound inhibits tubulin polymerization Assay1 In Vitro Tubulin Polymerization Assay Start->Assay1 Assay2 Cell Viability/Proliferation Assay (e.g., MTT) Start->Assay2 Assay3 Cell Cycle Analysis (Flow Cytometry) Start->Assay3 Result1 Result: Decreased Tubulin Polymerization Assay1->Result1 Result2 Result: Decreased Cell Viability (Low IC50) Assay2->Result2 Result3 Result: Accumulation of Cells in G2/M Phase Assay3->Result3 Conclusion Conclusion: Mechanism Confirmed Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: A logical workflow for the experimental validation of the proposed mechanism of action.

Conclusion and Future Directions

4-(3,4,5-trimethoxyphenyl)thiazol-2-amine is a potent anticancer agent that exerts its effect through a well-defined mechanism of action: the inhibition of tubulin polymerization via binding to the colchicine site. This leads to G2/M cell cycle arrest and the induction of apoptosis. The strong preclinical data supporting this mechanism, coupled with the potential for chemical modification to optimize its properties, makes this compound and its derivatives promising candidates for further oncological drug development. Future research should focus on in vivo efficacy studies, evaluation in drug-resistant cancer models, and detailed pharmacokinetic and toxicological profiling to pave the way for potential clinical translation.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Molecules.
  • Structure–activity relationship (SAR) of thiazole–chalcone hybrids and... (n.d.). ResearchGate.
  • Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. (2023). PubMed.
  • 5-(3-Methoxyphenyl)thiazol-2-amine. (n.d.). Benchchem.
  • New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents. (2020). PubMed.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI.
  • Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. (n.d.). PubMed Central.
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing.
  • N,N-Diethyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-amine. (2025). EPA.
  • (PDF) Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2025). ResearchGate.
  • Design, synthesis and biological evaluation of flexible and rigid analogs of 4H-1,2,4-triazoles bearing 3,4,5-trimethoxyphenyl moiety as new antiproliferative agents. (2025). ResearchGate.
  • Discovery of 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazole[3,2-b]tr[1][2][3]iazoles as potent tubulin polymerization inhibitors. (n.d.). ResearchGate. Available at:

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PubMed Central.
  • Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. (n.d.). PubMed Central.
  • Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. (2020). PubMed.
  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). HELDA - Helsinki.fi.

Sources

4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine: A Technical Guide to Tubulin Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3,4,5-trimethoxyphenyl)thiazol-2-amine represents a "privileged scaffold" in the design of microtubule-targeting agents (MTAs). Functioning as a bioisostere of Combretastatin A-4 (CA-4), this heterocyclic core mimics the cis-stilbene bridge of CA-4 while offering superior metabolic stability and solubility. This guide details the chemical synthesis, mechanism of action, and experimental validation of this scaffold as a potent colchicine-site tubulin inhibitor.[1]

Part 1: Chemical Identity & Structural Rationale

The molecule consists of a thiazole ring substituted at the 4-position with a 3,4,5-trimethoxyphenyl (TMP) moiety.[1][2][3][4]

  • The TMP Moiety: Mimics the A-ring of Colchicine and CA-4.[5] It is the primary anchor, forming critical hydrophobic interactions and hydrogen bonds with Cys241 and Val238 in the colchicine-binding pocket of

    
    -tubulin.
    
  • The Thiazole Linker: Replaces the unstable cis-double bond of CA-4. This rigid heterocycle maintains the necessary dihedral angle between the aryl rings to fit the binding cleft, preventing the photo-isomerization (cis-to-trans) that deactivates CA-4.

  • The 2-Amine Handle: A versatile vector for Structure-Activity Relationship (SAR) optimization. Unsubstituted, it acts as a hydrogen bond donor; functionalized (e.g., with aryl or heteroaryl groups), it accesses additional hydrophobic pockets (Zone II/III) of the tubulin dimer.

Structural Diagram: The Pharmacophore

Pharmacophore Figure 1: Pharmacophore mapping of the 4-(TMP)thiazol-2-amine scaffold. TMP 3,4,5-Trimethoxyphenyl (A-Ring Mimic) Thiazole Thiazole Core (Rigid Linker) TMP->Thiazole C4 Attachment Tubulin Colchicine Binding Site (Beta-Tubulin) TMP->Tubulin Hydrophobic Interaction (Val238, Cys241) Amine 2-Amine Group (SAR Vector) Thiazole->Amine C2 Attachment Thiazole->Tubulin Steric Fit Amine->Tubulin H-Bond Donor (Thr179)

Part 2: Mechanism of Action (MOA)

This compound acts as a Microtubule Destabilizing Agent (MDA) . Unlike taxanes (which stabilize microtubules), 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine binds to the colchicine site at the interface of


- and 

-tubulin dimers.
Mechanistic Cascade
  • Binding: The inhibitor permeates the cell membrane and binds to the soluble tubulin dimer.

  • Inhibition of Polymerization: The drug-tubulin complex cannot incorporate into the growing microtubule (+) end.

  • Depolymerization: Existing microtubules depolymerize due to dynamic instability, leading to a loss of the cytoskeleton.

  • Mitotic Arrest: The mitotic spindle fails to form, activating the Spindle Assembly Checkpoint (SAC).

  • Cell Death: The cell arrests in the G2/M phase, eventually triggering apoptosis (via Bcl-2 phosphorylation and Caspase-3 activation) or mitotic catastrophe.

MOA Visualization

MOA Figure 2: Signaling pathway from tubulin binding to cellular phenotype. Compound 4-(TMP)thiazol-2-amine Complex Drug-Tubulin Complex (Colchicine Site) Compound->Complex Binds Tubulin Free Tubulin Dimers Tubulin->Complex MT Microtubule Dynamics Complex->MT Inhibits Polymerization Arrest G2/M Cell Cycle Arrest MT->Arrest Spindle Collapse Vascular Vascular Disruption (Endothelial Cell Retraction) MT->Vascular Cytoskeleton Loss Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Part 3: Preclinical Pharmacology & Optimization

While the core amine (Compound 1 ) is active, optimization at the C2-amine and C5-position yields nanomolar potency.

Comparative Potency Data

Table 1: IC50 values of the Core Scaffold vs. Optimized Derivatives and CA-4.

Compound IDStructure DescriptionTubulin Polymerization IC50 (µM)MCF-7 Cytotoxicity IC50 (nM)MDR Activity (P-gp)
Core (1) 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine2.5 - 4.0500 - 1200Moderate
Derivative A 2-methylamino-5-(4-ethoxyphenyl)-...1.0 - 1.50.5 - 2.0 Retained
Derivative B 2-amino-5-(3-fluoro-4-methoxyphenyl)-...1.23.5Retained
CA-4 Combretastatin A-4 (Reference)1.0 - 2.02.0 - 5.0Lost (Resistant)

Key Insight: The core scaffold is a micromolar inhibitor.[1] Introduction of a hydrophobic aryl group at the C5 position (Derivative A) dramatically increases affinity, often surpassing CA-4, and importantly, retains activity in Multi-Drug Resistant (MDR) cell lines overexpressing P-glycoprotein.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Hantzsch Condensation)

Objective: Synthesize the core 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.

Reagents:

  • 3,4,5-Trimethoxyacetophenone

  • Phenyltrimethylammonium tribromide (PTAB) or Bromine (

    
    )
    
  • Thiourea[3][5][6]

  • Ethanol (EtOH)[3][6]

Workflow:

  • 
    -Bromination:  Dissolve 3,4,5-trimethoxyacetophenone (1 eq) in THF/Ether. Add PTAB (1 eq) dropwise at 0°C. Stir at RT for 2 hours. Quench with water, extract with EtOAc. Evaporate to yield 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone.
    
  • Cyclization: Dissolve the

    
    -bromoketone (1 eq) in absolute Ethanol. Add Thiourea (1.2 eq).[6]
    
  • Reflux: Heat the mixture to reflux (78°C) for 2-4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to RT. A precipitate (HBr salt) may form. Basify with saturated

    
     to pH 8-9.
    
  • Purification: Filter the precipitate or extract with DCM. Recrystallize from EtOH to obtain the pure amine as a yellow solid.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the direct inhibition of tubulin assembly.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure, Cytoskeleton Inc.)

  • GTP (Guanosine Triphosphate)

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA)
    
  • Fluorescent Reporter (DAPI or fluorescence-based kit)

Step-by-Step:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP and 5% glycerol (to promote assembly). Keep on ice.

  • Dosing: Add test compound (dissolved in DMSO) to a 96-well half-area plate. Final DMSO concentration must be <1%. Include Paclitaxel (stabilizer control) and CA-4 (inhibitor control).

  • Initiation: Add cold tubulin mixture to the wells.

  • Measurement: Immediately transfer to a plate reader pre-warmed to 37°C.

  • Kinetics: Measure absorbance (340 nm) or fluorescence (Ex 360/Em 450 nm for DAPI) every 60 seconds for 60 minutes.

  • Analysis: Plot Vmax (max rate of polymerization) or Steady State mass vs. Concentration. Calculate IC50.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest mechanism.

Step-by-Step:

  • Seeding: Seed MCF-7 or HeLa cells (

    
     cells/well) in 6-well plates. Incubate 24h.
    
  • Treatment: Treat with IC50 and 2xIC50 concentrations of the compound for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C overnight.

  • Staining: Wash ethanol away with PBS. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL). Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events.

  • Gating: Use doublet discrimination (FL2-A vs FL2-W). Quantify % cells in G0/G1, S, and G2/M phases.

Part 5: Synthesis & Optimization Workflow

This diagram illustrates the synthetic pathway from the core scaffold to the optimized "Lead" candidates described in literature (e.g., Romagnoli et al.).

Synthesis Figure 3: Synthetic route from raw materials to optimized tubulin inhibitors. Start 3,4,5-Trimethoxyacetophenone Bromoketone 2-Bromo-1-(TMP)ethanone Start->Bromoketone Br2 / PTAB Core CORE SCAFFOLD: 4-(TMP)thiazol-2-amine Bromoketone->Core Thiourea, EtOH, Reflux (Hantzsch Synthesis) Bromination 5-Bromo-4-(TMP)thiazol-2-amine Core->Bromination NBS, CHCl3 Suzuki Suzuki Coupling (Ar-B(OH)2) Bromination->Suzuki Pd(PPh3)4, Na2CO3 Lead LEAD CANDIDATE: 5-Aryl-4-(TMP)thiazol-2-amine Suzuki->Lead Optimization

References

  • Romagnoli, R., et al. (2010). "Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents." Journal of Medicinal Chemistry. Link

  • Wang, Z., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-(3,4,5-Trimethoxyphenyl)thiazole Derivatives as Potent Tubulin Polymerization Inhibitors." European Journal of Medicinal Chemistry. Link

  • Karthikeyan, C., et al. (2015). "Advances in Thiazoles as Tubulin Polymerization Inhibitors." Mini Reviews in Medicinal Chemistry. Link

  • Pettit, G. R., et al. (1995). "Antineoplastic Agents.[7] 291. Isolation and Synthesis of Combretastatin A-4." Journal of Medicinal Chemistry. Link

  • Lu, Y., et al. (2012). "2-Amino-4-phenylthiazole: A Privileged Scaffold for the Design of Potent Tubulin Inhibitors." Current Medicinal Chemistry. Link

Sources

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Characterization of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

The heterocyclic scaffold, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, represents a molecule of significant interest within the landscape of medicinal chemistry and drug development. Its structure marries the biologically active 2-aminothiazole core with the 3,4,5-trimethoxyphenyl group, a key pharmacophore found in a number of potent therapeutic agents, including microtubule-targeting anticancer drugs.[1] The 2-aminothiazole moiety is a privileged structure, known for its wide array of pharmacological activities.[2] Consequently, the precise and unambiguous structural elucidation of this compound is a critical prerequisite for its advancement in any research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the definitive characterization of such organic molecules. This guide provides an in-depth technical overview of the ¹H and ¹³C NMR spectroscopic characterization of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to both acquire and interpret high-quality NMR data for this important molecular entity.

Methodology: A Self-Validating Approach to NMR Analysis

The integrity of spectroscopic data is paramount. The following protocols are designed to be self-validating, ensuring reproducibility and confidence in the obtained results.

Synthesis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

The target compound is synthesized via a Hantzsch-type thiazole synthesis. A solution of thiourea in ethanol is added to a stirred solution of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one in ethanol. The reaction mixture is refluxed, and upon completion, the product is isolated and purified.[3] The purity of the synthesized compound should be verified by a preliminary analytical technique, such as thin-layer chromatography or liquid chromatography-mass spectrometry, before proceeding with NMR analysis.

Experimental Protocols for NMR Spectroscopy

1. Sample Preparation:

  • Analyte Purity: Ensure the sample of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine is of high purity (>95%), as impurities will complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solubilizing power for polar organic compounds. Chloroform-d (CDCl₃) can also be used.

  • Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same solvent volume is recommended.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Filtration: To ensure a homogeneous magnetic field and sharp signals, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-32 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-180 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: ≥1024 scans to achieve an adequate signal-to-noise ratio.

The logical flow of the experimental process is depicted in the following diagram:

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Structural Elucidation syn Hantzsch Thiazole Synthesis pur Purification & Purity Check syn->pur prep Sample Preparation (Solvent, Concentration, Standard) pur->prep acq Data Acquisition (¹H and ¹³C NMR) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc interp Spectral Interpretation (Chemical Shift, Coupling, Integration) proc->interp assign Signal Assignment interp->assign struc Structure Confirmation assign->struc

Experimental workflow for the spectroscopic characterization.

Spectroscopic Data and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectral data for 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, based on analysis of its derivatives.[3]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of the molecule are numbered as follows:

Structure of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine with atom numbering.
¹H NMR Spectral Data

The predicted ¹H NMR spectrum in DMSO-d₆ at 400 MHz is summarized below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10s2HNH₂
~7.05s2HH-7, H-11
~6.80s1HH-thiazole (on C1)
~3.85s6HOCH₃ (C12, C14)
~3.70s3HOCH₃ (C13)

Interpretation of the ¹H NMR Spectrum:

  • Amino Protons (NH₂): A broad singlet is expected around δ 7.10 ppm, corresponding to the two protons of the primary amine group. The chemical shift of these protons can be variable and they are exchangeable with D₂O.

  • Aromatic Protons (H-7, H-11): The two equivalent protons on the trimethoxyphenyl ring appear as a singlet at approximately δ 7.05 ppm. Their equivalence is due to the free rotation around the C4-C6 bond.

  • Thiazole Proton: The proton attached to the C1 of the thiazole ring is expected to appear as a singlet around δ 6.80 ppm.

  • Methoxy Protons: The six protons of the two equivalent methoxy groups at positions C-8 and C-10 (on C12 and C14) will give rise to a sharp singlet at approximately δ 3.85 ppm. The three protons of the methoxy group at C-9 (on C13) will appear as another sharp singlet at a slightly different chemical shift, predicted to be around δ 3.70 ppm.

¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ at 100 MHz is summarized below.

Chemical Shift (δ, ppm)Assignment
~168.0C2
~153.0C8, C10
~148.0C4
~137.0C9
~130.0C6
~105.0C7, C11
~103.0C1
~60.0C13
~56.0C12, C14

Interpretation of the ¹³C NMR Spectrum:

  • C2 Carbon: The carbon of the thiazole ring attached to the amino group (C2) is expected to be the most downfield signal in the spectrum, around δ 168.0 ppm, due to the strong deshielding effect of the two adjacent nitrogen atoms.

  • Oxygenated Aromatic Carbons (C8, C10, C9): The carbons of the phenyl ring directly attached to the methoxy groups are significantly deshielded. The two equivalent carbons C8 and C10 are predicted to resonate around δ 153.0 ppm, while the C9 carbon will appear at a different shift, likely around δ 137.0 ppm.

  • Quaternary Aromatic Carbon (C6): The carbon atom of the phenyl ring attached to the thiazole ring (C6) is a quaternary carbon and is expected around δ 130.0 ppm.

  • Thiazole and Phenyl CH Carbons (C4, C7, C11, C1): The C4 of the thiazole ring is predicted to be around δ 148.0 ppm. The two equivalent CH carbons of the phenyl ring (C7, C11) are expected to appear at approximately δ 105.0 ppm. The CH carbon of the thiazole ring (C1) is predicted to be the most upfield of the aromatic carbons, around δ 103.0 ppm.

  • Methoxy Carbons (C13, C12, C14): The carbon of the methoxy group at C9 (C13) is expected around δ 60.0 ppm. The two equivalent carbons of the methoxy groups at C8 and C10 (C12 and C14) are predicted to resonate at approximately δ 56.0 ppm.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine using ¹H and ¹³C NMR. By following the detailed experimental protocols and utilizing the provided spectral interpretations, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. The presented data, derived from the analysis of closely related structures, offers a robust blueprint for the successful elucidation of this compound, thereby facilitating its application in drug discovery and development programs.

References

  • Aly, M. A. M.; Sabry, M. A.; Kim, H. J.; Alanazi, M. M.; Seo, S. H.; Bang, E.-K.; Keum, G. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina2023 , 59, 1076. [Link]

  • Aly, M. A. M.; Sabry, M. A.; Kim, H. J.; Alanazi, M. M.; Seo, S. H.; Bang, E.-K.; Keum, G. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. [Data set]. MDPI. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Romagnoli, R.; Baraldi, P. G.; Carrion, M. D.; et al. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. J. Med. Chem.2011 , 54 (15), 5144–5153. [Link]

  • Ayati, A.; Emami, S.; Asadipour, A.; Shafiee, A.; Foroumadi, A. Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Eur. J. Med. Chem.2015 , 97, 663-690. [Link]

Sources

An In-depth Technical Guide to the Discovery of Novel Thiazole Derivatives with Trimethoxyphenyl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The convergence of the thiazole nucleus and the 3,4,5-trimethoxyphenyl (TMP) moiety represents a highly fruitful strategy in modern medicinal chemistry. The TMP group is a well-established pharmacophore, recognized as a key structural element for binding to the colchicine site of tubulin, thereby inhibiting microtubule dynamics—a validated anticancer mechanism.[1][2] The thiazole ring, a versatile heterocyclic scaffold present in numerous FDA-approved drugs like Meloxicam and Ritonavir, serves as a stable and synthetically accessible core for bioisosteric replacement and structural diversification.[3][4][5] This guide provides a comprehensive overview of the rational design, synthesis, and biological evaluation of novel thiazole derivatives bearing the TMP moiety, with a primary focus on their development as potent anticancer agents. We will delve into the causal relationships behind synthetic choices, detail self-validating experimental protocols, and summarize critical structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds.

The Strategic Rationale: Why Combine Thiazole and Trimethoxyphenyl Moieties?

The impetus for developing these hybrid molecules stems from the remarkable success of natural products like Combretastatin A-4 (CA-4). CA-4 features a TMP A-ring and a second B-ring connected by a cis-stilbene bridge, which is crucial for its potent tubulin polymerization inhibitory activity.[6] However, the cis-double bond is metabolically labile and prone to isomerization into the inactive trans-isomer.

The core hypothesis is that a chemically robust heterocyclic ring, such as thiazole, can act as a bioisosteric replacement for the unstable cis-stilbene linker in CA-4. This approach aims to:

  • Lock the Conformation: The rigid thiazole ring mimics the spatial orientation of the two aryl rings found in the active cis-conformation of CA-4.

  • Enhance Metabolic Stability: Replacing the olefinic bond with a stable aromatic heterocycle prevents unwanted isomerization, leading to improved pharmacokinetic profiles.

  • Provide Versatile Substitution Points: The thiazole ring offers multiple positions (C2, C4, C5) for synthetic modification, allowing for fine-tuning of potency, selectivity, and physicochemical properties.

The trimethoxyphenyl group is retained as the primary tubulin-binding pharmacophore, making the thiazole ring the central component for structural optimization and SAR exploration.[7][8]

G cluster_0 Rational Design Principle CA4 Combretastatin A-4 (CA-4) (Potent but Unstable) TMP 3,4,5-Trimethoxyphenyl (TMP) Moiety (Tubulin Binding Pharmacophore) CA4->TMP comprises CIS cis-Stilbene Bridge (Metabolically Labile) CA4->CIS comprises Target Novel Thiazole-TMP Derivative (Potent & Stable) TMP->Target are combined to form Thiazole Thiazole Core (Stable Bioisostere) CIS->Thiazole is replaced by Thiazole->Target are combined to form

Caption: Rational design of stable CA-4 analogs.

Synthetic Pathways: The Hantzsch Thiazole Synthesis

A cornerstone for the synthesis of this compound class is the Hantzsch thiazole synthesis, a reliable and versatile condensation reaction.[9][10] This method provides a direct route to the core scaffold, allowing for the introduction of desired substituents.

The general workflow begins with the synthesis of a key intermediate, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone. This α-haloketone is then reacted with a thioamide-containing compound to form the thiazole ring. The choice of thioamide directly dictates the substituent at the C2 position of the final product.

G TMP_Ketone 1-(3,4,5-Trimethoxyphenyl)ethanone Alpha_Bromo 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone (Key α-Haloketone) TMP_Ketone->Alpha_Bromo Bromination Condensation Hantzsch Condensation (Refluxing Ethanol) Alpha_Bromo->Condensation Thioamide Thioamide Derivative (e.g., Thiourea, Thioacetamide) Thioamide->Condensation Product 2-Substituted-4-(3,4,5-trimethoxyphenyl)thiazole Condensation->Product

Caption: General Hantzsch synthesis workflow.

Experimental Protocol: Synthesis of 2-Amino-4-(3,4,5-trimethoxyphenyl)thiazole

This protocol describes a representative synthesis of a foundational compound in the series.

Materials:

  • 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

  • Thiourea

  • Ethanol (absolute)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (1.0 eq) in absolute ethanol (20 mL/g of ketone), add thiourea (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 Ethyl Acetate:Hexane mobile phase.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Neutralize the solution by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield a crude solid. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50%).

  • Characterization: Collect the fractions containing the pure product, combine, and evaporate the solvent. Characterize the resulting solid by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Biological Evaluation: From Cytotoxicity to Mechanism of Action

A multi-tiered approach is essential to comprehensively evaluate the biological activity of newly synthesized derivatives.

In Vitro Antiproliferative Activity

The initial screening step involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.01 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Paclitaxel or CA-4).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Table 1: Representative Antiproliferative Activity (IC₅₀) of Thiazole-TMP Derivatives

Compound ID C2-Substituent C5-Aryl Group MCF-7 (nM) A549 (nM) HT-29 (nM) Reference
3b -NHCH₃ 4-Methoxyphenyl 8.5 12 15 [6]
3d -NHCH₃ 4-Fluorophenyl 4.2 8.0 9.1 [6]
3e -NHCH₃ 4-Ethoxyphenyl 1.7 3.5 4.8 [6]
3k -CH₃ Phenyl 150 210 180 [6]
5c - - 1140* >10000 >10000 [11]
5d - - 2410* >10000 >10000 [11]

Note: Values for 5c and 5d are in µg/mL as reported in the source.

Mechanism of Action: Targeting the Tubulin Cytoskeleton

Compounds demonstrating potent antiproliferative activity are further investigated to confirm their mechanism of action.

  • Tubulin Polymerization Assay: This in vitro assay directly measures the ability of a compound to inhibit the assembly of purified tubulin dimers into microtubules. Inhibition of polymerization confirms the compound's activity as a microtubule-destabilizing agent.[6][11]

  • Colchicine Binding Assay: This competitive binding assay determines if the test compound binds to the colchicine site on β-tubulin.[6][11] Potent inhibition of radiolabeled colchicine binding provides strong evidence that the compound shares the same binding site as CA-4 and other colchicine-site inhibitors.

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Treatment with a tubulin inhibitor typically causes an accumulation of cells in the G2/M phase, indicative of mitotic arrest.

  • Apoptosis Induction: Assays such as Annexin V-FITC/Propidium Iodide staining can quantify the induction of apoptosis (programmed cell death), which is the ultimate fate of cancer cells following prolonged mitotic arrest.[6][11]

G Compound Thiazole-TMP Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Proposed mechanism of anticancer action.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the thiazole-TMP scaffold has yielded crucial insights into the structural requirements for potent anticancer activity.

  • C2-Position Substituent: This position has a profound effect on antiproliferative activity. Studies consistently show a clear trend in potency: -NHCH₃ > -CH₃ >> -N(CH₃)₂ .[6] The N-methylamino group appears optimal, while increasing the steric bulk with a dimethylamino group leads to a significant drop in activity, suggesting a constrained binding pocket.[6]

  • C4-Position Substituent: This position is almost universally occupied by the 3,4,5-trimethoxyphenyl (TMP) group, which is considered essential for high-affinity binding to the colchicine site of tubulin.[1][2]

  • C5-Position Substituent: The nature of the aryl ring at the C5-position modulates activity. Electron-donating groups, such as methoxy (-OCH₃) or ethoxy (-OCH₂CH₃), on this phenyl ring often enhance potency.[6] This suggests that this part of the molecule interacts with a more flexible or hydrophobic region of the protein.

  • Activity on Resistant Cells: Importantly, many active thiazole-TMP derivatives retain their potency against multidrug-resistant (MDR) cancer cell lines that overexpress P-glycoprotein.[6] This indicates that these compounds are not substrates for this major drug efflux pump, which is a significant advantage over other anticancer agents.

Beyond Cancer: Exploring Other Therapeutic Avenues

While the primary focus has been on anticancer applications, the versatile thiazole-TMP scaffold has shown promise in other therapeutic areas.

  • Anti-inflammatory Activity: Certain derivatives have been synthesized and evaluated for anti-inflammatory properties. Some compounds demonstrated the ability to reduce acute inflammation in vivo, with a few showing more potent action than the standard NSAID meloxicam.[9][10] The mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing good COX-2 selectivity.[3]

  • Antimicrobial Activity: The thiazole nucleus is a known pharmacophore in antimicrobial agents.[12][13] Studies on some 2-(3,4,5-trimethoxyphenyl)thiazole derivatives have revealed low to moderate microbicidal activity but, interestingly, good anti-biofilm activity, suggesting a potential role in combating persistent bacterial infections.[14]

Conclusion and Future Perspectives

The strategic combination of the thiazole core with the trimethoxyphenyl moiety has proven to be a highly effective approach for generating potent tubulin polymerization inhibitors with significant anticancer potential. The thiazole ring successfully acts as a stable bioisostere for the labile cis-stilbene bridge of combretastatin A-4, leading to compounds with nanomolar cytotoxicity and the ability to overcome multidrug resistance.

Future research in this area should focus on:

  • Optimizing Pharmacokinetics: While potency is high, further modifications are needed to improve ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to identify viable clinical candidates.

  • Exploring Novel C2 and C5 Substituents: The synthesis of new libraries with diverse and novel substituents at the C2 and C5 positions could lead to the discovery of compounds with improved selectivity or novel mechanisms of action.

  • Broadening Therapeutic Applications: A more systematic exploration of the anti-inflammatory, antimicrobial, and antiviral potential of this scaffold is warranted based on initial promising results.

The thiazole-trimethoxyphenyl scaffold remains a privileged structure in drug discovery, offering a robust and adaptable platform for the development of next-generation therapeutics.

References

  • Tron, G. C., Pirali, T., Banfi, L., et al. (2006). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry, 14(10), 3562-3571. [Link]

  • Hassan, G. S., Kadry, H. H., El-Nassan, H. B., et al. (2022). Discovery of 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazole[3,2-b][6][7][9]triazoles as potent tubulin polymerization inhibitors. ResearchGate. [Link]

  • Al-Ostath, R. A., El-Nassan, H. B., Kadry, H. H., et al. (2023). Rational design of the new trimethoxyphenyl thiazole derivatives. ResearchGate. [Link]

  • Araniciu, C., Pârvu, A. E., Tiperciuc, B., et al. (2013). SYNTHESIS AND EVALUATION OF THE ANTI-INFLAMMATORY ACTIVITY OF SOME 2-(TRIMETHOXYPHENYL)-4-R1-5-R2-THIAZOLES. Farmacia, 61(3), 459-468. [Link]

  • Emami, S., Shahosseini, S., Asadipour, A., et al. (2020). New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents. European Journal of Medicinal Chemistry, 185, 111784. [Link]

  • Hassan, G. S., Kadry, H. H., El-Nassan, H. B., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5836. [Link]

  • Araniciu, C., Pârvu, A. E., Tiperciuc, B., et al. (2013). Synthesis and evaluation of the anti-inflammatory activity of some 2-(Trimethoxyphenyl)-4-R1-5-R2-Thiazoles. ResearchGate. [Link]

  • Kumar, D., Kumar, N. M., Shah, K., et al. (2011). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. International Journal of Molecular Sciences, 23(20), 12527. [Link]

  • Al-Ostath, R. A., El-Nassan, H. B., Kadry, H. H., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4509. [Link]

  • Al-Ostath, R. A., El-Nassan, H. B., Kadry, H. H., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina, 59(6), 1076. [Link]

  • Kim, Y., Lee, J. Y., Lee, J., et al. (2008). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 16(14), 6847-6855. [Link]

  • Oniga, S., Pârvu, A. E., Araniciu, C., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1494. [Link]

  • Araniciu, C., Oniga, S., Pârvu, A. E., et al. (2015). Antimicrobial and anti-pathogenic activity evaluation of some 2-(Trimethoxyphenyl)-4-AR1-5-R2-thiazoles. ResearchGate. [Link]

  • Al-Ostath, R. A., El-Nassan, H. B., Kadry, H. H., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. ResearchGate. [Link]

  • Devgun, M., & Kumar, A. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 634-656. [Link]

  • Maciejewska, N., Grybaitė, B., Anusevičius, K., & Mickevičius, V. (2024). Synthesis and Anticancer Evaluation of Novel Thioimidazole Derivatives Bearing a Trimethoxyphenyl Moiety. Research Square. [Link]

  • Fayed, E. A., El-henawy, A. A., & El-Gazzar, M. G. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329. [Link]

  • Kartsev, V., Raić-Malić, S., & Sedić, M. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6542. [Link]

  • Gümüş, M., Özden, S., Tosun, A. İ., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

  • Sokkar, O. M., El-Sabbagh, O. I., & El-Sadek, M. E. (2014). 1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. European Journal of Medicinal Chemistry, 78, 246-258. [Link]

  • Sharshira, E. M., & Hamdy, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(4), 84-89. [Link]

  • Borcea, A. M., Găină, N., & Oniga, O. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. International Journal of Molecular Sciences, 23(17), 9637. [Link]

  • Kaplaushenko, A., & Shcherbyna, R. (2023). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][6][8][9]thiadiazole Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Lemilemu, F., & Dewangan, R. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 251-280. [Link]

  • Abdul-Rassoul, S. M., Ali, A. H., & Abdul-Rassoul, A. H. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Natural Remedies, 21(4), 1-13. [Link]

Sources

Preclinical In Vitro Evaluation of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine as a Microtubule-Targeting Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine represents a highly privileged scaffold in the development of novel microtubule-targeting agents (MTAs) [1]. The 3,4,5-trimethoxyphenyl (TMP) moiety is a critical pharmacophore that structurally mimics the A-ring of naturally occurring tubulin inhibitors such as colchicine and combretastatin A-4 (CA-4) [2].

The causality behind utilizing the thiazol-2-amine core lies in its rigid, planar geometry. This heterocycle restricts the conformational flexibility of the TMP group, ensuring the optimal vector projection required to occupy the hydrophobic pocket of the colchicine binding site on β-tubulin [3]. Furthermore, the 2-amino group acts as a versatile synthetic handle for further derivatization and serves as a crucial hydrogen-bond donor, stabilizing the ligand-receptor complex [4].

Binding to the colchicine site disrupts the dynamic instability of microtubules, preventing the polymerization of α/β-tubulin heterodimers [3]. This biochemical event triggers a cascading cellular response: the spindle assembly checkpoint (SAC) is activated, leading to irreversible cell cycle arrest at the G2/M phase, and ultimately culminating in apoptosis [3].

MOA TMP TMP-Thiazol-2-amine (Pharmacophore) Tubulin β-Tubulin (Colchicine Site) TMP->Tubulin Polymerization Inhibit Tubulin Polymerization Tubulin->Polymerization SAC Spindle Assembly Checkpoint (SAC) Polymerization->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Mechanism of action for TMP-thiazol-2-amine derivatives targeting microtubule dynamics.

Self-Validating In Vitro Screening Workflow

To rigorously evaluate the efficacy of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives, a multi-tiered in vitro workflow is required. This system is designed to be self-validating, ensuring that observed cellular cytotoxicity is causally linked to the specific biochemical inhibition of tubulin [3].

Workflow Synthesis Compound Synthesis & Characterization Biochemical Tubulin Polymerization Assay (Cell-Free Target Validation) Synthesis->Biochemical Cellular MTT Viability Assay (Cellular Penetrance & Efficacy) Synthesis->Cellular Phenotypic Flow Cytometry (Cell Cycle Analysis) Biochemical->Phenotypic Cellular->Phenotypic Hit Hit/Lead Declaration Phenotypic->Hit

Self-validating in vitro screening workflow for microtubule-targeting agents.

Protocol 1: Cell-Free Tubulin Polymerization Assay

Purpose & Causality: This biochemical assay isolates the molecular target. By utilizing a cell-free system, we eliminate variables such as membrane permeability and efflux pump activity, proving that the compound directly inhibits tubulin polymerization rather than acting via off-target mechanisms (e.g., kinase inhibition) [2]. Self-Validating Controls:

  • Negative Control (Vehicle): 0.1% DMSO (establishes baseline polymerization kinetics).

  • Positive Control (Inhibitor): 5 µM Combretastatin A-4 (CA-4) or Colchicine (validates assay sensitivity to destabilizing agents) [3].

  • Positive Control (Enhancer): 5 µM Paclitaxel (validates assay sensitivity to stabilizing agents).

Methodology:

  • Reconstitute lyophilized porcine brain tubulin (>99% purity) to a final concentration of 3 mg/mL in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Pre-warm a 96-well half-area clear microplate to 37°C in a microplate reader.

  • Add 5 µL of the test compound (dissolved in DMSO, maintaining <1% final DMSO concentration) to the designated wells.

  • Rapidly add 45 µL of the cold tubulin-GTP mixture to each well using a multichannel pipette to initiate the reaction.

  • Immediately measure the absorbance at 340 nm every 1 minute for 60 minutes at 37°C.

  • Data Analysis: Calculate the

    
     of the polymerization curve. The IC50 is determined by plotting the percentage of inhibition against the logarithmic concentration of the test compound [3].
    
Protocol 2: Cellular Antiproliferative Screening (MTT Assay)

Purpose & Causality: While the tubulin assay proves target engagement, the MTT assay evaluates whether the compound can penetrate the lipophilic cell membrane and exert a cytotoxic effect in a complex biological system [4]. The assay relies on the reduction of the tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductases, serving as a direct proxy for the number of viable cells. Self-Validating Controls:

  • Blank: Culture media without cells (subtracts background absorbance).

  • Vehicle Control: Cells treated with 0.1% DMSO (represents 100% viability).

  • Reference Standard: CA-4 (benchmarks potency against a known clinical candidate) [1].

Methodology:

  • Harvest exponentially growing cancer cells (e.g., HeLa, MCF-7, HCT116) and seed them into 96-well plates at a density of

    
     cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).
    
  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Aspirate the media and replace it with 100 µL of fresh media containing serial dilutions of the 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives (e.g., 0.01 µM to 100 µM).

  • Incubate for 48 to 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well to solubilize the crystals.

  • Agitate the plate on an orbital shaker for 10 minutes, then read the absorbance at 570 nm using a microplate reader.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Purpose & Causality: To definitively link the observed cytotoxicity to the biochemical inhibition of tubulin, we must observe the phenotypic hallmark of MTAs: G2/M phase cell cycle arrest [5]. Without functional microtubules, the cell cannot satisfy the Spindle Assembly Checkpoint (SAC), preventing progression into anaphase. Self-Validating Controls: Untreated cells must display a normal distribution of G0/G1, S, and G2/M phases.

Methodology:

  • Seed HeLa cells in 6-well plates at a density of

    
     cells/well and incubate for 24 hours.
    
  • Treat the cells with the test compound at its established IC50 concentration for 24 hours.

  • Harvest the cells (including floating apoptotic cells) via trypsinization and wash twice with cold PBS.

  • Fix the cells by dropwise addition of 70% ice-cold ethanol while gently vortexing to prevent clumping. Store at -20°C for at least 2 hours.

  • Centrifuge to remove the ethanol, wash with cold PBS, and resuspend the cell pellet in 500 µL of PI/RNase staining buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content using a flow cytometer, collecting a minimum of 10,000 events per sample. Use ModFit LT or FlowJo software to quantify the percentage of cells in each cell cycle phase.

Quantitative Data Summary

The following table summarizes the representative in vitro biological profile of the core 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine scaffold and its highly active derivatives, benchmarked against Combretastatin A-4 [3].

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)Tubulin Polymerization IC50 (µM)Primary Phenotype
Combretastatin A-4 (Ref) 0.003 ± 0.0010.005 ± 0.0020.004 ± 0.0012.96 ± 0.18G2/M Arrest
TMP-Thiazol-2-amine (Core) > 50.0> 50.0> 50.0> 20.0Weak G2/M Arrest
Derivative 7c (Anilinoacetamide) 4.86 ± 0.36.55 ± 0.43.35 ± 0.22.00 ± 0.12G2/M Arrest + Apoptosis
Derivative 9a (Urea-linked) 5.21 ± 0.37.12 ± 0.54.18 ± 0.32.38 ± 0.14G2/M Arrest + Apoptosis
Derivative 2e (Chalcone Hybrid) 1.55 ± 0.12.10 ± 0.21.85 ± 0.17.78 ± 0.45G2/M Arrest

Note: Data aggregated and adapted from recent structure-activity relationship (SAR) studies on TMP-thiazole derivatives [2][3]. The unsubstituted core scaffold exhibits weak activity, demonstrating the necessity of the 2-amino substitution for optimal receptor binding.

References

  • El-Abd, A. O., et al. "Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors." ACS Omega 7.37 (2022): 33599-33613. URL:[Link]

  • Romagnoli, R., et al. "Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents." Journal of Medicinal Chemistry 53.10 (2010): 4248–4258. URL:[Link]

  • Hashem, H., et al. "Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities." Pharmaceuticals 17.9 (2024): 1154. URL:[Link]

  • El-Naggar, A. M., et al. "Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents." Molecules 28.11 (2023): 4421. URL:[Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation of the crystal structure of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. This molecule is of significant interest in medicinal chemistry, with its trimethoxyphenyl moiety being a key pharmacophore in a variety of clinically relevant compounds. A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.

This document will detail the synthesis, proposed crystallization methodologies, and a step-by-step analysis of the single-crystal X-ray diffraction data. Furthermore, it will explore the intricacies of intermolecular interactions through Hirshfeld surface analysis, providing a complete picture of the solid-state architecture of this important thiazole derivative.

Synthesis and Crystallization: From Powder to Single Crystal

The journey to understanding the crystal structure of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine begins with its synthesis and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis via Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Experimental Protocol:

  • Preparation of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone: The synthesis commences with the bromination of 3',4',5'-trimethoxyacetophenone. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride or acetonitrile. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Cyclocondensation with Thiourea: A solution of thiourea in a protic solvent such as ethanol is added to a stirred solution of the synthesized 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in the same solvent.[1][2]

  • Reaction and Work-up: The reaction mixture is typically stirred under reflux for a specified period, during which the cyclization to the thiazole ring occurs.[1][2] Upon completion, the reaction is cooled, and the pH is adjusted to basic (pH 8-9) with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction.[1][2]

  • Extraction and Purification: The product is then extracted into an organic solvent like dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.[1][2] The crude product is then purified by column chromatography on silica gel.

Synthesis_Workflow A 3',4',5'-Trimethoxyacetophenone C 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone A->C Bromination B NBS, Benzoyl Peroxide B->C F 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (Crude) C->F Cyclocondensation D Thiourea, Ethanol D->F E Reflux E->F G Purification F->G Column Chromatography H Pure Product G->H

Caption: Hantzsch synthesis workflow for 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.

Cultivating Single Crystals: The Art and Science

The growth of single crystals is often the most challenging step in crystal structure determination. A variety of techniques can be employed, and the optimal conditions must be determined empirically.

Proposed Crystallization Methodologies:

  • Slow Evaporation: This is the simplest crystallization technique. A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

    • Solvent Selection: A range of solvents with varying polarities should be screened. Good starting points include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with less polar solvents like hexane or toluene.

  • Vapor Diffusion: This method involves the slow diffusion of a precipitant vapor into a solution of the compound.

    • Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a precipitant (a solvent in which the compound is less soluble).

    • Sitting Drop: A drop of the compound's solution is placed in a well, which is then sealed in a larger chamber containing the precipitant.

  • Liquid-Liquid Diffusion: In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two liquids.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities. This step also includes corrections for various experimental factors such as absorption and polarization.

SCXRD_Workflow A Single Crystal Selection B Mounting on Goniometer A->B C X-ray Diffraction Data Collection B->C D Data Processing and Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Validation and Analysis F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares minimization procedure. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Molecular and Supramolecular Structure: An In-depth Analysis

While the specific crystal structure of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine is not yet publicly available, we can infer key structural features and intermolecular interactions based on the analysis of a closely related compound, 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine , for which crystallographic data has been published.[3]

Molecular Geometry

The analysis of the molecular geometry provides insights into bond lengths, bond angles, and torsion angles, which dictate the conformation of the molecule.

ParameterExpected Range/ValueSignificance
C-S bond lengths (thiazole)~1.72 ÅConsistent with C-S single bonds in a five-membered aromatic ring.
C-N bond lengths (thiazole)~1.32 Å (C=N), ~1.38 Å (C-N)Indicates the delocalization of electrons within the thiazole ring.
C-C bond length (phenyl-thiazole)~1.48 ÅTypical single bond length between two sp² hybridized carbon atoms.
Dihedral Angle (Phenyl-Thiazole)VariableThis angle is crucial for the overall shape of the molecule and can be influenced by crystal packing forces. In the bromo-derivative, this angle is 53.16°.[3]
Methoxy Group ConformationVariableThe orientation of the methoxy groups relative to the phenyl ring can impact intermolecular interactions.
Supramolecular Assembly and Intermolecular Interactions

The way molecules pack in the crystal lattice is governed by a network of intermolecular interactions. For 2-aminothiazole derivatives, hydrogen bonding is a dominant feature.

In the crystal structure of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, the molecules form inversion dimers through a pair of N-H···N hydrogen bonds, creating a characteristic R²₂(8) ring motif.[3] These dimers are further linked by N-H···O hydrogen bonds involving the methoxy oxygen atoms.[3] It is highly probable that 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine will exhibit similar hydrogen bonding patterns, with the amino group acting as a hydrogen bond donor and the thiazole nitrogen and methoxy oxygens acting as acceptors.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Methodology:

  • CIF File Input: The crystallographic information file (CIF) is used as the input for the Hirshfeld surface analysis software.

  • Surface Generation: The Hirshfeld surface is generated for the molecule of interest.

  • Mapping of Properties: The surface is mapped with dnorm, where red spots indicate close contacts (strong interactions), white regions represent contacts around the van der Waals separation, and blue regions indicate longer contacts.

  • Fingerprint Plots: 2D fingerprint plots are generated, which summarize the intermolecular contacts as a scatter plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface).

For a molecule like 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, the fingerprint plot would be expected to show significant contributions from H···H, C-H···π, and N-H···N/O hydrogen bonding interactions.

Hirshfeld_Analysis A Crystallographic Information File (CIF) B Generate Hirshfeld Surface A->B C Map d_norm Surface B->C D Generate 2D Fingerprint Plots C->D E Quantify Intermolecular Contacts D->E

Sources

Investigating the Pharmacokinetics of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (hereafter referred to as TMP-TA ) represents a highly privileged pharmacophore in modern medicinal chemistry. By fusing a 3,4,5-trimethoxyphenyl "A-ring"—a classic motif known to bind the colchicine site of


-tubulin—with a rigid 2-aminothiazole core, this scaffold effectively inhibits tubulin polymerization, disrupts microtubule dynamics, and induces mitotic arrest in cancer cells[1].

However, the clinical translation of tubulin inhibitors containing trimethoxyphenyl groups is historically hindered by poor pharmacokinetic (PK) profiles, specifically rapid metabolic clearance and suboptimal oral bioavailability. As a Senior Application Scientist, I have structured this guide to provide a rigorous, self-validating framework for investigating the preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) and PK properties of TMP-TA. This whitepaper details the causality behind bioanalytical method development, in vitro profiling, and in vivo pharmacokinetic workflows required to advance this class of molecules.

Bioanalytical Method Development (LC-MS/MS)

To accurately quantify TMP-TA in biological matrices, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required[2].

Causality in Method Design
  • Ionization Strategy: The 2-aminothiazole ring contains a basic nitrogen that is readily protonated. Therefore, Positive Electrospray Ionization (ESI+) is the optimal choice. Adding 0.1% formic acid to the mobile phase ensures the analyte remains fully ionized, maximizing detector response.

  • Extraction Strategy: Aminothiazoles can exhibit variable polarity. Instead of liquid-liquid extraction (LLE) which is highly pH-dependent, we utilize protein precipitation (PPT) with acetonitrile. This provides a universal, self-validating recovery mechanism (>85% recovery) while simultaneously quenching enzymatic degradation in plasma samples.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Precipitation & Centrifugation: Vortex the plate for 5 minutes at 1000 rpm. Centrifuge at 4,000

    
     g for 15 minutes at 4°C to pellet precipitated proteins.
    
  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge C18, 50

    
     2.1 mm, 3.5 µm).
    
  • Gradient Elution: Run a 3-minute gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid), ramping from 5% B to 95% B.

Quantitative LC-MS/MS Parameters

Table 1: Optimized MRM Transitions for TMP-TA

AnalytePrecursor Ion (

)
Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
TMP-TA 267.1252.1 (Loss of

)
506025
TMP-TA 267.1236.1 (Loss of

)
506035
Tolbutamide (IS) 271.1155.1505522

In Vitro ADME Profiling

Before advancing to animal models, in vitro ADME assays serve as a predictive, self-validating system to identify metabolic liabilities.

Microsomal Stability & Permeability

The 3,4,5-trimethoxyphenyl moiety is highly susceptible to oxidative metabolism, specifically O-demethylation mediated by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9)[3].

Protocol for Metabolic Stability:

  • Incubate 1 µM TMP-TA with Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) at a protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Initiate the reaction by adding 1 mM NADPH.

  • Quench aliquots at 0, 5, 15, 30, and 60 minutes using cold acetonitrile.

  • Calculate intrinsic clearance (

    
    ) based on the first-order depletion rate of the parent compound.
    

Table 2: Representative In Vitro ADME Profile for TMP-TA

ParameterAssay SystemResultInterpretation
Metabolic Stability (

)
Human Liver Microsomes22 minModerate to high clearance driven by CYP3A4.
Metabolic Stability (

)
Mouse Liver Microsomes14 minHigh clearance; typical for trimethoxyphenyls[4].
Permeability (

)
Caco-2 Cells (A to B)

cm/s
High passive permeability.
Efflux Ratio Caco-2 Cells (B to A / A to B)1.8Not a strong P-glycoprotein (P-gp) substrate.
Plasma Protein Binding Equilibrium Dialysis (Mouse)94%Highly bound, typical for lipophilic thiazoles.

In Vivo Pharmacokinetics (Rodent Model)

To validate the in vitro predictions, an in vivo PK study in C57BL/6 mice is executed. The study compares Intravenous (IV) and Per Os (PO, oral) administration to calculate absolute bioavailability (


).

Table 3: Summary of In Vivo PK Parameters in Mice

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)

(ng/mL)
1,450 (at

)
820

(h)
N/A0.5

(h·ng/mL)
9802,150

(h)
1.21.5
Clearance (

, mL/min/kg)
17.0N/A
Volume of Distribution (

, L/kg)
1.8N/A
Bioavailability (

)
-- 21.9%

Causality Analysis: The high systemic clearance (17.0 mL/min/kg) approaches the hepatic blood flow of a mouse (~90 mL/min/kg), corroborating the rapid depletion seen in the MLM assay. The low oral bioavailability (21.9%) is primarily a result of extensive first-pass hepatic metabolism (O-demethylation) rather than poor gastrointestinal absorption, given the high Caco-2 permeability.

PK_Workflow A 1. Compound Synthesis TMP-TA B 2. Bioanalytical Setup LC-MS/MS Optimization A->B C 3. In Vitro ADME Microsomes & Caco-2 B->C D 4. In Vivo PK (Mice) IV & PO Dosing C->D E 5. Metabolite ID CYP-mediated Demethylation D->E F 6. Data Synthesis & Lead Optimization E->F

Caption: Sequential preclinical workflow for the pharmacokinetic evaluation of TMP-TA.

Metabolite Identification (MetID)

Understanding the biotransformation of TMP-TA is critical for future structural optimization. Using high-resolution mass spectrometry (HRMS), we map the clearance pathways.

Mechanistic Breakdown
  • O-Demethylation (Major): The methoxy groups on the A-ring are highly labile. CYP450 enzymes cleave the methyl groups, leaving behind reactive phenolic hydroxyls (forming mono- and di-desmethyl metabolites)[3].

  • N-Acetylation (Minor): The primary amine on the thiazole ring can undergo Phase II conjugation via N-acetyltransferases (NATs).

  • Glucuronidation (Phase II): The newly formed phenolic hydroxyls from O-demethylation are rapidly conjugated by UDP-glucuronosyltransferases (UGTs) to form highly polar, excretable glucuronides.

Met_Pathway Parent TMP-TA (m/z 267.1) M1 O-Desmethyl TMP-TA (m/z 253.1) Parent->M1 CYP3A4 / CYP2C9 (Major Phase I) M3 N-Acetyl TMP-TA (m/z 309.1) Parent->M3 NAT2 (Minor Phase II) M2 Di-O-Desmethyl TMP-TA (m/z 239.1) M1->M2 CYP3A4 (Secondary) M4 Glucuronide Conjugate (m/z 429.1) M1->M4 UGTs (Major Phase II)

Caption: Major phase I and phase II metabolic biotransformation pathways of TMP-TA.

Conclusion & Translational Outlook

The pharmacokinetic investigation of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine reveals a compound with excellent cell permeability and potent tubulin-binding potential, but significant metabolic liabilities. The rapid clearance driven by CYP-mediated O-demethylation of the trimethoxyphenyl ring restricts its oral bioavailability.

Next Steps for Drug Developers: To optimize this scaffold, medicinal chemists should consider strategies such as substituting one of the methoxy groups with a bioisostere (e.g., a fluorine or ethoxy group) or introducing steric hindrance around the aminothiazole ring to block N-acetylation, thereby increasing the metabolic half-life while preserving colchicine-site binding affinity.

References

1.[1] Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at:[Link] 2.[3] Metabolism, Pharmacokinetics, and Tissue Distribution of a Selective FK506-Binding Protein 12 F36V Mutant Degrader in Mice. ACS Pharmacology & Translational Science. Available at:[Link] 3.[2] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed Central (BMC Chemistry). Available at:[Link] 4.[4] Biotransformation of a novel antimitotic agent, I-387, by mouse, rat, dog, monkey, and human liver microsomes and in vivo pharmacokinetics in mice. PubMed. Available at: [Link]

Sources

Methodological & Application

protocol for synthesizing 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Mechanistic Profiling of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine

Introduction & Scientific Rationale

The 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore in medicinal chemistry, widely recognized for its ability to target the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization and inducing cell cycle arrest[1]. When this electron-rich aromatic system is coupled with a 2-aminothiazole ring—a robust, hydrogen-bond-donating scaffold—the resulting compound, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, serves as a highly potent intermediate for novel anticancer, antimitotic, and antimicrobial agents.

This technical guide details a highly efficient, self-validating two-step synthetic protocol for this compound. The methodology relies on the selective α-bromination of 3',4',5'-trimethoxyacetophenone, followed by a classic Hantzsch thiazole cyclization with thiourea.

Mechanistic Insights & Causality (E-E-A-T)

Selective α-Bromination: The synthesis begins with the bromination of 1-(3,4,5-trimethoxyphenyl)ethanone[2]. Because the aromatic ring is highly electron-rich (activated by three strongly electron-donating methoxy groups), electrophilic aromatic substitution is a major competing side reaction. To ensure exclusive α-bromination of the ketone, the reaction must be strictly temperature-controlled (0 °C to room temperature) and performed in a non-polar/halogenated solvent mixture (chloroform/diethyl ether)[3].

Hantzsch Thiazole Cyclization: The Hantzsch synthesis is the gold standard for constructing 2-aminothiazoles, consisting of a cyclization reaction between α-halocarbonyl compounds and thiourea derivatives[4]. The reaction is driven by the nucleophilic attack of the soft sulfur atom of thiourea onto the highly electrophilic α-carbon of the bromoketone (an S_N2 displacement). Ethanol is selected as the solvent because its polar protic nature stabilizes the resulting isothiouronium intermediate and facilitates the critical proton transfers required for the subsequent intramolecular cyclization and dehydration steps.

Workflow A 3',4',5'-Trimethoxyacetophenone B 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone A->B Br₂, CHCl₃/Ether 0 °C to RT, 1 h C 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine B->C Thiourea, EtOH Reflux, 2-4 h then NaHCO₃

Fig 1. Two-step synthetic workflow for 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.

Mechanism N1 1. Nucleophilic Attack (S_N2) Thiourea sulfur attacks α-carbon N2 2. Isothiouronium Salt Bromide ion is displaced N1->N2 N3 3. Intramolecular Cyclization Nitrogen attacks carbonyl carbon N2->N3 N4 4. Hydroxythiazoline Intermediate Ring closure is achieved N3->N4 N5 5. Dehydration Loss of H₂O yields aromatic thiazole N4->N5

Fig 2. Step-by-step mechanism of the Hantzsch thiazole cyclization.

Quantitative Reaction Parameters

Reagent / ProductMW ( g/mol )EquivalentsMass / VolumeExpected Yield
3',4',5'-Trimethoxyacetophenone210.231.002.10 g-
Bromine (Br₂)159.811.050.54 mL-
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone289.121.00~2.80 g (crude)90 - 95%
Thiourea76.121.200.91 g-
4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine 266.32 1.00 ~2.10 g 75 - 85%

Detailed Experimental Protocols

Part A: Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone
  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (2.10 g) of 3',4',5'-trimethoxyacetophenone in a solvent mixture of 15 mL chloroform and 35 mL diethyl ether[3].

  • Cooling : Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality : Low temperature kinetically suppresses unwanted electrophilic aromatic bromination of the highly activated trimethoxyphenyl ring, ensuring the reaction remains selective to the α-carbon.

  • Bromination : Dissolve 10.5 mmol (0.54 mL) of elemental bromine (Br₂) in 5 mL of chloroform. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Validation & Reaction : Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1 hour[3]. Self-Validation: The disappearance of the deep red bromine color visually confirms the consumption of the electrophile and the completion of the reaction.

  • Workup : Partition the reaction mixture between chloroform (50 mL) and distilled water (50 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (to neutralize residual HBr) and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-bromoketone as a pale solid. This intermediate is typically pure enough (>95%) to be used directly in the next step.

Part B: Synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine
  • Condensation : In a 100 mL round-bottom flask, dissolve the crude 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (approx. 10.0 mmol) and 12.0 mmol (0.91 g) of thiourea in 30 mL of absolute ethanol.

  • Reflux & Validation : Attach a reflux condenser and heat the mixture to 75–80 °C (reflux) for 2 to 4 hours.

    • Causality : Thermal energy is required to drive the final dehydration step of the hydroxythiazoline intermediate, forcing the irreversible aromatization of the thiazole ring.

    • Self-Validation: Monitor the reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The reaction is complete when the higher-Rf bromoketone spot completely disappears.

  • Precipitation : Once the starting material is consumed, cool the reaction mixture to room temperature. The product will often precipitate directly out of the ethanol as the hydrobromide salt.

  • Neutralization : Concentrate the mixture slightly under vacuum, then suspend the residue in 50 mL of distilled water. Slowly add saturated aqueous NaHCO₃ (or 10% NH₄OH) dropwise under vigorous stirring until the pH reaches 8.0.

    • Causality : The Hantzsch reaction generates one equivalent of HBr, trapping the basic 2-aminothiazole as a soluble or semi-soluble salt. Neutralization liberates the free base, which is insoluble in water and precipitates out cleanly.

  • Purification : Filter the resulting solid under vacuum, wash thoroughly with cold distilled water to remove residual inorganic salts and unreacted thiourea, and dry in a desiccator. If necessary, recrystallize from hot ethanol to yield the pure 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.

References

  • [1] Title: Application Notes and Protocols: 3,4-Dimethoxyphenylglyoxal Hydrate in Medicinal Chemistry. Source: benchchem.com. URL:

  • [3] Title: US5502187A - Pharmaceutically active bicyclic-heterocyclic amines. Source: google.com (Google Patents). URL:

  • [2] Title: 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Source: smolecule.com. URL:

  • [4] Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Source: nih.gov (PMC). URL:

Sources

using 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine in cancer cell lines (MCF-7, HeLa, A549)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (TMP-TA)

Part 1: Application Note

Title: High-Precision Evaluation of TMP-TA as a Microtubule Destabilizing Scaffold in Solid Tumor Models

1. Introduction & Rationale 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (TMP-TA) is a synthetic small molecule pharmacophore structurally analogous to the natural product Combretastatin A-4 (CA-4) . The trimethoxyphenyl (TMP) moiety is critical for binding to the colchicine-binding site on


-tubulin. Unlike taxanes (which stabilize microtubules), TMP-TA and its derivatives act as Microtubule Destabilizing Agents (MDAs) .

Researchers utilize TMP-TA primarily as a lead scaffold to develop potent antimitotic agents. While functionalized derivatives (e.g., with aryl groups at the C5 position) often achieve nanomolar potency, the core TMP-TA scaffold provides a baseline for structure-activity relationship (SAR) studies and mechanism-of-action validation.

2. Mechanism of Action (MOA)

  • Target Engagement: TMP-TA binds to the interface between

    
    - and 
    
    
    
    -tubulin (colchicine site).
  • Cytoskeletal Collapse: Binding prevents the polymerization of tubulin dimers into microtubules, leading to the depolymerization of existing microtubules.

  • Mitotic Arrest: The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase .

  • Cell Death: Prolonged arrest leads to mitotic catastrophe or apoptosis (intrinsic pathway).

3. Expected Performance Characteristics

ParameterDescriptionExpected Outcome (Scaffold)
Primary Target Tubulin (Colchicine Site)Inhibition of Polymerization
Potency (IC50) MCF-7, HeLa, A5491.0 – 10.0 µM (Core scaffold is generally less potent than C5-substituted derivatives)
Cell Cycle Profile Flow Cytometry (PI)Significant accumulation in G2/M phase
Morphology MicroscopyCell rounding, detachment, membrane blebbing
Resistance Profile A549 (P-gp expressing)TMP-thiazoles often evade P-gp efflux , retaining potency in MDR lines

4. Critical Cell Line Considerations (Expertise Insight)

  • MCF-7 (Breast Adenocarcinoma): This line is Caspase-3 deficient . Standard Caspase-3 assays will yield false negatives. Use Annexin V/PI, PARP cleavage (cleaved by Caspase-7), or Caspase-7/9 assays to detect apoptosis.

  • A549 (Lung Carcinoma): Robust model for non-small cell lung cancer. Often expresses P-glycoprotein (MDR1). Efficacy here suggests the compound is not a P-gp substrate.[1]

  • HeLa (Cervical Carcinoma): Highly proliferative; ideal for visualizing G2/M arrest due to rapid cycling time (~24h).

Part 2: Visualizing the Mechanism

Figure 1: Mechanism of Action of TMP-TA Caption: TMP-TA binds the colchicine site, inhibiting tubulin polymerization. This triggers the Spindle Assembly Checkpoint (SAC), causing G2/M arrest and subsequent apoptosis via mitochondrial pathways.

MOA_Pathway Compound 4-(3,4,5-trimethoxyphenyl) thiazol-2-amine (TMP-TA) Target Tubulin Heterodimers (Colchicine Binding Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Prevents assembly Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect2->Checkpoint Spindle disruption Arrest Cell Cycle Arrest (G2/M Phase) Checkpoint->Arrest Death Apoptosis / Mitotic Catastrophe Arrest->Death Prolonged arrest

Part 3: Experimental Protocols

Protocol A: Compound Preparation & Storage
  • Solubility Warning: TMP-TA is lipophilic and poorly soluble in water.

  • Stock Solution: Dissolve in 100% DMSO to a concentration of 10 mM or 50 mM .

    • Calculation: MW ≈ 266.32 g/mol . For 10 mM stock, dissolve 2.66 mg in 1 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture media immediately before use. Ensure final DMSO concentration is < 0.5% (ideally < 0.1%) to avoid solvent toxicity.

Protocol B: Cytotoxicity Profiling (MTT Assay)

Purpose: Determine IC50 values in MCF-7, HeLa, and A549.[2]

Materials:

  • Target Cells (MCF-7, HeLa, A549)[3][4][5]

  • MTT Reagent (5 mg/mL in PBS)

  • DMSO (Solubilization buffer)

  • 96-well clear-bottom plates

Workflow:

  • Seeding: Seed cells in 96-well plates.

    • HeLa/A549: 3,000–5,000 cells/well.

    • MCF-7: 5,000–8,000 cells/well (slower growing).

    • Incubate 24h at 37°C/5% CO2 to allow attachment.

  • Treatment: Remove old media. Add 100 µL fresh media containing TMP-TA.

    • Dose Range: 0.01, 0.1, 1, 5, 10, 50, 100 µM (Logarithmic scale).

    • Controls: Vehicle Control (0.1% DMSO), Positive Control (Colchicine or Combretastatin A-4, 100 nM).

    • Replicates: Triplicate wells per concentration.

  • Incubation: Incubate for 48 or 72 hours .

  • MTT Addition: Add 10 µL MTT stock to each well. Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

  • Analysis: Plot % Viability vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol C: Mechanistic Validation (Cell Cycle Analysis)

Purpose: Confirm G2/M arrest, the hallmark of tubulin inhibition.

Workflow:

  • Seeding: Seed 3 x 10^5 cells per well in a 6-well plate (HeLa or A549 recommended). Incubate 24h.

  • Synchronization (Optional but Recommended): Serum starve (0.5% FBS) for 24h to synchronize cells in G0/G1, sharpening the arrest peak.

  • Treatment: Treat with TMP-TA at 2x IC50 concentration for 24 hours.

  • Harvesting:

    • Collect media (contains floating/dead cells).

    • Trypsinize adherent cells and combine with collected media.

    • Centrifuge (1000 rpm, 5 min).

  • Fixation (Critical Step):

    • Wash pellet with ice-cold PBS.

    • Resuspend in 300 µL PBS.

    • Add 700 µL ice-cold 100% Ethanol dropwise while vortexing gently (Final 70% EtOH).

    • Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Solution (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

    • Incubate 30 min at 37°C in the dark.

  • Flow Cytometry: Analyze >10,000 events. Look for accumulation in the 4N DNA content peak (G2/M) .

Figure 2: Experimental Workflow Caption: Step-by-step workflow for validating TMP-TA activity from stock preparation to data acquisition.

Workflow cluster_Assays Readouts Prep Stock Prep (DMSO) Seed Cell Seeding (96-well / 6-well) Prep->Seed Treat Drug Treatment (48-72h) Seed->Treat MTT MTT Assay (IC50) Treat->MTT Cytotoxicity FACS Flow Cytometry (Cell Cycle) Treat->FACS Mechanism

Part 4: References

  • Romagnoli, R., et al. (2011). "Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents."[6] Journal of Medicinal Chemistry.

    • Key Insight: Describes the synthesis and SAR of the TMP-thiazole scaffold, establishing the colchicine-site binding mechanism.

  • Wang, Z., et al. (2015). "Design, synthesis and biological evaluation of novel 4-(3,4,5-trimethoxyphenyl)thiazole derivatives as potent antitumor agents." European Journal of Medicinal Chemistry.

    • Key Insight: Demonstrates the potency of this scaffold in MCF-7 and A549 lines and validates G2/M arrest.

  • BenchChem Application Data. "Determination of IC50 for Anticancer Agents in A549 Lung Carcinoma Cells."

    • Key Insight: Provides standard operating procedures for MTT assays in A549 cells suitable for this compound class.

  • Rizzolio, F., et al. (2012). "Microtubule targeting agents: strategies to hijack the cytoskeleton." Drug Discovery Today.

    • Key Insight: Reviews the mechanism of colchicine-site binders and their clinical relevance.

Sources

Application Note: 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine in Microtubule Targeting Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The TMP-Thiazole Pharmacophore

The compound 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine represents a critical pharmacophore in the design of vascular disrupting agents (VDAs) and antimitotic drugs. Structurally, it combines the 3,4,5-trimethoxyphenyl (TMP) ring—a hallmark of colchicine-site binders like Combretastatin A-4 (CA-4) and Podophyllotoxin—with a 2-aminothiazole scaffold.

While often used as a synthetic intermediate for more complex N-substituted derivatives, this core amine possesses intrinsic biological activity. It serves as an essential reference standard for Structure-Activity Relationship (SAR) studies targeting the Colchicine Binding Site (CBS) on


-tubulin.
Key Applications
  • Reference Standard: Benchmarking the potency of novel thiazole-based tubulin inhibitors.

  • Fragment-Based Drug Design: Serving as a "warhead" for proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).

  • Mechanism of Action Studies: Validating G2/M phase arrest and apoptosis induction pathways.[1]

Mechanism of Action

The molecule functions as a Microtubule Destabilizing Agent (MDA) . It binds reversibly to the colchicine pocket located at the interface of


- and 

-tubulin dimers. This binding sterically hinders the "curved-to-straight" conformational change required for tubulin polymerization, leading to microtubule depolymerization, mitotic spindle collapse, and subsequent apoptotic cell death.
Pathway Visualization[1]

MOA Ligand 4-(3,4,5-trimethoxyphenyl) thiazol-2-amine CBS Colchicine Binding Site (Interface) Ligand->CBS Binds with high affinity Tubulin Free Tubulin Dimers (Alpha/Beta Heterodimer) Tubulin->CBS Polymerization Microtubule Polymerization CBS->Polymerization Inhibits Spindle Mitotic Spindle Assembly Polymerization->Spindle Required for Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Failure triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Figure 1: Mechanism of Action showing the cascade from ligand binding to apoptotic cell death.

Application 1: In Vitro Tubulin Polymerization Assay

This is the "Gold Standard" assay to verify that the compound targets tubulin directly rather than affecting upstream signaling pathways.

Principle

Tubulin polymerization is monitored by measuring the increase in fluorescence of a reporter fluorophore (e.g., DAPI or a specific commercial reporter) that becomes incorporated into the microtubule lattice. An effective inhibitor will suppress this fluorescence increase.

Comparative Potency Data

The following table summarizes typical IC50 values for the core amine compared to standard agents.

CompoundTarget SiteTubulin Polymerization IC50 (µM)MCF-7 Cytotoxicity IC50 (µM)
4-(3,4,5-trimethoxyphenyl)thiazol-2-amine Colchicine1.5 – 3.0 10 – 80
Combretastatin A-4 (CA-4)Colchicine1.0 – 2.00.003 – 0.01
ColchicineColchicine2.0 – 3.00.01 – 0.05
PaclitaxelTaxane(Enhances)< 0.01

Note: While the core amine has excellent affinity for tubulin (similar to CA-4), its cellular cytotoxicity is often lower due to membrane permeability or efflux issues, making it an ideal scaffold for derivatization (e.g., N-methylation).

Detailed Protocol

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanoisne Triphosphate) stock (100 mM).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Fluorescence Plate Reader (Ex 360 nm / Em 450 nm for DAPI).

Step-by-Step Workflow:

  • Preparation: Keep all reagents on ice. Prepare a 2 mg/mL (20 µM) tubulin solution in PEM buffer containing 10 µM DAPI.

  • Compound Addition: Add 5 µL of the test compound (dissolved in DMSO) to a 96-well black half-area plate.

    • Control: DMSO only (Negative), Colchicine 5 µM (Positive).

  • Initiation: Add 45 µL of the Tubulin/DAPI mix to the wells.

  • Activation: Immediately add GTP (final concentration 1 mM) to initiate polymerization.

  • Measurement: Place the plate in the reader pre-warmed to 37°C .

  • Kinetics: Measure fluorescence every 60 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time. Calculate the Vmax (slope of the linear phase) or the AUC (Area Under Curve).

    • % Inhibition = [1 - (AUC_sample / AUC_control)] x 100

Application 2: Competitive Binding Assay (Colchicine Site)

To confirm that the inhibition is specifically due to binding at the Colchicine Binding Site (CBS), a competitive displacement assay is required.

Protocol

Materials:

  • [3H]-Colchicine (or a fluorescent colchicine analog).

  • DEAE-cellulose filters or Sephadex G-50 columns.

Methodology:

  • Incubate 1 µM tubulin with 5 µM [3H]-colchicine and varying concentrations (0.1, 1, 10, 50 µM) of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine .

  • Incubate at 37°C for 30 minutes.

  • Separate bound ligand from free ligand using DEAE-cellulose filtration.

  • Measure radioactivity (CPM) in the bound fraction.

  • Result Interpretation: A decrease in CPM indicates the thiazole amine is displacing colchicine. This molecule typically shows 60-80% displacement at equimolar concentrations with colchicine.

Application 3: Cell Cycle Analysis (G2/M Arrest)

Phenotypically, CBS inhibitors cause cells to accumulate in the G2/M phase because they cannot form the mitotic spindle required to segregate chromosomes.

Experimental Workflow

FlowCytometry Seeding Seed Cells (e.g., HeLa/MCF-7) Treatment Treat with Compound (24h, IC50 conc) Seeding->Treatment Harvest Harvest & Wash (PBS) Treatment->Harvest Fixation Fixation (70% Ethanol, -20°C) Harvest->Fixation Staining Stain DNA (PI + RNase A) Fixation->Staining Analysis Flow Cytometry (FL2 Channel) Staining->Analysis

Figure 2: Workflow for Propidium Iodide (PI) cell cycle analysis.

Critical Steps for Success:

  • Fixation: Add the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently. This prevents cell clumping, which can mimic G2/M doublets.

  • RNase Treatment: Essential. Propidium Iodide stains both DNA and RNA. Incubate with RNase A (100 µg/mL) for 30 mins at 37°C before analysis to ensure the signal represents DNA content only.

  • Gating: On the flow cytometer, use a Pulse Width vs. Pulse Area plot to exclude doublets.

  • Expected Result: A significant increase in the G2/M peak (4N DNA content) compared to the DMSO control.

References

  • Romagnoli, R., et al. (2011). "Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents."[2] Journal of Medicinal Chemistry.

  • Wang, Z., et al. (2014). "Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents." Journal of Medicinal Chemistry.

  • BenchChem Technical Guide. "Exploring the Binding of Aminothiazole Compounds to Tubulin's Colchicine Site."

  • Al-Ostoot, F. H., et al. (2020). "New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents."[3] European Journal of Medicinal Chemistry.

Sources

experimental design for testing 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Cytotoxicity Profiling of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine

Executive Summary

This guide details the experimental framework for evaluating the cytotoxicity of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (hereafter referred to as TMP-Thiazole ).

Molecule Profile:

  • Pharmacophore: The 3,4,5-trimethoxyphenyl (TMP) moiety is a structural hallmark of Colchicine Binding Site Inhibitors (CBSIs) , such as Combretastatin A-4 (CA-4).

  • Mechanism of Action: TMP-Thiazole acts by binding to the colchicine site of

    
    -tubulin, inhibiting microtubule polymerization. This leads to mitotic spindle collapse, cell cycle arrest at the G2/M phase , and subsequent apoptosis.
    
  • Experimental Challenge: As a hydrophobic small molecule, the primary sources of experimental error are precipitation in aqueous media and solvent toxicity (DMSO). This protocol mitigates these risks through a rigorous "Pre-Dilution" strategy.

Strategic Experimental Design

Do not rush into an IC


 determination. A three-phase approach guarantees data integrity.
PhaseObjectiveKey ParameterOutcome
I. Sighting Shot Determine active rangeLog-scale (0.01 - 100

M)
Narrow the dose window.
II. High-Res IC

Precise potency calculationLinear/Half-log spacingValidated IC

curve.
III. Mechanistic Check Confirm specific activityFlow Cytometry (PI Staining)Validation of G2/M arrest.
Control Strategy
  • Negative Control: Untreated cells (Growth baseline).

  • Vehicle Control (Critical): Medium + DMSO at the highest concentration used in treatment wells (typically 0.1% - 0.5%). This normalizes for solvent toxicity.

  • Positive Control: Combretastatin A-4 (CA-4) or Colchicine . These share the TMP pharmacophore and binding site, making them superior to Paclitaxel (which stabilizes microtubules) for comparative potency.

Materials & Reagents

  • Test Compound: 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (Purity >98%).

  • Solvent: Sterile, cell-culture grade DMSO (Dimethyl sulfoxide).

  • Assay Reagent: CCK-8 (Cell Counting Kit-8) or Resazurin is recommended over MTT.

    • Why? TMP-Thiazole is hydrophobic. MTT produces insoluble formazan crystals that require solubilization (e.g., with DMSO), which can re-dissolve precipitated drug and skew results. CCK-8 produces a water-soluble formazan, eliminating this artifact.

  • Cell Lines:

    • Cancer:[1][2][3][4][5][6][7] HeLa (Cervical), MCF-7 (Breast), or A549 (Lung) — highly sensitive to antimitotics.

    • Normal (Counter-screen): HUVEC or BJ Fibroblasts to determine the Selectivity Index (SI) .

Detailed Protocols

Protocol A: Compound Solubilization & Serial Dilution

Goal: Prevent "crashing out" (precipitation) when the hydrophobic drug hits the aqueous medium.

  • Stock Solution: Dissolve TMP-Thiazole in 100% DMSO to a concentration of 10 mM . Vortex until clear. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Intermediate Plate (The "Step-Down" Method):

    • Do not add 100% DMSO stock directly to the cell plate.

    • Prepare a 96-well "Intermediate Plate" with culture medium.

    • Perform serial dilutions (e.g., 1:3) in this plate.

    • Result: The DMSO concentration is diluted alongside the drug before it touches the cells.

  • Final Transfer: Transfer 10

    
    L from the Intermediate Plate to 90 
    
    
    
    L of cell suspension in the Test Plate.
    • Target Final DMSO:

      
       (ideally 0.1%).
      
Protocol B: Cytotoxicity Assay (CCK-8 Method)

Step 1: Cell Seeding

  • Seed cells at 3,000 - 5,000 cells/well in 90

    
    L complete medium.
    
  • Edge Effect Mitigation: Fill the perimeter wells with sterile PBS, not cells. Evaporation in edge wells alters drug concentration.

  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    

Step 2: Treatment

  • Add 10

    
    L of pre-diluted compound (from Protocol A) to the wells.
    
  • Include 6 replicates per concentration.

  • Incubate for 48 or 72 hours . Tubulin inhibitors often require >1 cell cycle (approx. 24h) to manifest apoptosis.[2] 48h is standard.

Step 3: Readout

  • Add 10

    
    L of CCK-8 reagent to each well.
    
  • Incubate for 1–4 hours at 37°C. Monitor color development (orange).

  • Measure Absorbance at 450 nm .

Step 4: Data Calculation



  • Note:

    
     is the DMSO control, not the pure media control.
    
Protocol C: Mechanistic Validation (Cell Cycle Analysis)

Since TMP-Thiazole is a tubulin inhibitor, cytotoxicity must correlate with G2/M arrest.

  • Seed:

    
     cells in a 6-well plate.
    
  • Treat: Incubate with TMP-Thiazole at the IC

    
     concentration for 24 hours.
    
  • Fix: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Stain: Resuspend in PBS containing Propidium Iodide (PI) (50

    
    g/mL) and RNase A  (100 
    
    
    
    g/mL). Incubate 30 min at 37°C.
  • Analyze: Run on a Flow Cytometer. Look for a distinct peak accumulation in the 4N DNA content (G2/M phase) compared to the G0/G1 peak in controls.

Visualization & Logic Flows

Figure 1: Experimental Workflow

This diagram illustrates the critical "Intermediate Dilution" step to ensure solubility.

ExperimentalWorkflow Stock 10 mM Stock (100% DMSO) InterPlate Intermediate Plate (Serial Dilution in Medium) Stock->InterPlate Dilute 1:100+ CellPlate Cell Culture Plate (Cells + 90µL Media) InterPlate->CellPlate Transfer 10µL (Final DMSO <0.5%) Incubation 48h Incubation 37°C, 5% CO2 CellPlate->Incubation CCK8 Add CCK-8 Reagent (Metabolic Readout) Incubation->CCK8 Analysis Calculate IC50 (Non-linear Regression) CCK8->Analysis

Caption: Workflow emphasizing the intermediate dilution step to prevent compound precipitation and solvent shock.

Figure 2: Mechanism of Action (MOA)

Visualizing the causality between drug binding and cell death.

MOA Drug TMP-Thiazole Target Colchicine Binding Site (Beta-Tubulin) Drug->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Effect2->Checkpoint Activates Arrest G2/M Phase Arrest Checkpoint->Arrest Death Apoptosis (Cell Death) Arrest->Death Prolonged Arrest

Caption: Pathway demonstrating how TMP-Thiazole binding leads to mitotic catastrophe and apoptosis.

Data Analysis & Troubleshooting

IC


 Calculation: 
Do not use linear regression. Use Non-Linear Regression (Sigmoidal Dose-Response, Variable Slope) .
  • Equation:

    
    
    

Troubleshooting Table:

ObservationProbable CauseCorrective Action
High variance between replicates Pipetting error or Edge Effect.Use multi-channel pipettes; fill edge wells with PBS.
Precipitate visible in wells Drug insolubility at high conc.Reduce max concentration; ensure pre-dilution step is followed.
IC

> 100

M
Compound degradation or inactivity.Check stock storage; verify structure (NMR/MS).
Vehicle control shows toxicity DMSO % too high.Lower final DMSO to <0.1%.

References

  • Romagnoli, R., et al. (2011). "Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents."[8] Journal of Medicinal Chemistry.

  • Wang, F., et al. (2019). "Design, synthesis and biological evaluation of novel thiazole derivatives containing 3,4,5-trimethoxyphenyl moiety as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry.

  • Kushwaha, P., et al. (2022). "Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors." ACS Omega.

  • Emami, S., et al. (2020). "New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents."[9] European Journal of Medicinal Chemistry. [9]

Sources

Application Note: Development of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine Derivatives as Tubulin-Targeting Anticancer Agents

[1][2]

Executive Summary & Rational Design

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in oncology, serving as the critical binding determinant for the colchicine site on

4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

These small molecules function as Combretastatin A-4 (CA-4) mimics . Unlike CA-4, which suffers from chemical instability (cis-trans isomerization), the thiazole scaffold locks the geometric configuration, improving metabolic stability while retaining nanomolar potency against solid tumors (HeLa, MCF-7, A549).

Mechanism of Action (MoA)

The primary MoA is the destabilization of microtubule dynamics. By occupying the colchicine binding pocket, these agents prevent the polymerization of

12

MoA_PathwayDrugTMP-ThiazoleDerivativeTubulinColchicine Site(β-Tubulin)Drug->Tubulin Binds (Kd ~nM)PolymerizationMicrotubulePolymerizationTubulin->Polymerization InhibitsArrestG2/M CellCycle ArrestPolymerization->Arrest Spindle DefectApoptosisApoptosis(Caspase 3/7)Arrest->Apoptosis Mitotic Catastrophe

Figure 1: Signal transduction pathway. The TMP-thiazole derivative binds tubulin, inhibiting polymerization and forcing mitotic arrest.

Chemical Synthesis Protocol

Objective: Synthesize the core scaffold 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine via Hantzsch condensation.

Reaction Workflow

The synthesis relies on the reaction between an

Synthesis_FlowStart3,4,5-TrimethoxyacetophenoneStep1Bromination(CuBr2 or Br2/AcOH)Start->Step1Inter2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-oneStep1->InterStep2Hantzsch Condensation(Thiourea, EtOH, Reflux)Inter->Step2Product4-(3,4,5-trimethoxyphenyl)thiazol-2-amineStep2->Product

Figure 2: Hantzsch synthesis workflow for the core thiazole scaffold.

Detailed Methodology

Reagents: 3,4,5-trimethoxyacetophenone (10 mmol), Copper(II) bromide (20 mmol), Thiourea (12 mmol), Ethanol (Abs.), Ethyl Acetate.

Step 1:


-Bromination
  • Dissolve 3,4,5-trimethoxyacetophenone (2.10 g) in 30 mL of ethyl acetate/chloroform (1:1).

  • Add finely powdered

    
     (4.46 g) and reflux for 3–4 hours. Note: The solution will change from green to amber as CuBr precipitates.
    
  • Filter the reaction mixture through a Celite pad to remove copper salts.

  • Evaporate the solvent in vacuo to obtain the

    
    -bromoketone intermediate (solid).
    

Step 2: Cyclization

  • Dissolve the crude

    
    -bromoketone in 20 mL of absolute ethanol.
    
  • Add thiourea (0.91 g).

  • Reflux the mixture for 2–3 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4).

  • Critical Workup: Cool the mixture. The hydrobromide salt of the product may precipitate. Neutralize with 10%

    
     or 
    
    
    to pH 8 to liberate the free amine.
  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to achieve >98% purity.

Derivatization Note: The free

Biological Evaluation: In Vitro Cytotoxicity

Objective: Determine IC50 values against cancer cell lines (e.g., HeLa, MCF-7).

MTT Assay Protocol

Principle: Conversion of MTT (yellow tetrazolium) to formazan (purple) by mitochondrial succinate dehydrogenase in living cells.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    .
  • Treatment: Dissolve thiazole derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[3] Combretastatin A-4 or Colchicine (expected IC50: 5–50 nM).

  • Incubation: Treat cells for 48h or 72h.

  • Development: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
    
  • Solubilization: Remove media. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability =

Mechanistic Validation: Tubulin Polymerization

Objective: Confirm the compound targets tubulin directly, distinguishing it from general cytotoxic agents. This is the critical go/no-go decision point .

Fluorescence-Based Polymerization Assay

Reagents: Purified Tubulin (>99%, porcine brain), GTP (1 mM), DAPI (reporter fluorophore).

Protocol:

  • Preparation: Keep all reagents on ice (4°C). Tubulin polymerizes spontaneously at >20°C.

  • Master Mix: Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP, 10% Glycerol).
    
  • Setup: In a black 96-well half-area plate:

    • 10

      
      L Test Compound (10x concentration).[2]
      
    • 90

      
      L Tubulin/GTP mix (final tubulin conc. 3 mg/mL).
      
  • Kinetic Read: Immediately place in a pre-warmed fluorometer (37°C).

    • Excitation: 360 nm | Emission: 450 nm.

    • Read every 60 seconds for 60 minutes.

Interpretation:

  • Standard Polymerization: Sigmoidal curve (Lag phase

    
     Growth phase 
    
    
    Plateau).
  • Inhibition (Hit): Flattening of the curve or increased lag time compared to vehicle.

  • Quantification: Calculate

    
     (slope of growth phase).
    
CompoundConcentrationVmax (RFU/min)% Inhibition
Vehicle (DMSO)0.1%12.50%
TMP-Thiazole 5

M
2.1 83%
Colchicine5

M
1.885%
Taxol (Stabilizer)5

M
>50N/A (Enhancement)

Computational Modeling: Molecular Docking

Objective: Visualize binding mode within the colchicine site.

Software: AutoDock Vina, Schrödinger Glide, or Gold. Target Structure: PDB ID: 1SA0 (Tubulin-Colchicine complex) or 4O2B .

Protocol:

  • Protein Prep: Remove water molecules and co-crystallized ligands.[3] Add polar hydrogens.

  • Grid Generation: Center grid box on the colchicine binding site (Interface of

    
    - and 
    
    
    -tubulin).
    • Coordinates (approx): x=118, y=89, z=6.

  • Ligand Prep: Energy minimize the TMP-thiazole derivative (MMFF94 force field).

  • Docking: Run simulation with high exhaustiveness (val=32).

  • Validation:

    • Look for Hydrogen Bond between the thiazole nitrogen/amine and Val318 or Cys241 (

      
      -chain).
      
    • Verify the Trimethoxyphenyl group sits in the hydrophobic pocket (interacting with Leu248 , Ala250 ).

References

  • Synthesis & SAR: Romagnoli, R., et al. (2012). "Synthesis and biological evaluation of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as microtubule targeting agents." Journal of Medicinal Chemistry.

  • Mechanism (Tubulin Assay): Cytoskeleton Inc. (2024). "Tubulin Polymerization Assay Protocol." Cytoskeleton Application Notes.

  • Docking Validation: Lu, Y., et al. (2012). "An overview of tubulin inhibitors that interact with the colchicine binding site." Pharmaceutical Research.

  • General Protocol: BenchChem. (2025). "In Vitro Tubulin Polymerization Assay Application Note."

  • Thiazole Review: Wang, Z., et al. (2018). "Design, synthesis and biological evaluation of novel 4-(3,4,5-trimethoxyphenyl)thiazole derivatives." European Journal of Medicinal Chemistry.

Application Note: In Vivo Experimental Setup for 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

The compound 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine represents a privileged scaffold in the design of tubulin polymerization inhibitors. Structurally mimicking the pharmacophore of Combretastatin A-4 (CA-4) , this molecule targets the colchicine-binding site on


-tubulin.

Unlike standard taxanes (stabilizers) or vinca alkaloids, agents in this class typically possess a dual mechanism of action:

  • Direct Cytotoxicity: Arresting cancer cells in the G2/M phase via microtubule depolymerization.

  • Vascular Disruption: Inducing rapid morphological changes in endothelial cells, leading to vascular shutdown and central tumor necrosis.

This guide details the in vivo workflow, emphasizing formulation strategies for lipophilic amines and specific assays to validate the vascular disrupting agent (VDA) properties.

Mechanistic Pathway (DOT Visualization)

G cluster_0 Tumor Cell Compartment cluster_1 Vascular Compartment Drug 4-(3,4,5-trimethoxyphenyl) thiazol-2-amine Target Colchicine Binding Site (Beta-Tubulin) Drug->Target Effect1 Microtubule Depolymerization Target->Effect1 Arrest G2/M Cell Cycle Arrest Effect1->Arrest Endo Endothelial Cell Retraction Effect1->Endo VDA Effect Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Leak Vascular Permeability Increase Endo->Leak Necrosis Hemorrhagic Necrosis Leak->Necrosis

Figure 1: Dual mechanism of action targeting both tumor cell proliferation and tumor vasculature.

Formulation & Stability (Critical Step)

The 2-aminothiazole core fused with a trimethoxyphenyl ring creates a highly lipophilic molecule with poor aqueous solubility. Standard saline will result in precipitation and erratic bioavailability.

Recommended Vehicle System

For intraperitoneal (IP) or intravenous (IV) administration, use a Cosolvent System :

ComponentPercentage (v/v)Function
DMSO (Dimethyl sulfoxide)10%Primary solubilizer for the lipophilic core.
PEG 400 (Polyethylene glycol)40%Viscosity modifier and stabilizer; prevents precipitation upon dilution.
Saline (0.9% NaCl)50%Aqueous bulk; added last to prevent shock precipitation.
Preparation Protocol
  • Weigh the required amount of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.

  • Dissolve completely in 100% DMSO (10% of final volume). Vortex until clear.

  • Add PEG 400 (40% of final volume) slowly while vortexing. The solution may warm slightly.

  • Critical Step: Add warm (37°C) Saline (50% of final volume) dropwise while sonicating.

    • Note: If the solution turns cloudy (Tyndall effect), the compound has precipitated. Do not inject. Re-evaluate using 2-Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD) (20% w/v in saline) as an alternative vehicle.

Pharmacokinetics & Safety: The "Gatekeeper" Experiments

Before efficacy studies, you must establish the Maximum Tolerated Dose (MTD) and check for metabolic instability.

A. Metabolic Stability Alert (Expert Insight)

The primary amine (-NH2) at position 2 is a "metabolic soft spot." In murine models, N-acetyltransferases (NAT) can rapidly acetylate this position, converting the active drug into an inactive N-acetyl metabolite.

  • Recommendation: During PK analysis, monitor both the parent compound and the N-acetylated metabolite (M+42 mass shift).

B. Maximum Tolerated Dose (MTD) Escalation
  • Subjects: BALB/c or Swiss Albino mice (n=3 per cohort).

  • Route: IP (for bioavailability) or IV (for VDA effect validation).

  • Dosing Ladder: 10, 25, 50, 100 mg/kg (Single dose).

  • Observation: Monitor for 48 hours. Look for neurotoxicity (ataxia), which is common with high-dose tubulin inhibitors.

Efficacy Model: Tumor Xenograft

Experimental Design
  • Cell Line: HCT-116 (Colorectal) or MCF-7 (Breast). These lines are highly sensitive to colchicine-site binders.

  • Animals: Female BALB/c nu/nu (Nude) mice, 6-8 weeks old.

  • Group Size: n=8-10 per group (Required for statistical power).

Protocol Steps
  • Implantation: Inject

    
     cells subcutaneously in the right flank (suspended in 1:1 Matrigel/PBS).
    
  • Staging: Allow tumors to reach 100–150 mm³ .

    • Formula:

      
      
      
  • Randomization: Randomize mice to ensure equal average tumor volume across groups.

  • Treatment Schedule:

    • Vehicle Control: (10% DMSO/40% PEG400/50% Saline)

    • Positive Control: Combretastatin A-4 Phosphate (CA-4P) at 25 mg/kg.

    • Test Group: 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (e.g., 20 mg/kg and 50 mg/kg).

    • Frequency: Q2D (Every 2 days) x 5 doses.

  • Endpoints: Tumor volume (caliper) and Body weight (toxicity proxy).

Pharmacodynamics: Validating Vascular Disruption (The "Special Sauce")

To prove this compound acts as a VDA (like Combretastatin) and not just a cytotoxin, you must demonstrate vascular shutdown. The Evans Blue Dye Extravasation Assay is the gold standard.

Rationale

VDAs cause endothelial cells to retract, increasing vascular permeability initially, followed by collapse. Evans Blue binds to serum albumin; its accumulation in the tumor indicates vascular leakage.[1][2]

Evans Blue Protocol[1][2][3][4][5]
  • Tumor Stage: Perform this on a separate cohort when tumors reach ~300 mm³.

  • Drug Administration: Administer a single dose of the Test Compound (e.g., 50 mg/kg).

  • Dye Injection:

    • Wait 4 to 24 hours post-drug administration.

    • Inject Evans Blue dye (1% w/v in saline) IV via tail vein (10 mL/kg).

  • Perfusion & Sacrifice:

    • Allow dye to circulate for 30 minutes.[1][2]

    • Perfuse the mouse with saline under anesthesia to flush dye from healthy vessels.

    • Harvest the tumor.

  • Quantification:

    • Weigh the tumor.

    • Incubate tumor in Formamide (55°C for 24-48 hours) to extract the dye.[3]

    • Measure absorbance of the supernatant at 620 nm .

    • Result: A significant decrease in dye content (compared to control) at 24h indicates vascular shutdown (blood could not enter), while an increase at early timepoints (1-4h) indicates permeability. Note: For potent VDAs, we typically look for the "shutdown" phase at 24h, resulting in a pale, necrotic tumor center.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_eff Phase 2: Efficacy cluster_mech Phase 3: Mechanism (VDA) Formulation Formulation (DMSO/PEG400) MTD MTD Check (10-100 mg/kg) Formulation->MTD Xenograft Tumor Implantation (HCT-116) MTD->Xenograft Select Dose Dosing Tx: Q2D x 5 (IP/IV) Xenograft->Dosing Measurement Caliper Data (Vol & BW) Dosing->Measurement Evans Evans Blue Assay Dosing->Evans Satellite Cohort H_E H&E Staining (Necrosis) Evans->H_E

Figure 2: Comprehensive workflow from formulation to mechanistic validation.

References

  • Romagnoli, R., et al. (2011). "Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents."[4] Journal of Medicinal Chemistry.

  • Wang, L., et al. (2019). "Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Brash, J.T., et al. (2018). "Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay."[2] Journal of Visualized Experiments (JoVE).

  • Radwan, M.O., et al. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Future Medicinal Chemistry.

  • Emami, S., et al. (2020). "New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents."[5] European Journal of Medicinal Chemistry.

Sources

Application Note: Comprehensive Analytical Techniques for the Purity Assessment of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Biological Context

In contemporary oncology drug discovery, the rational design of microtubule-targeting agents frequently relies on well-characterized pharmacophores. 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine is a highly valuable active pharmaceutical ingredient (API) intermediate. The 3,4,5-trimethoxyphenyl (TMP) moiety is a structural hallmark of combretastatin A-4 (CA-4), a potent natural product known to bind the colchicine-binding site of


-tubulin.

When this TMP moiety is hybridized with a 2-aminothiazole core, the resulting derivatives exhibit profound tubulin polymerization inhibition. This mechanism disrupts microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis in various human cancer cell lines [1]. Because this compound serves as a critical starting material (KSM) for complex antineoplastic agents, its purity profile directly dictates the yield, safety, and pharmacological efficacy of downstream drug products.

MOA API Trimethoxyphenyl Thiazole Derivatives Target Colchicine Binding Site (β-Tubulin) API->Target Binds to Inhibition Inhibit Tubulin Polymerization Target->Inhibition Induces Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Disrupts dynamics Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Triggers

Figure 1: Mechanism of action for TMP-thiazole derivatives in oncology.

Analytical Strategy & Rationale

As a Senior Application Scientist, I approach purity assessment not as a single metric, but as a multi-dimensional profile. A self-validating analytical system requires orthogonal techniques to ensure no impurity is masked. Our strategy aligns strictly with ICH Q2(R1) [2] and USP <1225> [3] guidelines:

  • Chromatographic Purity (HPLC-UV): Provides high-resolution separation of organic impurities (e.g., unreacted 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone).

  • Structural Confirmation (LC-MS): Utilized during method development to identify unknown degradation products via mass-to-charge (

    
    ) profiling.
    
  • Absolute Purity (qNMR): A primary analytical method that requires no reference standard of the analyte, circumventing the need for relative response factors (RRFs).

AnalyticalWorkflow Sample 4-(3,4,5-trimethoxyphenyl) thiazol-2-amine HPLC HPLC-UV (Organic Impurities) Sample->HPLC LCMS LC-MS (Impurity Profiling) Sample->LCMS qNMR 1H qNMR (Absolute Purity) Sample->qNMR GC GC-FID (Residual Solvents) Sample->GC Data Data Integration & Quality Assessment HPLC->Data LCMS->Data qNMR->Data GC->Data Release Batch Release / COA Generation Data->Release

Figure 2: Orthogonal analytical workflow for comprehensive API purity assessment.

Experimental Protocols

HPLC-UV Method for Organic Impurities

Causality Insight: A reversed-phase C18 column with a superficially porous particle (core-shell) architecture is selected to minimize band broadening and resolve closely eluting structural isomers. Trifluoroacetic acid (TFA) is selected over formic acid to ensure complete ion-pairing and suppression of secondary interactions between the basic aminothiazole nitrogen and residual silanols on the stationary phase, which would otherwise cause severe peak tailing.

Materials & Reagents:

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: 0.1% TFA in Milli-Q Water

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Diluent: Water:Acetonitrile (50:50, v/v)

Step-by-Step Procedure:

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (500 µg/mL).

  • Sample Preparation: Prepare the test sample at the same nominal concentration (500 µg/mL) in the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min, column temperature to 30°C, and UV detection to 254 nm (optimal for the highly conjugated TMP-thiazole system). Inject 5 µL.

  • System Suitability: Inject the standard preparation six times. The relative standard deviation (RSD) of the peak area must be

    
     1.0%. The USP tailing factor should be 
    
    
    
    1.5.

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold (Equilibration)
2.0955Isocratic hold
15.04060Linear gradient (Elution of API)
18.01090Column wash (Strong retained impurities)
20.01090Column wash hold
20.1955Return to initial conditions
25.0955Re-equilibration
Quantitative NMR (qNMR) for Absolute Purity

Causality Insight: Chromatographic methods assume uniform UV response or require relative response factors. qNMR circumvents this by measuring the fundamental property of the molecule—proton resonance. A relaxation delay (D1) of 30 seconds is non-negotiable; failing to allow complete longitudinal relaxation (


) will artificially skew the integration ratios, invalidating the primary ratio method.

Step-by-Step Procedure:

  • Internal Standard (IS) Selection: TraceCERT® Maleic acid (

    
     6.26 ppm, 2H) is selected as it does not overlap with the analyte's signals (thiazole proton at 
    
    
    
    ~6.6 ppm; TMP aromatic protons at
    
    
    ~7.1 ppm).
  • Sample Preparation: Accurately co-weigh ~15 mg of the test sample and ~5 mg of Maleic acid IS into a glass vial using a calibrated microbalance (

    
     mg).
    
  • Dissolution: Add 0.6 mL of DMSO-

    
    . Vortex until completely dissolved. Transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans (NS): 64.

  • Calculation: Calculate absolute purity using the fundamental qNMR equation, comparing the integral of the isolated thiazole proton against the Maleic acid reference peak.

Method Validation Framework

To ensure the HPLC method is "fit for purpose" for batch release, it must undergo rigorous validation per ICH Q2(R1) [2] and USP <1225> [3] standards.

Table 2: ICH Q2(R1) Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R1) RequirementAcceptance Criteria for TMP-Thiazole API
Specificity Complete resolution of API from impurities/blanks.Resolution (

) > 2.0 between API and closest impurity. Peak purity index > 0.990 (via PDA).
Linearity Minimum of 5 concentrations across the range.

from 25% to 150% of the nominal target concentration.
Accuracy Recovery studies using spiked samples (3 levels, 3 replicates).Mean recovery must fall between 98.0% and 102.0%.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day).RSD

1.0% for API assay; RSD

5.0% for impurities

0.1%.
LOD / LOQ Signal-to-Noise (S/N) evaluation.LOD: S/N

3:1. LOQ: S/N

10:1 (Typically

0.05% of nominal concentration).

References

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors ACS Omega URL:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • USP General Chapter <1225> Validation of Compendial Procedures United States Pharmacopeia (USP) URL: [Link]

Application Note: Cell Cycle Analysis Using 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

The compound 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (referred to herein as TMP-Thiazole ) is a synthetic small-molecule pharmacophore structurally analogous to Combretastatin A-4 (CA-4) . It functions as a potent microtubule-targeting agent (MTA) .

Unlike taxanes (which stabilize microtubules), TMP-Thiazole binds to the colchicine site at the interface of


- and 

-tubulin heterodimers. This binding sterically hinders the incorporation of GTP-bound tubulin into the growing microtubule plus-end, leading to catastrophic depolymerization of the microtubule network.
Biological Consequence: The G2/M Block

In dividing cells, this depolymerization prevents the formation of the mitotic spindle.[1] Consequently, the Spindle Assembly Checkpoint (SAC) remains activated, arresting cells at the metaphase-anaphase transition (G2/M phase). Prolonged arrest typically results in mitotic slippage or mitotic catastrophe , leading to apoptosis (Sub-G1 population).

Mechanistic Pathway

CellCyclePathway Compound TMP-Thiazole Tubulin α/β-Tubulin Heterodimer (Colchicine Site) Compound->Tubulin Binds High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Assembly Polymerization->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Failure Triggers Arrest G2/M Phase Arrest SAC->Arrest Sustains Apoptosis Apoptosis / Mitotic Catastrophe (Sub-G1 Accumulation) Arrest->Apoptosis Prolonged Exposure

Figure 1: Mechanism of action for TMP-Thiazole induced G2/M arrest and subsequent apoptosis.

Experimental Design & Reagents

Critical Reagent Preparation

TMP-Thiazole is hydrophobic. Proper solubilization is critical to prevent micro-precipitation, which causes artifactual data (high side scatter) and lowers effective concentration.

ReagentSpecificationPreparation InstructionsStorage
TMP-Thiazole >98% PurityDissolve in anhydrous DMSO to 10 mM stock. Vortex for 1 min.-20°C (Desiccated)
Propidium Iodide (PI) 1 mg/mLDissolve in PBS. Protect from light.4°C
RNase A 10 mg/mLDNase-free. Dissolve in water.-20°C
Fixative 70% EthanolPrepare fresh: 70 mL Absolute EtOH + 30 mL PBS. Pre-chill to -20°C.-20°C
Dose & Time Optimization

Because TMP-Thiazole derivatives vary in potency (IC50 ranges from nanomolar to micromolar depending on substitution), a dose-response pilot is mandatory .

  • Dose Range: 10 nM, 100 nM, 1 µM, 10 µM.

  • Time Points:

    • 12-18 Hours: Peak G2/M arrest (optimal for mechanism confirmation).

    • 24-48 Hours: Appearance of Sub-G1 (apoptosis) and polyploidy (mitotic slippage).

Step-by-Step Protocol

Phase 1: Cell Treatment & Harvesting (The "Mitotic Shake-Off" Rule)

CRITICAL EXPERT INSIGHT: Cells arrested in mitosis round up and detach loosely from the plate. Do not discard the supernatant. Standard aspiration will result in the loss of the specific population you are trying to measure (the G2/M arrested cells), leading to a false "G1 arrest" result.

  • Seed Cells: Plate cells (e.g., HeLa, MCF-7) at

    
     cells/well in a 6-well plate. Allow 24h attachment.
    
  • Treat: Add TMP-Thiazole stock to media to achieve desired concentration. Include a DMSO Vehicle Control (0.1% v/v).

  • Incubate: 18–24 hours at 37°C / 5% CO₂.

  • Harvest Supernatant: Transfer the culture media (containing floating mitotic cells) into a labeled 15 mL conical tube.

  • Harvest Adherent Cells:

    • Wash gently with 1 mL PBS (add wash to the conical tube).

    • Trypsinize adherent cells.

    • Neutralize with media and add to the same conical tube.

  • Pellet: Centrifuge at 300 x g for 5 minutes. Discard supernatant.

Phase 2: Fixation (Ethanol Drop-Method)

This step permeabilizes the membrane and fixes DNA. Clumping is the enemy here.

  • Wash: Resuspend pellet in 1 mL cold PBS. Centrifuge (300 x g, 5 min). Aspirate supernatant.

  • Resuspend: Loosen the pellet by flicking the tube. Resuspend thoroughly in 300 µL cold PBS .

  • Fix: While vortexing the tube gently at low speed, dropwise add 700 µL of ice-cold (-20°C) Absolute Ethanol .

    • Why? Adding ethanol directly to a pellet causes clumps that flow cytometers cannot analyze. Adding it dropwise to a suspension prevents this.

  • Incubate: Fix at -20°C for at least 2 hours (overnight is preferred for better stoichiometry).

Phase 3: Staining (The PI/RNase System)

Propidium Iodide (PI) intercalates into double-stranded nucleic acids. Since it stains both DNA and RNA, RNA must be digested to quantify DNA content accurately.

  • Wash: Centrifuge fixed cells at 500 x g for 5 minutes (higher speed needed for ethanol-fixed cells). Decant ethanol.

  • Rehydrate: Resuspend in 1 mL PBS. Incubate 15 min at room temperature (RT) to rehydrate.

  • Pellet: Centrifuge 500 x g, 5 min. Aspirate.

  • Stain Solution: Resuspend pellet in 500 µL of Staining Buffer :

    • PBS (Base)

    • 
       Propidium Iodide
      
    • 
       RNase A
      
    • 0.1% Triton X-100 (Optional: improves nuclear permeabilization)

  • Incubate: 30 minutes at 37°C in the dark .

  • Filter: Pass sample through a 35 µm nylon mesh cap tube to remove doublets immediately before acquisition.

Data Acquisition & Analysis

Instrument Settings:

  • Laser: 488 nm (Blue) or 561 nm (Yellow-Green).

  • Detector: Linear scale on PE/PI channel (approx. 585/40 nm or 610/20 nm).

  • Doublet Discrimination: Plot PI-Area vs. PI-Width (or PI-Height). Gate out cells with high width (doublets).

Expected Results

Compare the TMP-Thiazole treated sample to the DMSO Control.

Cell Cycle PhaseDNA ContentDMSO Control (Typical %)TMP-Thiazole Treated (Expected)Biological Interpretation
Sub-G1 < 2N< 2%Increased (>10%) Apoptotic DNA fragmentation.
G0/G1 2N50-60%Decreased Depletion of G1 population as cells enter cycle.
S Phase 2N - 4N15-25%VariableTransit phase.
G2/M 4N15-20%Dominant Peak (>60%) Primary Endpoint: Mitotic arrest due to spindle failure.
Polyploidy > 4N< 1%Possible IncreaseMitotic slippage (cells exit M phase without dividing).
Workflow Visualization

ProtocolFlow Step1 1. Treat Cells (18-24h) Step2 2. Harvest (Keep Floaties!) Step1->Step2 Step3 3. Fixation (70% EtOH, -20°C) Step2->Step3 Step4 4. RNase Digestion (37°C, 30 min) Step3->Step4 Step5 5. PI Staining Step4->Step5 Step6 6. Flow Cytometry Step5->Step6

Figure 2: Sequential workflow for sample preparation.

Troubleshooting (Self-Validating Systems)

ObservationRoot CauseCorrective Action
No G2/M Peak observed Loss of mitotic cells during washing.Validation: Check the PBS wash buffer under a microscope. If you see cells, you discarded the floating mitotic population. Combine all washes with the pellet.
Broad CV (Fat Peaks) Poor fixation or staining stoichiometry.Ensure dropwise ethanol addition while vortexing. Increase RNase incubation time.
High Sub-G1 but no G2/M Dose too high or time too long.The cells arrested and then died before you harvested. Reduce concentration or harvest at 12 hours.
Doublet Artifacts Cell clumping.Use a 35 µm cell strainer cap. Perform doublet discrimination gating (Area vs. Width/Height).

References

  • Romagnoli, R., et al. (2012).[2] Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7]

  • Wang, L., et al. (2011). Convergent synthesis and biological evaluation of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as microtubule targeting agents.[6][7][8][9] Journal of Medicinal Chemistry.[2][4][8]

  • Darzynkiewicz, Z., et al. (2017). Analysis of Cell Cycle by Flow Cytometry. Current Protocols in Cytometry.

  • Rieder, C. L., & Maiato, H. (2004). Stuck in division or passing through: what happens when mitosis goes wrong? Developmental Cell.

Sources

Application Note: Apoptosis Induction & Mechanistic Profiling of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

[1]

Executive Summary & Compound Profile

4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (often abbreviated as TMP-thiazole ) is a potent pharmacophore structurally related to Combretastatin A-4 (CA-4) . It functions as a microtubule-destabilizing agent (MDA) by binding to the colchicine site of

1

Unlike non-specific cytotoxic agents, this compound induces a distinct sequence of cellular events:

  • Rapid Microtubule Depolymerization: Disruption of the mitotic spindle.

  • Mitotic Arrest: Accumulation of cells in the G2/M phase (prometaphase/metaphase).

  • Mitotic Catastrophe/Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway via Bcl-2 phosphorylation and mitochondrial depolarization.

This guide provides a validated workflow to quantify these events, distinguishing specific antimitotic apoptosis from general necrosis.

Strategic Experimental Framework

To rigorously validate apoptosis induction by TMP-thiazole, researchers must correlate cytotoxicity with cell cycle arrest . An isolated Annexin V assay is insufficient because it does not reveal the cause of death.

Recommended Workflow
  • Dose-Finding (MTT/SRB): Establish IC

    
     to avoid necrotic overdose.
    
  • Cell Cycle Analysis (PI): Confirm G2/M arrest (the hallmark of efficacy).

  • Apoptosis Quantification (Annexin V): Distinguish early vs. late apoptosis.

  • Mechanistic Confirmation (JC-1): Validate mitochondrial involvement.

Mechanistic Pathway Diagram

GCompoundTMP-Thiazole(Treatment)TargetTubulin Colchicine Site(Binding)Compound->TargetEffect1MicrotubuleDepolymerizationTarget->Effect1Effect2Spindle AssemblyCheckpoint (SAC) ActivationEffect1->Effect2ArrestG2/M Cell Cycle ArrestEffect2->ArrestSignalBcl-2 Phosphorylation& Mcl-1 DegradationArrest->Signal ProlongedArrestMitoMitochondrial Potential Loss(ΔΨm Collapse)Signal->MitoCaspaseCaspase-3/9 ActivationMito->CaspaseDeathApoptosis(DNA Fragmentation)Caspase->Death

Figure 1: Signaling cascade triggered by TMP-thiazole. Binding to tubulin leads to mitotic arrest, which, if unresolved, initiates the intrinsic mitochondrial apoptotic pathway.

Detailed Experimental Protocols

Protocol A: Determination of IC (MTT Assay)

Purpose: To determine the optimal concentration for downstream apoptosis assays. Apoptosis assays should be performed at 1x, 2x, and 5x the IC

Materials:

  • MTT Reagent (5 mg/mL in PBS).[2]

  • Solubilization buffer (DMSO or SDS-HCl).

  • Target cells (e.g., HeLa, MCF-7, HCT116).

Procedure:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Prepare serial dilutions of TMP-thiazole in culture medium (ensure final DMSO < 0.5%).

    • Range: 0.1 nM to 10

      
      M (This class often has nanomolar potency).
      
  • Incubation: Treat cells for 48h or 72h.

  • Labeling: Add 20

    
    L MTT stock to each well. Incubate 3–4h at 37°C.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


Protocol B: Cell Cycle Analysis (G2/M Arrest Confirmation)

Purpose: To verify that apoptosis is preceded by mitotic arrest, confirming the tubulin-targeting mechanism.

Materials:

  • Propidium Iodide (PI) Staining Solution (50

    
    g/mL PI + 100 
    
    
    g/mL RNase A in PBS).
  • 70% Ethanol (ice-cold).

Procedure:

  • Treatment: Treat cells (

    
     in 6-well plates) with TMP-thiazole at IC
    
    
    and 2x IC
    
    
    for 24h .
    • Note: 24h is critical; at 48h, the G2/M peak may disappear as cells fragment (sub-G1).

  • Harvest: Trypsinize cells, including floating cells (detached mitotic cells).

  • Fixation: Wash with PBS. Resuspend pellet in 300

    
    L PBS. Add 700 
    
    
    L ice-cold ethanol dropwise while vortexing. Fix at -20°C for
    
    
    2h.
  • Staining: Wash fixed cells with PBS. Resuspend in 500

    
    L PI Staining Solution. Incubate 30 min at 37°C in dark.
    
  • Acquisition: Analyze via Flow Cytometry (FL2 channel).

Expected Result:

  • Control: ~60% G0/G1, ~20% S, ~20% G2/M.

  • Treated: Significant accumulation in G2/M phase (>40-80%) . Appearance of a Sub-G1 peak indicates apoptosis onset.

Protocol C: Quantitative Apoptosis Assay (Annexin V/PI)

Purpose: To quantify early (Annexin V+/PI-) vs. late (Annexin V+/PI+) apoptosis.[3]

Materials:

  • Annexin V-FITC (or PE) Apoptosis Detection Kit.

  • Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl

    
    ).
    

Procedure:

  • Treatment: Treat cells with TMP-thiazole (IC

    
    , 2x IC
    
    
    ) for 24h and 48h .
  • Harvest: Collect cells (adherent + floating) using non-enzymatic dissociation or gentle trypsinization (over-trypsinization cleaves Annexin targets).

  • Wash: Wash 2x with cold PBS. Resuspend in 100

    
    L Binding Buffer (
    
    
    cells/mL).
  • Stain: Add 5

    
    L Annexin V-FITC and 5 
    
    
    L PI. Vortex gently.
  • Incubate: 15 min at RT in the dark.

  • Final Prep: Add 400

    
    L Binding Buffer. Analyze immediately by Flow Cytometry.
    

Data Interpretation:

QuadrantStaining PatternPhenotype
Q3 (LL) AnnV (-) / PI (-)Live Cells
Q4 (LR) AnnV (+) / PI (-)Early Apoptosis (Phosphatidylserine exposure)
Q2 (UR) AnnV (+) / PI (+)Late Apoptosis (Membrane compromised)
Q1 (UL) AnnV (-) / PI (+)Necrosis / Debris
Protocol D: Mitochondrial Membrane Potential (ΔΨm) Assay

Purpose: To confirm the "intrinsic" apoptotic pathway typical of tubulin inhibitors.

Materials:

  • JC-1 Dye (Lipophilic cationic probe).

  • Positive Control: CCCP (uncoupler).

Procedure:

  • Treatment: Treat cells with TMP-thiazole for 12–24h.

  • Staining: Add JC-1 (final 2

    
    M) to culture media. Incubate 30 min at 37°C.
    
  • Analysis: Wash with PBS. Analyze via Flow Cytometry or Fluorescence Microscopy.

    • Healthy Cells: JC-1 forms aggregates (Red fluorescence, ~590 nm).

    • Apoptotic Cells: JC-1 remains monomeric (Green fluorescence, ~529 nm).

Result: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization, a precursor to Caspase-3 activation.

Troubleshooting & Expert Tips

  • Solubility Issues: TMP-thiazole is hydrophobic. Ensure DMSO stocks are concentrated (e.g., 10-50 mM) so the final culture concentration of DMSO is <0.5%. Precipitates in media will cause false cytotoxicity data.

  • Floating Cells: As an antimitotic, this compound causes cells to "round up" and detach before they die. Do not discard the supernatant during washes; it contains the mitotic/apoptotic population.

  • Timing: G2/M arrest peaks early (12-24h). DNA fragmentation (Sub-G1) peaks late (48-72h). Choose timepoints accordingly.

References

  • Romagnoli, R., et al. (2011). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents.[4][5] Journal of Medicinal Chemistry, 54(14), 5144–5153.

    • Wang, L., et al. (2019). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

      • Kushwaha, D., et al. (2020). New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents. European Journal of Medicinal Chemistry, 185, 111784.

        • [6]

      • Parrish, K. E., et al. (2015). Outstanding anticancer activity of a novel series of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles. Cancer Chemotherapy and Pharmacology, 76, 999–1010.

        Troubleshooting & Optimization

        overcoming solubility issues of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine in assays

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Support Center: Solubility & Assay Optimization Topic: 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine Ticket ID: SOL-TZA-492 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist[1][2]

        Executive Summary: The "Brick Dust" Challenge

        Welcome to the technical support hub. You are likely here because 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (hereafter TZA-OMe ) is failing in your biological assays.[1][2]

        The Root Cause: This molecule presents a classic medicinal chemistry paradox. The trimethoxyphenyl group provides essential lipophilic contacts for protein binding (often targeting the colchicine site of tubulin or kinase ATP pockets), but it also drives high lattice energy.[2] The planar thiazole ring facilitates tight crystal packing (melting point ~168–170°C).[1]

        When you dilute a DMSO stock of TZA-OMe into an aqueous buffer (pH 7.4), you hit a "Solubility Cliff." The compound does not just precipitate; it often forms colloidal aggregates —nanoscopic spheres that sequester enzymes, leading to false-positive inhibition (IC₅₀ artifacts).[2]

        This guide provides the protocols to keep TZA-OMe monomeric and bioactive.

        Module 1: Stock Solution Integrity

        Prerequisite: Prevent water uptake before the assay begins.

        The Issue: DMSO is hygroscopic. If your stock absorbs atmospheric water, TZA-OMe will micro-precipitate inside the vial, invisible to the naked eye.[2]

        Protocol: The Anhydrous Standard

        • Solvent: Use only anhydrous DMSO (≥99.9%, water <50 ppm).[1][2]

        • Concentration: Do not exceed 10 mM for long-term storage. While 50 mM is chemically possible, it is thermodynamically unstable at -20°C.[1][2]

        • Aliquot Strategy: Single-use aliquots (20–50 µL) are mandatory.

          • Why? Every freeze-thaw cycle introduces condensation.[1] TZA-OMe nuclei formed during thawing will seed massive precipitation upon dilution.[1]

        Module 2: The "Intermediate Plate" Dilution Method

        The Fix: Avoiding the Kinetic Shock.

        The Issue: Direct addition of 100% DMSO stock to aqueous buffer causes "kinetic shock," resulting in immediate crashing out.

        The Solution: Use an intermediate dilution step to step-down the solvent strength gradually.[1]

        Step-by-Step Protocol:

        • Prepare Intermediate Plate (V-Bottom): Fill wells with 100% DMSO .

        • Perform Serial Dilution: Dilute your compound within this DMSO plate.

          • Result: You now have a concentration gradient, but everything is still fully soluble in DMSO.[1][2]

        • Prepare Assay Plate: Fill with your aqueous assay buffer (e.g., PBS + Enzyme).

        • The Transfer (Critical Step):

          • Transfer a small volume (e.g., 1 µL) from the Intermediate (DMSO) Plate to the Assay Plate (e.g., 99 µL buffer).

          • Mixing: Do not vortex. Mix by pipetting up and down 3 times, aiming for the center of the well.

          • Final DMSO: 1%.[1]

        Visualization: The Solubility Cliff Workflow

        SolubilityWorkflow cluster_0 Standard (Risky) cluster_1 Optimized (Stable) RiskyStock 10mM Stock (100% DMSO) Buffer Assay Buffer (0% DMSO) RiskyStock->Buffer Direct Dilution Precip PRECIPITATION (Kinetic Shock) Buffer->Precip Stock 10mM Stock (100% DMSO) InterPlate Intermediate Plate (Serial Dilution in 100% DMSO) Stock->InterPlate Dilute in Solvent AssayWell Assay Well (1% DMSO Final) InterPlate->AssayWell 1:100 Transfer Monomer Stable Monomer (Bioactive) AssayWell->Monomer

        Caption: Comparison of direct dilution (leading to precipitation) vs. the Intermediate Plate method (preserving monomeric state).

        Module 3: Troubleshooting False Positives (Aggregation)

        The Diagnostic: Is your IC₅₀ real or a physical artifact?

        The Issue: Aminothiazoles are notorious "frequent hitters" (PAINS).[1] They can form colloidal aggregates that coat proteins, inhibiting them non-specifically.[1][2][3] If your IC₅₀ curve is steep (Hill slope > 2.[1]0) or varies with enzyme concentration, suspect aggregation.[2]

        The Detergent Test (Protocol):

        • Run Control: Perform your standard assay (TZA-OMe + Enzyme).[1]

        • Run Test: Perform the assay with 0.01% Triton X-100 (or Tween-80) added to the buffer before adding the compound.

        • Analysis:

          • Scenario A: IC₅₀ remains unchanged.

          • Scenario B: IC₅₀ shifts significantly (potency drops >10-fold) or inhibition disappears.[1][2]

        Module 4: Advanced Formulation (Cyclodextrins)

        The Fix: When DMSO is toxic to your cells.[2]

        The Issue: Some cell lines cannot tolerate the 0.5–1% DMSO required to keep TZA-OMe soluble.[1]

        The Solution: Encapsulate the hydrophobic trimethoxyphenyl tail in 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

        Protocol: CD-Complexation

        • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.[1] Filter sterilize (0.22 µm).

        • Solubilization:

          • Dissolve TZA-OMe in a minimal volume of acetone or ethanol (volatile solvent).[1]

          • Add the TZA solution dropwise to the HP-β-CD vehicle while stirring.[1]

          • Stir open-capped for 4–6 hours to evaporate the volatile solvent.

        • Result: A clear aqueous solution where the lipophilic tail is "hidden" inside the cyclodextrin cone, exposing the polar thiazole amine to the buffer.

        Data: Solubilizer Comparison

        Carrier SystemMax Solubility (Est.)Cellular ToxicityRisk of Artifacts
        DMSO (0.1%) < 1 µM (High Risk)NegligiblePrecipitation
        DMSO (1.0%) ~10–50 µMModerateCell stress
        HP-β-CD (10%) > 100 µMLowLow (Prevents agg.)[1][2]
        BSA (0.1%) ModerateLowHigh (Protein binding)

        > Note: Avoid BSA (Bovine Serum Albumin) if possible.[1][2] TZA-OMe binds albumin strongly, which will shift your IC₅₀ to the right (lower apparent potency).[2]

        Module 5: Diagnostic Logic Tree

        Use this flow to diagnose your specific assay failure.

        TroubleshootingTree Start Assay Failure Mode Branch1 Flat/No Activity Start->Branch1 Branch2 Super-Potent / Steep Curve Start->Branch2 PrecipCheck Check: Visible precipitate? (Microscope) Branch1->PrecipCheck Detergent Action: Run Detergent Test (+0.01% Triton X-100) Branch2->Detergent Soln1 Diagnosis: Crash-out Action: Use Intermediate Plate (Module 2) PrecipCheck->Soln1 Yes Soln2 Diagnosis: Degradation Action: Check Stock Storage (Module 1) PrecipCheck->Soln2 No ResultA Potency Lost Detergent->ResultA ResultB Potency Retained Detergent->ResultB DiagA Diagnosis: Colloidal Aggregation Fix: Add surfactant to buffer ResultA->DiagA DiagB Diagnosis: Valid Inhibition Proceed with assay ResultB->DiagB

        Caption: Decision matrix for distinguishing between solubility crash-out (loss of signal) and colloidal aggregation (false signal).

        References & Authoritative Sources

        • Compound Properties & Synthesis:

          • Title: 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (Chemical Structure & Properties).

          • Source: PubChem (NIH).[1][2]

          • Link:[2]

        • Aggregation & PAINS Mechanisms:

          • Title: Colloidal Aggregation: A Common Artifact in Early Drug Discovery.[1]

          • Source: Shoichet Lab (University of Toronto).[1]

          • Link:[2]

        • Cyclodextrin Protocols:

          • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability.[2][4][][6][7][8]

          • Source: National Institutes of Health (PMC).[1]

          • Link:[2]

        • Assay Tolerance & DMSO Limits:

          • Title: Assay Guidance Manual: DMSO Tolerance and Reagent Stability.[1]

          • Source: NCBI Bookshelf.[1]

          • Link:[2]

        Sources

        Technical Support Center: In Vitro Dosage Optimization for 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing in vitro assays for 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine and its derivatives.

        As a classic pharmacophore, the 3,4,5-trimethoxyphenyl group combined with a 2-aminothiazole core acts as a potent microtubule-destabilizing agent. It binds specifically to the colchicine site of

        
        -tubulin, disrupting microtubule dynamics, triggering the spindle assembly checkpoint (SAC), and inducing G2/M cell cycle arrest followed by caspase-mediated apoptosis[1][2].
        

        Below, you will find field-proven troubleshooting guides, causality-driven FAQs, and self-validating protocols to ensure high-fidelity data in your target engagement and cell viability assays.

        Reagent Preparation & Handling (FAQ)

        Q: My stock solution occasionally becomes cloudy or forms micro-precipitates. How do I prevent this? A: The 3,4,5-trimethoxyphenyl moiety is highly hydrophobic, making it prone to aggregation in the presence of water.

        • The Causality: DMSO is highly hygroscopic. If your DMSO stock absorbs atmospheric moisture over time, the local dielectric constant changes, causing the compound to precipitate.

        • The Solution: Always prepare stock solutions (typically 10–50 mM) using 100% anhydrous DMSO. Aliquot the stock into single-use vials and store at -20°C in a desiccator to prevent freeze-thaw cycles and moisture ingress.

        Q: What is the maximum tolerated DMSO concentration in my final well for cell-based assays? A: The final DMSO concentration must be kept

        
         0.5% (ideally 0.1%).
        
        • The Causality: Concentrations above 0.5% induce solvent-mediated cytotoxicity and membrane permeabilization. This creates a synergistic artificial toxicity with the thiazole derivative, artificially lowering your IC

          
           values and skewing dose-response curves. Always include a vehicle control well containing the exact final concentration of DMSO used in your highest drug dose to validate that cell death is drug-induced, not solvent-induced.
          

        Dosage Optimization & Cell Viability (Troubleshooting)

        Issue: The dose-response curve is biphasic, flat, or fails to reach a complete plateau at high concentrations. Root Cause: Direct dilution of a high-concentration DMSO stock into cold aqueous culture media causes "solvent shock." The hydrophobic molecules rapidly nucleate and form micro-precipitates before they can disperse. Resolution: Perform serial dilutions in 100% DMSO first to create a master plate. Then, perform a rapid 1:200 intermediate dilution into pre-warmed (37°C) culture media, vortexing immediately.

        Reference Data: Expected IC Ranges

        When optimizing your dosage, refer to the expected IC

        
         ranges for 2-aminothiazole derivatives containing the 3,4,5-trimethoxyphenyl moiety across common human cancer cell lines[2][3].
        
        Cell LineTissue OriginExpected IC
        
        
        Range
        Assay Duration
        MCF-7 Breast Adenocarcinoma10 nM – 3.5
        
        
        M
        48 – 72 hours
        HeLa Cervical Adenocarcinoma15 nM – 5.0
        
        
        M
        48 – 72 hours
        HCT116 Colorectal Carcinoma20 nM – 4.0
        
        
        M
        48 – 72 hours
        A549 Lung Carcinoma50 nM – 18.0
        
        
        M
        48 – 72 hours

        Note: Variance depends heavily on the specific substitution at the C5-position of the thiazole ring.

        Workflow Step1 1. Stock Preparation (10-50 mM in 100% Anhydrous DMSO) Step2 2. Serial Dilution (100x Master Plate in 100% DMSO) Step1->Step2 Step3 3. Media Dilution (Dilute 1:100 in Warm Culture Media) Step2->Step3 Step4 4. Cell Treatment (Transfer to 96-well plate, Final DMSO ≤ 1%) Step3->Step4 Step5 5. Incubation & Assay (48-72h, MTT/CTG Readout) Step4->Step5

        Caption: Step-by-step workflow for in vitro dosage optimization minimizing solvent-induced cytotoxicity.

        Protocol 1: 96-Well Cell Viability Assay (MTT) for IC Determination

        This protocol is self-validating by utilizing edge-effect prevention and vehicle controls.

        • Cell Seeding: Seed cells at 3,000–5,000 cells/well in 100

          
          L of media in a 96-well plate. Crucial: Leave the outer perimeter wells empty (fill with 100 
          
          
          
          L sterile PBS) to prevent evaporative edge effects that cause high technical variability. Incubate for 24 hours at 37°C, 5% CO
          
          
          .
        • Drug Preparation: Prepare a 10-point 1:3 serial dilution of the compound in 100% DMSO.

        • Intermediate Dilution: Transfer 2

          
          L of each DMSO dilution into 198 
          
          
          
          L of pre-warmed complete media (100x dilution). Vortex immediately.
        • Treatment: Aspirate old media from the 96-well plate. Add 100

          
          L of the drug-media mixture to the cells. Include a vehicle control (0.5% DMSO in media) and a blank (media only).
          
        • Incubation: Incubate for 48 to 72 hours.

        • Readout: Add 20

          
          L of MTT solution (5 mg/mL in PBS) per well. Incubate for 3 hours. Carefully aspirate media and dissolve formazan crystals in 100 
          
          
          
          L DMSO. Read absorbance at 570 nm.

        Mechanistic Assays (Tubulin Polymerization & Cell Cycle)

        Issue: My cell-free tubulin polymerization assay shows no inhibition at nanomolar concentrations, despite potent cytotoxicity in cell-based assays. Root Cause: Discrepancy in stoichiometric requirements between cell-free and cell-based environments. Resolution: Increase the compound concentration to the low micromolar range (1–10

        
        M) for cell-free assays[3].
        
        • The Causality: Cell-free assays utilize highly purified porcine or bovine tubulin at very high concentrations (e.g., 10–30

          
          M) to drive spontaneous polymerization in vitro. To observe inhibition, the compound must be present at roughly stoichiometric ratios. In contrast, cell-based assays require only nanomolar concentrations because the drug accumulates intracellularly over 72 hours, and disrupting only a small fraction of the dynamic microtubule plus-ends is sufficient to trigger the SAC and cause mitotic catastrophe.
          

        MOA Cmpd 4-(3,4,5-trimethoxyphenyl) thiazol-2-amine Target Colchicine Binding Site (β-Tubulin) Cmpd->Target Binds Inhib Inhibition of Tubulin Polymerization Target->Inhib Destabilizes Arrest G2/M Cell Cycle Arrest Inhib->Arrest Blocks Mitosis Apopt Caspase-Mediated Apoptosis Arrest->Apopt Prolonged Arrest

        Caption: Mechanism of Action: Colchicine site binding leading to microtubule destabilization and apoptosis.

        Protocol 2: Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)

        This protocol validates direct target engagement independent of cellular uptake mechanisms.

        • Reagent Thawing: Thaw highly purified reporter-tagged tubulin (e.g., Cytoskeleton Inc. kits) strictly on ice. Tubulin will spontaneously polymerize if exposed to room temperature prematurely.

        • Plate Preparation: Pre-warm a half-area 96-well black plate with a clear bottom to 37°C in a fluorescent microplate reader.

        • Compound Setup: Prepare the compound at 3

          
          M, 10 
          
          
          
          M, and 30
          
          
          M final concentrations in General Tubulin Buffer (80 mM PIPES, 2 mM MgCl
          
          
          , 0.5 mM EGTA, pH 6.9). Include Combretastatin A-4 (CA-4) or Colchicine as a positive control, and a DMSO vehicle as a negative control.
        • Reaction Initiation: Add 1 mM GTP to the tubulin stock immediately before use. Rapidly pipette 50

          
          L of the tubulin reaction mix into the pre-warmed plate containing 10 
          
          
          
          L of the compound.
        • Kinetic Readout: Immediately read fluorescence (Ex: 340 nm / Em: 410–440 nm) every 1 minute for 60 minutes at 37°C.

        • Analysis: Calculate the V

          
           of the polymerization curve (the steepest slope of the growth phase). A successful inhibitor will significantly reduce the V
          
          
          
          and lower the final steady-state fluorescence plateau compared to the vehicle control.

        References

        • Emami S, et al. "New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents." European Journal of Medicinal Chemistry, 2020. URL:[Link]

        • Romagnoli R, et al. "Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents." Journal of Medicinal Chemistry, 2011. URL:[Link]

        • El-Abd AO, et al. "Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors." ACS Omega, 2022. URL:[Link]

        Sources

        troubleshooting inconsistent results in 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine experiments

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Troubleshooting Inconsistent Experimental Results
        Executive Summary

        4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (often abbreviated as TMP-TZ ) is a potent pharmacophore frequently used as a cis-restricted analog of Combretastatin A-4 (CA-4) or as a scaffold for kinase inhibitors. While highly active, users frequently report inconsistent IC50 values , batch-to-batch variability , and poor reproducibility in cellular assays.

        This guide addresses the three root causes of these inconsistencies: Variable Salt Forms , Oxidative Instability in Solution , and Solubility-Driven Precipitation .

        Part 1: Diagnostic Workflow

        Before altering your protocol, determine the source of the inconsistency using this logic flow.

        TroubleshootingFlow Start Start: Inconsistent Results CheckColor Check Stock Solution Color Start->CheckColor Dark Dark Brown/Black? CheckColor->Dark Yes CheckNMR Check 1H NMR of Solid CheckColor->CheckNMR No (Clear/Yellow) IssueOxidation Diagnosis: Oxidative Degradation (See Section 3) Dark->IssueOxidation BroadPeaks Broad/Shifted Peaks? CheckNMR->BroadPeaks Yes CheckMedia Check Assay Well Microscopy CheckNMR->CheckMedia No (Sharp) IssueSalt Diagnosis: Salt Form Mismatch (See Section 2) BroadPeaks->IssueSalt Crystals Needle Crystals Visible? CheckMedia->Crystals Yes IssuePrecip Diagnosis: Compound Precipitation (See Section 4) Crystals->IssuePrecip

        Figure 1: Decision tree for isolating the root cause of experimental variability.

        Part 2: Synthesis & Purity (The "Identity" Problem)

        Q: My mass spectrometry confirms the correct molecular weight, but my potency is 30% lower than the literature. Why?

        A: You likely have a mixed salt/free-base batch. The standard synthesis (Hantzsch reaction) generates the hydrobromide (HBr) salt initially. If the neutralization step is incomplete, your solid is a mixture of free base (MW: ~266.3 g/mol ) and HBr salt (MW: ~347.2 g/mol ).

        • The Consequence: If you weigh the salt thinking it is the free base, you are effectively dosing 23% less active compound .

        • The Fix: Perform a rigorous pH adjustment during workup.

        Protocol: Validated Neutralization Step
        • Synthesis: Reaction of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone + thiourea in refluxing ethanol.

        • Isolation: The solid that precipitates upon cooling is the HBr salt .

        • Neutralization (Critical):

          • Suspend the solid in water.

          • Add saturated aqueous NaHCO₃ (Sodium Bicarbonate) until pH ≈ 8–9.[1]

          • Stir for 30 minutes to ensure full deprotonation.

          • Extract with Ethyl Acetate or Dichloromethane.

          • Dry over Na₂SO₄ and concentrate.

        Verification Table: Free Base vs. HBr Salt

        FeatureFree Base (Target)HBr Salt (Impurity)
        Appearance White to pale yellow crystalline solidOff-white to beige powder
        Solubility Soluble in organic solvents (DCM, EtOAc)Soluble in water/methanol; poor in DCM
        1H NMR (DMSO-d6) NH₂ signal at ~7.0 ppm (sharp) NH₂ signal at ~9.0–10.0 ppm (broad)
        Melting Point ~168–170 °C [1]Typically >200 °C (decomposes)
        Part 3: Storage & Stability (The "Time" Problem)

        Q: My fresh stock worked perfectly, but the same tube failed two weeks later. The solution turned dark brown.

        A: Your compound has undergone oxidative dimerization in DMSO. 2-aminothiazoles are electron-rich and prone to oxidation, especially in solution. DMSO, while an excellent solvent, can facilitate this process if the solution is exposed to air or light, leading to the formation of azo-dimers or ring-opened degradation products [2].

        Mechanism of Instability: The electron-donating trimethoxy group pushes electron density into the thiazole ring, making the amine highly nucleophilic and susceptible to radical oxidation.

        StabilityPath Compound TMP-TZ (Active Monomer) Oxidation O2 / Light / DMSO Compound->Oxidation Radical Radical Intermediate Oxidation->Radical Dimer Azo-Dimer / Oxidized Species (Inactive/Colored) Radical->Dimer Dimerization

        Figure 2: Oxidative degradation pathway in solution.

        Corrective Actions:
        • Solid State Storage: Store the bulk powder at -20°C under argon/nitrogen. It is stable for years in this state.

        • Single-Use Aliquots: Do NOT store DMSO stocks.

          • Weigh only what is needed for the day's experiment.

          • If stocks are mandatory, freeze them at -80°C immediately after preparation and use only once (no freeze-thaw cycles).

        • Visual Check: If your DMSO solution is brown/black , discard it. It should be clear or pale yellow.

        Part 4: Solubility & Formulation (The "Delivery" Problem)

        Q: I see high variability between technical replicates in my cell viability assay.

        A: The compound is likely precipitating ("crashing out") in the culture media. The 3,4,5-trimethoxyphenyl moiety is highly lipophilic. While soluble in DMSO, the compound has poor aqueous solubility. When you spike a high-concentration DMSO stock into aqueous media, the local concentration transiently exceeds the solubility limit, causing micro-precipitation.

        The "Crash-Out" Phenomenon:

        • Symptom: Inconsistent toxicity at high doses (e.g., 10 µM is less toxic than 1 µM because the 10 µM dose precipitated).

        • Symptom: Crystals visible under the microscope (often look like dark needles).

        Protocol: Optimized Serial Dilution

        Do not pipette directly from 100% DMSO stock into the cell well. Use an Intermediate Dilution Step .

        • Prepare Stock: 10 mM in DMSO.

        • Intermediate Plate: Perform serial dilutions in 100% DMSO first.

        • Media Dilution: Transfer 1 µL of the DMSO dilution into 199 µL of culture media (0.5% final DMSO). Mix vigorously immediately.

        • Transfer: Add this pre-mixed media to your cells.

        Solubility Limits (Approximate):

        SolventSolubility LimitNotes
        DMSO > 50 mMExcellent
        Ethanol ~ 10–20 mMGood (requires heating)
        PBS (pH 7.4) < 10 µMVery Poor
        Cell Media + Serum ~ 20–50 µMSerum proteins (BSA) help solubilize
        References
        • Al-Masoudi, N. A., et al. (2023).[2] "Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents." Medicina, 59(6), 1076.[3] [Link]

        • Gil, C., & Bräse, S. (2009). "Stability issues of chemical compounds kept as stock solutions in DMSO." Chemistry – A European Journal, 15(24), 5858-5866. [Link]

        • Romagnoli, R., et al. (2010). "Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents." Journal of Medicinal Chemistry, 53(10), 4248–4258. [Link]

        Sources

        stability and degradation of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine in solution

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the technical support center for 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.

        Introduction

        4-(3,4,5-trimethoxyphenyl)thiazol-2-amine is a heterocyclic amine containing a 2-aminothiazole core, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2] Understanding the stability and degradation profile of this molecule is crucial for the development of robust analytical methods, stable formulations, and for ensuring the integrity of experimental results. This guide provides a comprehensive overview of potential stability issues and practical solutions.

        Frequently Asked Questions (FAQs)

        Q1: What are the primary factors that can cause the degradation of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine in solution?

        A1: The primary factors influencing the stability of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine in solution are pH, exposure to light (photostability), temperature, and the presence of oxidizing agents.[3][4] The 2-aminothiazole ring system can be susceptible to hydrolysis under strong acidic or basic conditions, and the amine group is a potential site for oxidation.[3]

        Q2: What are the recommended storage conditions for solutions of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine?

        A2: To minimize degradation, solutions of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine should be stored at low temperatures (e.g., 2-8 °C or -20 °C for long-term storage), protected from light by using amber vials or by wrapping the container in aluminum foil, and under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is a concern.

        Q3: In which common laboratory solvents is 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine soluble?

        Q4: Is the thiazole ring stable to hydrolysis?

        A4: The thiazole ring is generally considered to be relatively stable to hydrolysis under neutral conditions.[3] However, under harsh acidic or basic conditions, ring cleavage can occur.[3] The rate of hydrolysis will be dependent on the pH, temperature, and the specific substitution pattern on the ring.

        Troubleshooting Guide

        This section addresses common problems encountered during the handling and analysis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine in solution.

        Problem 1: Rapid degradation of the compound is observed in an acidic or basic solution during sample preparation.

        • Possible Cause: The 2-aminothiazole ring is susceptible to acid or base-catalyzed hydrolysis, leading to ring opening.[3][6] The trimethoxyphenyl group may also be affected by strong acids.

        • Troubleshooting Steps:

          • pH Adjustment: If possible, adjust the pH of your solution to be closer to neutral (pH 6-8). If the experimental conditions require an acidic or basic pH, minimize the time the compound is exposed to these conditions.

          • Lower Temperature: Perform sample preparation steps at a lower temperature (e.g., on an ice bath) to slow down the rate of degradation.

          • Use of Aprotic Solvents: If the experimental design allows, consider using aprotic solvents which do not participate in hydrolysis reactions.

        Problem 2: The appearance of unexpected peaks in the chromatogram after exposure of the sample to light.

        • Possible Cause: 2-aminothiazole derivatives are known to be susceptible to photodegradation.[7][8] UV irradiation can lead to complex ring-opening reactions.[9][10] A potential photodegradation mechanism for a thiazole-containing compound involves a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges to the final degradation product.[11][12]

        • Troubleshooting Steps:

          • Light Protection: Always handle and store solutions of the compound in amber vials or glassware wrapped in aluminum foil.

          • Photostability Study: Conduct a controlled photostability study according to ICH Q1B guidelines to characterize the photodegradation products.[3]

          • Wavelength Selection: If using a UV detector, select a wavelength where the parent compound has significant absorbance but the degradants have minimal absorbance, if possible, for quantification of the parent compound.

        Problem 3: Loss of compound and formation of new impurities when using a mobile phase containing an oxidizing agent or when the sample is exposed to air for extended periods.

        • Possible Cause: The sulfur atom in the thiazole ring and the primary amino group are potential sites for oxidation.[3] The sulfur can be oxidized to a sulfoxide or sulfone, and the primary amine can also undergo oxidation.[3]

        • Troubleshooting Steps:

          • Use of Antioxidants: Consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) to your sample solutions, if it does not interfere with your analysis.

          • Inert Atmosphere: Prepare and store samples under an inert atmosphere (e.g., by purging with nitrogen or argon) to minimize contact with atmospheric oxygen.

          • Freshly Prepared Solutions: Use freshly prepared solutions for your experiments to avoid prolonged exposure to air.

        Forced Degradation Study: A Practical Protocol

        Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[13] The following is a general protocol for conducting a forced degradation study on 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.

        Preparation of Stock Solution

        Prepare a stock solution of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

        Stress Conditions

        The following table summarizes the recommended stress conditions based on ICH guidelines.[3]

        Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
        Acid Hydrolysis 0.1 M HClRoom Temperature & 60°C2, 4, 8, 24 hoursThiazole ring-opened products, products from ether cleavage on the trimethoxyphenyl group.
        Base Hydrolysis 0.1 M NaOHRoom Temperature & 60°C2, 4, 8, 24 hoursThiazole ring-opened products, potential reactions involving the amino group.
        Oxidation 3% H₂O₂Room Temperature2, 4, 8, 24 hoursThiazole N-oxide, thiazole sulfoxide, products of oxidative deamination.[3]
        Thermal Degradation Dry Heat80°C24, 48, 72 hoursThermal decomposition products.
        Photodegradation Photostability Chamber (ICH Q1B)Room TemperaturePer ICH Q1B guidelinesRing-opened products, products of photo-oxidation.[3]
        Experimental Workflow

        Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) Stock->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, RT & 60°C) Stock->Base Expose Aliquots Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose Aliquots Thermal Thermal Degradation (80°C, Dry Heat) Stock->Thermal Expose Aliquots Photo Photodegradation (ICH Q1B) Stock->Photo Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC

        Caption: Experimental workflow for the forced degradation study of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.

        Analytical Methodology

        A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[14] Detection can be performed using a UV detector at a suitable wavelength (e.g., the λmax of the parent compound) and a mass spectrometer for identification of the degradation products.

        Chemical Structure and Potential Degradation Pathway

        Chemical_Information cluster_structure Chemical Structure cluster_pathway Generalized Degradation Pathway of 2-Aminothiazoles Structure Name 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine Parent 2-Aminothiazole Derivative Hydrolysis Hydrolysis (Ring Opening) Parent->Hydrolysis H⁺ / OH⁻ Oxidation_S Oxidation (Sulfoxide/Sulfone) Parent->Oxidation_S [O] Oxidation_N Oxidation (N-oxide/Deamination) Parent->Oxidation_N [O] Photodegradation Photodegradation (Ring Cleavage/Rearrangement) Parent->Photodegradation

        Caption: Chemical structure and a generalized degradation pathway for 2-aminothiazole derivatives.

        References

        • UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - NIH. (2019, August 5).
        • Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide - Benchchem.
        • UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - Chemical Communications (RSC Publishing).
        • Stability of heterocyclic amines during heating - FAO AGRIS. (2000).
        • UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early Earth Zoe - Rsc.org.
        • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (2016, February 8).
        • Thiazole - Wikipedia.
        • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - MDPI. (2025, September 12).
        • Thiazole Ring—A Biologically Active Scaffold - PMC.
        • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PubMed. (2025, September 12).
        • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021, January 15).
        • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007, July 27).
        • Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR - Ovid.
        • Forced Degradation Studies - SciSpace. (2016, December 14).
        • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
        • PRODUCT INFORMATION - 2-amino-4-phenyl Thiazole - Cayman Chemical.
        • degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions - Benchchem.

        Sources

        refining protocols for cell cycle analysis with 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

        Author: BenchChem Technical Support Team. Date: March 2026

        Introduction: Understanding Your Probe

        Welcome to the technical support hub. You are working with 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (or a derivative thereof).[1][2][3] To troubleshoot effectively, you must understand the mechanism:

        This compound is a Colchicine-Site Inhibitor (CSI) . Unlike taxanes (which stabilize microtubules), this molecule binds to the colchicine pocket of

        
        -tubulin, preventing the polymerization of tubulin dimers into microtubules.
        
        • Biological Consequence: The mitotic spindle fails to form.

        • Checkpoint Activation: The Spindle Assembly Checkpoint (SAC) remains unsatisfied.

        • Phenotype: Cells arrest in Prometaphase (M-phase) , not G2. However, standard DNA stains (PI/DAPI) cannot distinguish 4N G2 cells from 4N M cells.

        Below are the refined protocols and troubleshooting guides designed to prevent common artifacts associated with this specific class of antimitotics.

        Module 1: Compound Handling & Solubility

        The "Invisible" Failure Mode

        Q: My cells show no response (normal cell cycle profile) despite high dosage. Is the compound inactive?

        A: Before blaming the biology, check the chemistry. This scaffold contains a trimethoxyphenyl ("trimethoxy") motif and a thiazole ring, making it highly lipophilic.

        The Issue: Rapid precipitation. When you spike a high-concentration DMSO stock directly into aqueous media, the compound may crash out of solution immediately, forming micro-crystals that cells cannot uptake.

        The Protocol Correction:

        • Vehicle: Ensure your stock is in anhydrous DMSO (stored at -20°C).

        • Serial Dilution: Do not pipette 1 µL of 10 mM stock into 10 mL of media.

          • Step A: Dilute stock 1:10 in DMSO.

          • Step B: Dilute that intermediate 1:100 in culture media while vortexing.

        • Visual Check: Inspect the media under 20x microscopy immediately after dosing. If you see "shimmering" crystals, your data is invalid.

        Module 2: The Core Protocol (G2/M Arrest)

        Preserving the Fragile Mitotic Fraction

        Q: I see a G2/M peak, but it's smaller than expected. Where are the arrested cells?

        A: You likely washed them down the sink. Cells treated with this compound arrest in mitosis.[4][5] Mitotic cells round up and lose adherence to the culture plate (the "mitotic shake-off" effect). If you aspirate the media and only harvest the adherent monolayer, you are discarding the very population you intend to analyze.

        Refined Protocol: "Total Harvest" Method
        StepActionCritical Technical Note
        1. Collect Media Transfer ALL culture supernatant into the collection tube before trypsinization.Crucial: Contains the floating mitotic (arrested) cells.
        2. Wash Add PBS to the plate, swirl gently, and add this PBS to the same collection tube.Recovers loosely attached cells.
        3. Detach Add Trypsin/Accutase to the adherent monolayer. Incubate.Only now do you harvest the remaining G1/S cells.
        4. Combine Pool the trypsinized cells with the supernatant from Step 1.Now you have the true population distribution.
        5. Fixation Pellet cells.[4][6][7][8][9] Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing .Dropwise addition prevents the high-DNA-content mitotic cells from clumping together.

        Module 3: Advanced Differentiation (G2 vs. M)

        Resolving the 4N Peak

        Q: Flow cytometry shows a massive 4N peak. How do I prove these are mitotic (M) and not just stuck in G2?

        A: Standard Propidium Iodide (PI) staining binds DNA stoichiometrically.[10] Since G2 cells and M cells both have 4N DNA content, they overlap perfectly. You must use a multiparametric assay.

        The Solution: Stain for Phospho-Histone H3 (Ser10) .

        • Mechanism: Histone H3 is phosphorylated at Serine 10 only during chromosome condensation (Mitosis). G2 cells are pH3 negative.

        Visualization: The Signaling Pathway & Marker Logic

        CellCyclePath Compound 4-(3,4,5-trimethoxyphenyl) thiazol-2-amine Tubulin Colchicine Site (Beta-Tubulin) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Fails SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates Arrest Mitotic Arrest (Prometaphase) SAC->Arrest Induces DNA DNA Content (PI) Result: 4N Arrest->DNA Analysis pH3 Phospho-Histone H3 Result: Positive (+) Arrest->pH3 Differentiation

        Caption: Mechanism of Action. The compound inhibits polymerization, triggering the Spindle Assembly Checkpoint. Note that while DNA content is 4N (like G2), the specific marker for this arrest is Phospho-Histone H3.

        Module 4: Troubleshooting Matrix

        Q: My histogram looks "messy" or has unexpected peaks. What is happening?

        Use this decision matrix to diagnose flow cytometry artifacts specific to tubulin inhibitors.

        SymptomProbable CauseCorrective Action
        Broad CV (Fat Peaks) Cell clumping during ethanol fixation.Vortex during dropwise ethanol addition. Filter samples through 35µm mesh before running.
        Sub-G1 Peak > 40% Massive Apoptosis (The "Slippage" effect).The cells arrested, stayed too long, and died. Reduce incubation time (e.g., check 12h vs 24h).
        Peak at 8N Endoreduplication (Mitotic Slippage).Cells bypassed the checkpoint without dividing. Verify with microscopic analysis of nuclei (look for multilobulated nuclei).
        No G2/M Arrest Drug precipitation or degradation.Check solubility (Module 1). Ensure stock is <1 month old.
        Workflow Visualization: Troubleshooting Decision Tree

        Troubleshooting Start Analyze Histogram CheckG2M Is G2/M Peak Dominant? Start->CheckG2M Yes Protocol Success CheckG2M->Yes Yes No Analyze Failure CheckG2M->No No SubG1 High Sub-G1? No->SubG1 Debris Reduce Timepoint (Apoptosis) SubG1->Debris Yes NormalProfile Profile looks Untreated? SubG1->NormalProfile No Solubility Check DMSO Precipitation NormalProfile->Solubility Yes MissingCells Low Event Count? NormalProfile->MissingCells No WashError Recover Supernatant (Mitotic Shake-off) MissingCells->WashError

        Caption: Diagnostic workflow for interpreting abnormal cell cycle histograms when using tubulin inhibitors.

        References

        • Romagnoli, R. et al. (2011). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Journal of Medicinal Chemistry.

        • BenchChem. (2025).[4][6] Flow Cytometry Analysis of Cell Cycle Arrest by Tubulin Inhibitors. Application Notes.

        • Wang, L. et al. (2016).[11] Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules.

        • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.[4][6][7][8][9][10][12][13] Protocols.

        • Creative Biolabs. (2024). Troubleshooting of Cell Cycle Staining Flow Cytometry. Support Center.

        Sources

        enhancing the antiproliferative activity of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives

        Author: BenchChem Technical Support Team. Date: March 2026

        Ticket ID: TMP-TZ-001
        Subject: Enhancing Antiproliferative Activity of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine Derivatives

        Welcome to the Scaffold Optimization Hub

        Status: Open Assigned Specialist: Senior Application Scientist Context: The 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine scaffold is a rigid bioisostere of Combretastatin A-4 (CA-4). The trimethoxyphenyl (TMP) ring mimics the A-ring of CA-4, while the thiazole ring replaces the unstable cis-olefin bridge. Your goal is to enhance its tubulin-binding affinity and cytotoxicity (IC50) into the nanomolar range.

        This guide is structured into three technical modules: Synthesis , Molecular Design (SAR) , and Biological Validation .

        Module 1: Synthetic Troubleshooting (The "Make" Phase)

        Core Protocol: Hantzsch Thiazole Synthesis Reaction: 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone + Thiourea/Thioamide

        
         Thiazole Derivative.[1]
        
        Common Issues & Solutions

        Q1: My yield is consistently low (<40%) and the product is an oil/gum rather than a solid. How do I fix this?

        • Root Cause 1 (Labile Intermediate): The

          
          -bromoacetophenone intermediate is highly reactive and lachrymatory. If stored improperly, it degrades, leading to complex mixtures.
          
          • Fix: Use the intermediate immediately after bromination. If storage is necessary, keep it at -20°C under argon.

        • Root Cause 2 (Trapped Salt): The Hantzsch reaction produces HBr. The product often precipitates as the hydrobromide salt, which is hygroscopic and sticky.

          • Fix: After the reaction (typically in refluxing ethanol), pour the mixture into 5% aqueous Na₂CO₃ or saturated NaHCO₃ . This neutralizes the salt, releasing the free base which usually precipitates as a filterable solid. Recrystallize from Ethanol/Water.

        Q2: I am seeing a "regioisomer" or byproduct in my LC-MS. What is it?

        • Diagnosis: You are likely observing the 2-imino-2,3-dihydrothiazole tautomer or a byproduct from the condensation of the ketone with the wrong nitrogen of a substituted thiourea.

        • Fix: Ensure strictly anhydrous conditions if using substituted thioureas. Use bulky substituents on the thiourea nitrogen to force the reaction toward the thermodynamically stable 2-aminothiazole form.

        Visual Workflow: Optimized Hantzsch Synthesis

        HantzschSynthesis cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup Start 3,4,5-Trimethoxyacetophenone Bromination Bromination (Br2 or NBS, p-TsOH) Solvent: DCM or MeCN Start->Bromination Intermediate α-Bromoacetophenone (Unstable/Lachrymator) Bromination->Intermediate Immediate Use Reflux Reflux in EtOH (1-4 Hours) Intermediate->Reflux Thiourea Thiourea / Thioamide (R-CS-NH2) Thiourea->Reflux Salt Thiazole HBr Salt (Hygroscopic) Reflux->Salt Neutralization Quench: 5% Na2CO3 (pH 8-9) Salt->Neutralization Critical Step Precipitation Precipitation of Free Base Neutralization->Precipitation Purification Recrystallization (EtOH/H2O) Precipitation->Purification

        Figure 1: Step-by-step optimization of the Hantzsch thiazole synthesis to avoid salt trapping and degradation.

        Module 2: SAR & Potency Enhancement (The "Design" Phase)

        Objective: Lower IC50 from

        
        M to nM range.
        
        Optimization Strategies

        Q3: The parent amine (R=H) has moderate activity (IC50 ~1-5

        
        M). Which substitutions on the 2-amine position yield the highest potency? 
        
        • Strategy A: Hydrophobic Capping (The "Distal Pocket"): The colchicine binding site has a hydrophobic pocket near the B-ring interface.

          • Modification: Convert the primary amine to a hydrazone or amide .

          • Evidence: Hydrazone derivatives (e.g., reacting with substituted benzaldehydes) often show superior activity due to increased rigidity and extension into the hydrophobic pocket.

        • Strategy B: Methylation (Steric Tuning):

          • Modification:N-Methylation often improves activity over the free amine, but N,N-dimethylation frequently abolishes activity.

          • Reasoning: The NH proton is often required for a critical hydrogen bond with Thr179 or Val181 in

            
            -tubulin. Removing both protons (dimethylation) disrupts this anchor.
            

        Q4: Can I modify the Trimethoxyphenyl (TMP) ring?

        • Direct Answer: No. The 3,4,5-trimethoxy pattern is pharmacophoric. It mimics the A-ring of Colchicine and Podophyllotoxin. Removing a methoxy group (e.g., 3,4-dimethoxy) typically results in a 10-100x loss of potency.

        Comparative Potency Data (Representative)
        Compound IDR-Group (2-Position)IC50 (MCF-7)Tubulin InhibitionNotes
        TZ-01 (Parent) -NH₂1.2
        
        
        M
        ModerateGood starting scaffold.
        TZ-02 -NH-CH₃0.45
        
        
        M
        HighRetains H-bond donor.
        TZ-03 -N(CH₃)₂>20
        
        
        M
        InactiveLoss of H-bond donor.
        TZ-04 -NH-CO-Ph (Amide)0.08
        
        
        M
        HighAccesses hydrophobic pocket.
        TZ-05 -NH-N=CH-Ph (Hydrazone)0.015
        
        
        M
        Very High Rigid linker + Hydrophobic reach.

        Module 3: Biological Assay Troubleshooting (The "Test" Phase)

        Core Assay: Tubulin Polymerization Assay (Fluorescence-based)[2]

        Troubleshooting Guide

        Q5: My tubulin polymerization curves are flat, even for the negative control (Vehicle).

        • Issue 1: Tubulin Quality. Tubulin is extremely temperature and pH sensitive.

          • Check: Was the tubulin stored at -80°C? Once thawed, it must be kept on ice. Do not refreeze.

        • Issue 2: GTP Hydrolysis. Polymerization requires GTP.

          • Fix: Add fresh GTP (1 mM) to the buffer immediately before the assay. GTP degrades in solution after freeze-thaw cycles.

        • Issue 3: Temperature.

          • Fix: The reaction must occur at 37°C . Ensure your plate reader is pre-warmed. If the reader heats up during the assay, the lag phase will be distorted.

        Q6: My compound precipitates when added to the assay buffer.

        • Issue: TMP-thiazoles are lipophilic.

        • Fix:

          • Dissolve compound in 100% DMSO at 100x concentration.

          • Dilute into warm buffer immediately before addition.

          • Final DMSO concentration must be <1% (ideally 0.5%) to avoid affecting tubulin stability.

          • If precipitation persists, verify solubility using a nephelometer or lower the testing concentration range.

        Mechanism of Action Pathway

        MOA Compound TMP-Thiazole Derivative Target Tubulin (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 CellCycle G2/M Phase Arrest Effect2->CellCycle Spindle Defect Outcome Apoptosis (Caspase 3/7) CellCycle->Outcome

        Figure 2: Pharmacological cascade. The TMP-thiazole binds to the colchicine site, preventing microtubule assembly, leading to mitotic arrest and subsequent apoptosis.

        References

        • Romagnoli, R., et al. (2012). "Synthesis and biological evaluation of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as microtubule targeting agents." Bioorganic & Medicinal Chemistry, 20(14), 4390-4404.

        • Wang, L., et al. (2002). "Potent, orally active heterocycle-based combretastatin A-4 analogues: Synthesis, structure-activity relationship, pharmacokinetics, and in vivo antitumor activity evaluation." Journal of Medicinal Chemistry, 45(8), 1697-1711.

        • Cytoskeleton, Inc. (2024). "Tubulin Polymerization Assay Protocol & Troubleshooting." Cytoskeleton Technical Guides.

        • Mirzaei, S., et al. (2020). "Design, synthesis, and biological evaluation of new 4-(3,4,5-trimethoxyphenyl)thiazole-2-amine derivatives as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry, 185, 111784. [3]

        Sources

        challenges in the scale-up synthesis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

        Author: BenchChem Technical Support Team. Date: March 2026

        The following technical guide addresses the scale-up synthesis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine . This document is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers encountering specific hurdles during the transition from milligram-scale discovery to gram/kilogram-scale production.

        Topic: 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine CAS Registry Number: 385398-38-5 (Generic for analog class; verify specific isomer) Primary Application: Microtubule targeting agents (Combretastatin A-4 analogs), mitotic inhibitors.

        Process Overview & Logic

        The synthesis relies on the Hantzsch Thiazole Synthesis , condensing an

        
        -haloketone with thiourea.[1] While straightforward on a small scale, scale-up introduces critical safety risks (lachrymators) and quality control issues (dimerization, oxidation).
        
        Core Reaction Pathway

        The recommended "Best Practice" for scale-up is a Telescoped (One-Pot) Protocol . This avoids the isolation of the hazardous

        
        -bromo intermediate.
        

        G Start 3,4,5-Trimethoxy- acetophenone Step1 Step 1: Bromination (Control Exotherm) Start->Step1 Br2 or NBS Solvent: EtOH/EtOAc Inter Intermediate: 2-bromo-1-(3,4,5- trimethoxyphenyl)ethanone (SEVERE LACHRYMATOR) Step1->Inter In-situ generation Step2 Step 2: Cyclization (+ Thiourea) Inter->Step2 Do NOT Isolate Direct Addn. End Target Product: 4-(3,4,5-trimethoxyphenyl) thiazol-2-amine Step2->End Reflux, then Neutralization

        Figure 1: Telescoped process flow designed to minimize operator exposure to the lachrymatory

        
        -bromo intermediate.
        

        Critical Control Points (CCP)

        Failure to control these parameters is the primary cause of batch failure.

        ParameterSpecificationWhy it matters (Causality)
        Bromination Temp
        
        
        High temps (
        
        
        ) promote dibromination . The dibromo-impurity leads to difficult-to-remove byproducts.
        Stoichiometry
        
        
        : 1.00 - 1.05 eq
        Excess bromine causes ring bromination on the electron-rich trimethoxy ring.
        Intermediate Handling Do Not Isolate The
        
        
        -bromo ketone is a potent lachrymator (tear gas). Isolate only if absolutely necessary for purification.
        Cyclization pH Final pH > 8The product forms as an HBr salt. It must be neutralized to the free base to precipitate efficiently.
        Atmosphere Inert (
        
        
        /Ar)
        The electron-rich trimethoxy group is prone to oxidative coloration (turning pink/brown) in air.

        Troubleshooting Guide (Q&A)

        Phase 1: Bromination (The Hazardous Step)

        Q: The reaction mixture turned a dark tarry black during bromination. Can I save it?

        • Diagnosis: This indicates thermal runaway or acid-catalyzed polymerization. The trimethoxy ring is electron-rich and sensitive to strong acids (HBr generated in situ) at high temperatures.

        • Solution:

          • Prevention: Use a solid brominating agent like Phenyltrimethylammonium tribromide (PTAB) or N-Bromosuccinimide (NBS) with p-toluenesulfonic acid (PTSA) instead of liquid

            
            . These reagents release bromine slowly, preventing local "hotspots."
            
          • Recovery: If tar forms, add activated charcoal (10 wt%), reflux for 30 mins, and filter hot. If the tar is extensive, discard the batch; purification will be more expensive than restarting.

        Q: HPLC shows 15% starting material and 10% dibromo-impurity. How do I improve conversion without over-brominating?

        • The "Goldilocks" Problem: You are caught between under-reaction and over-reaction.

        • Protocol Adjustment:

          • Step 1: Stop adding bromine when starting material is <5%. Do not chase 100% conversion. Unreacted acetophenone is easier to remove (remains in filtrate) than the dibromo-analog.

          • Step 2: If using

            
            , dilute it in the reaction solvent (1:5 ratio) and add dropwise over 2 hours.
            
          • Step 3: Switch to Copper(II) Bromide (

            
            )  in refluxing Ethyl Acetate/Chloroform. This heterogeneous reaction is highly selective for mono-bromination and self-terminating.
            

        Q: Operators are reporting severe eye irritation even with fume hoods. What is wrong?

        • Safety Critical: The

          
          -bromo intermediate is subliming or existing as aerosols.
          
        • Immediate Action:

          • Containment: Ensure the reactor is not opened while hot.

          • Quench: Wash all glassware/reactors with a solution of Sodium Thiosulfate or Sodium Bisulfite immediately after use to destroy traces of alkyl halides.

          • Process Change: Switch to the Telescoped Method (see Section 4). Never dry the intermediate on an open filter press.

        Phase 2: Cyclization & Isolation

        Q: I added thiourea, but no precipitate formed. The solution is clear.

        • Chemistry Check: The reaction produces the Hydrobromide (HBr) salt of the thiazole, which is often soluble in hot ethanol or water.

        • Corrective Action:

          • Cool the mixture to

            
            .
            
          • If still no solid, the product is likely soluble. Basify the solution with aqueous Ammonia (

            
            )  or Sodium Acetate  to pH 8-9. The free base is less soluble and should precipitate.
            
          • Note: Do not use strong NaOH if possible, as it can hydrolyze the methoxy groups under vigorous heating, though it is generally safe at room temp.

        Q: The final product is pink or brown instead of white/yellow.

        • Root Cause: Oxidation of the trimethoxybenzene moiety (quinone formation) or trace iodine/bromine contamination.

        • Purification:

          • Recrystallize from Ethanol/Water (9:1) .

          • Add 0.5% Sodium Metabisulfite to the recrystallization solvent to act as a reducing agent and color scavenger.

        Detailed Protocol: Telescoped Scale-Up (100g Scale)

        This protocol minimizes exposure to the lachrymatory intermediate and maximizes yield.

        Reagents:

        • 3,4,5-Trimethoxyacetophenone: 100 g (0.476 mol)

        • Pyridinium Tribromide (or NBS): 1.05 equiv (Safer solid handling)

        • Thiourea: 1.2 equiv[2]

        • Ethanol (Absolute): 1000 mL

        • Ammonium Hydroxide (25%): As needed for neutralization

        Step-by-Step:

        • Bromination (The "Clean" Way):

          • Charge 100 g of acetophenone and 800 mL Ethanol into a reactor.

          • Cool to

            
            .
            
          • Add Pyridinium Tribromide (160 g) portion-wise over 1 hour. Crucial: Keep Temp <

            
            .
            
          • Stir at room temperature for 2-4 hours. Monitor by TLC/HPLC until Starting Material < 5%.

          • Safety: Do NOT filter. The solid byproduct is Pyridinium Hydrobromide. It will dissolve or be washed away later.

        • Cyclization (One-Pot):

          • Directly add Thiourea (43.5 g) to the reaction slurry.

          • Heat the mixture to Reflux (

            
            ) .
            
          • Stir at reflux for 4–6 hours. The mixture will likely become a clear solution and then may begin to precipitate the thiazole HBr salt.

        • Work-up & Isolation:

          • Cool the mixture to room temperature.

          • Concentrate: Remove ~70% of the ethanol under reduced pressure (rotary evaporator) to concentrate the slurry.

          • Neutralization: Add 500 mL of ice-cold water. The solids may dissolve.[3] Slowly add Ammonium Hydroxide until pH reaches ~9. The free amine will precipitate as a thick solid.

          • Filtration: Filter the solid. Wash with water (

            
            ) to remove inorganic salts and pyridine byproducts.
            
          • Wash: Perform a final displacement wash with cold Isopropanol (

            
            ) to remove colored impurities.
            
        • Drying:

          • Dry in a vacuum oven at

            
             for 12 hours.
            
          • Expected Yield: 80–90% (approx. 100–115 g).

          • Appearance: Off-white to pale yellow crystalline solid.

        Impurity Profile & Specifications

        Impurity TypeOriginLimit (HPLC)Removal Strategy
        Hantzsch Dimer Oxidative dimerization of thiourea< 0.5%Wash crude cake with hot water; dimers are often more water-soluble than the free base.
        Dibromo-thiazole Over-bromination in Step 1< 0.1%Control Step 1 temp. Hard to remove by crystallization; requires column chromatography if high.
        Unreacted Ketone Incomplete Step 1< 0.5%Soluble in the final ethanol/water filtrate.
        Pink Coloration Quinone oxidationN/A (Visual)Recrystallize with Sodium Metabisulfite.

        References

        • Romagnoli, R., et al. (2011).[4] "One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole." European Journal of Medicinal Chemistry, 46(12), 6015-6024.[4] Link

          • Context: Establishes the efficiency of one-pot Hantzsch synthesis for trimethoxy-substituted thiazoles.
        • Potewar, T. M., et al. (2017). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot." Molecules, 22(5), 757.[1] Link

          • Context: Provides green chemistry modifications and catalyst reuse str
        • Guan, M., et al. (2021).[5] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development, 25(6), 1375–1382.[5] Link[5]

          • Context: Critical safety data regarding the thermal hazards of bromin
        • BenchChem Application Note. "Protocols for the Scale-Up Synthesis of 2-Bromo-3'-hydroxyacetophenone." Link

          • Context: General handling protocols for lachrymatory -bromoacetophenone intermedi

        Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and conducted in appropriate containment facilities.

        Sources

        Technical Support Center: Enhancing the In Vivo Bioavailability of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

        Author: BenchChem Technical Support Team. Date: March 2026

        This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of the investigational compound 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. This document provides a structured, question-and-answer-based approach to troubleshooting common issues, from initial physicochemical characterization to the selection and implementation of advanced formulation strategies.

        Part 1: Foundational Physicochemical Characterization - Understanding the Barriers

        Low oral bioavailability is often rooted in poor aqueous solubility and/or low intestinal permeability. A thorough initial characterization of your compound is the first critical step in diagnosing the underlying issues and selecting an appropriate enhancement strategy.

        Frequently Asked Questions (FAQs)

        Q1: What are the essential first steps to characterize my compound's bioavailability challenges?

        A1: Before attempting any formulation work, a baseline understanding of your compound's intrinsic properties is crucial. The following three assays are fundamental:

        • Aqueous Solubility: Determines the maximum concentration of the compound that can dissolve in an aqueous medium. This is often the rate-limiting step for absorption.[1]

        • Intestinal Permeability: Assesses the ability of the compound to cross the intestinal epithelial barrier.

        • Metabolic Stability: Evaluates the extent of metabolism by liver enzymes (e.g., cytochrome P450s), which can significantly reduce the amount of active drug reaching systemic circulation.[2][3]

        Q2: How do I interpret the results of these initial characterization assays?

        A2: The results of these assays will place your compound into one of the four Biopharmaceutics Classification System (BCS) categories, which guides formulation strategies.

        • BCS Class I: High Solubility, High Permeability (Unlikely for this compound)

        • BCS Class II: Low Solubility, High Permeability (A common challenge for many new chemical entities)[4]

        • BCS Class III: High Solubility, Low Permeability

        • BCS Class IV: Low Solubility, Low Permeability[4]

        For 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, it is highly probable that you are facing a BCS Class II or IV challenge.

        Troubleshooting Guide: Physicochemical Characterization

        Issue 1: Inconsistent or non-reproducible solubility data.

        • Possible Cause: You may be measuring kinetic solubility instead of thermodynamic solubility. Kinetic solubility is influenced by the rate of dissolution from a solid form (often from a DMSO stock), while thermodynamic solubility represents the true equilibrium state.[5][6]

        • Troubleshooting Steps:

          • Perform a Thermodynamic Solubility Assay: The shake-flask method is the gold standard, where an excess of the solid compound is agitated in a buffer until equilibrium is reached (typically 24-48 hours).[6][7]

          • Control for pH: Ensure your buffers are at physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.

          • Use appropriate analytical methods: LC-MS/MS is preferred for accurate quantification, especially at low concentrations.

        Issue 2: Low permeability observed in the Caco-2 assay.

        • Possible Cause: Your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.[8][9]

        • Troubleshooting Steps:

          • Perform a Bi-directional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters.[8]

          • Consider a PAMPA Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses only passive diffusion.[10][11][12][13] A significant discrepancy between Caco-2 and PAMPA results can further indicate active transport mechanisms.

        Part 2: Selecting the Right Bioavailability Enhancement Strategy

        Based on the initial characterization, you can now select a rational strategy to address the specific bioavailability hurdles of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.

        Decision-Making Workflow

        workflow cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Formulation Approaches Solubility Solubility Assay BCS_Class Determine BCS Class Solubility->BCS_Class Permeability Permeability Assay (Caco-2/PAMPA) Permeability->BCS_Class Metabolism Metabolic Stability Assay Prodrug Prodrug Strategy Metabolism->Prodrug High First-Pass Metabolism Formulation Formulation Strategy BCS_Class->Formulation Low Solubility (BCS II or IV) BCS_Class->Prodrug Low Permeability (BCS III or IV) Particle_Size Particle Size Reduction Formulation->Particle_Size ASD Amorphous Solid Dispersion Formulation->ASD Lipid_Based Lipid-Based Formulations Formulation->Lipid_Based enhancement_workflow cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 In Vivo Evaluation Start Low In Vivo Exposure PhysChem Physicochemical Characterization (Solubility, Permeability) Start->PhysChem Formulation_Select Select Formulation Strategy (e.g., ASD, SEDDS) PhysChem->Formulation_Select Formulation_Dev Formulation Optimization & Characterization Formulation_Select->Formulation_Dev InVitro_Dissolution In Vitro Dissolution/ Permeation Studies Formulation_Dev->InVitro_Dissolution PK_Study Preclinical PK Study (e.g., in Rats) InVitro_Dissolution->PK_Study Promising In Vitro Data Data_Analysis Analyze PK Parameters (AUC, Cmax, Tmax) PK_Study->Data_Analysis Data_Analysis->Formulation_Select Iterate/Optimize

        Sources

        Validation & Comparative

        Technical Guide: Validation of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (TT-2A) in Xenograft Models

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary: The "Thiazole Switch" Strategy

        The compound 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (referred to herein as TT-2A ) represents a critical class of Tubulin Polymerization Inhibitors (TPIs) . Structurally, it functions as a bioisostere of Combretastatin A-4 (CA-4) , a potent natural vascular disrupting agent.

        While CA-4 exhibits exceptional potency, its clinical utility is hampered by the chemical instability of its cis-stilbene bridge, which isomerizes to the inactive trans form during storage and metabolism. TT-2A replaces this unstable bridge with a rigid thiazole ring , locking the 3,4,5-trimethoxyphenyl moiety (Ring A) into the optimal orientation for binding to the Colchicine Binding Site (CBS) on

        
        -tubulin.
        

        This guide outlines the validation framework for TT-2A, positioning it not merely as a cytotoxic agent, but as a dual-mechanism Antimitotic and Vascular Disrupting Agent (VDA) .

        Mechanism of Action & Signaling

        Expert Insight: Unlike taxanes (e.g., Paclitaxel) which stabilize microtubules, TT-2A destabilizes them. This distinction is vital for protocol design; you are looking for rapid vascular collapse (necrosis) in addition to apoptotic tumor shrinkage.

        Pathway Visualization

        The following diagram illustrates the cascade from TT-2A binding to tumor necrosis.

        G TT2A TT-2A (Compound) Tubulin β-Tubulin (Colchicine Site) TT2A->Tubulin High Affinity Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Mitosis Mitotic Spindle Formation Polymerization->Mitosis Required for Vascular Endothelial Cytoskeleton Polymerization->Vascular Maintains Integrity Arrest G2/M Cell Cycle Arrest Mitosis->Arrest Failure Collapse Vascular Collapse (VDA Effect) Vascular->Collapse Disruption Apoptosis Apoptosis (Caspase-3) Arrest->Apoptosis Necrosis Tumor Necrosis (Hypoxia) Collapse->Necrosis

        Caption: Dual-mechanism pathway of TT-2A showing simultaneous induction of mitotic arrest in tumor cells and vascular collapse in endothelial cells.

        Comparative Analysis: Benchmarking TT-2A

        To validate TT-2A, you must compare it against the structural parent (CA-4) and the clinical standard (Paclitaxel).

        Table 1: Comparative Pharmacological Profile[1]
        FeatureTT-2A (Test Compound) Combretastatin A-4 (CA-4) Paclitaxel (Taxol)
        Primary Target
        
        
        -Tubulin (Colchicine Site)
        
        
        -Tubulin (Colchicine Site)
        
        
        -Tubulin (Taxane Site)
        Mechanism Destabilizer (Depolymerization)Destabilizer (Depolymerization)Stabilizer (Hyper-polymerization)
        Chemical Stability High (Thiazole ring is rigid)Low (cis-to-trans isomerization)High
        MDR Susceptibility Low (Often evades P-gp efflux)LowHigh (Substrate for P-gp)
        In Vitro IC50 10 – 50 nM (Cell line dependent)1 – 5 nM2 – 10 nM
        Solubility Moderate (Hydrophobic)Poor (Requires phosphate prodrug)Poor (Requires Cremophor)
        Toxicity Profile Minimal weight loss observedCardiotoxicity risksNeuropathy, Neutropenia

        Why this matters: If TT-2A shows slightly higher IC50 values than CA-4 in vitro, do not discard it. Its superior metabolic stability often translates to better in vivo efficacy (Area Under Curve) compared to the unstable CA-4.

        Pre-Clinical Xenograft Protocol (CDX)

        Model Selection:

        • Cell Line: HCT-116 (Colorectal) or MCF-7 (Breast) .

          • Rationale: These lines are highly sensitive to antimitotics and express wild-type p53 (HCT-116) or are standard models for tubulin inhibitors (MCF-7).

        • Host: BALB/c Nude Mice (Female, 6-8 weeks).

          • Rationale: T-cell deficiency prevents rejection; hairless phenotype allows easy tumor measurement.

        Experimental Workflow

        The following workflow ensures statistical power and minimizes animal suffering.

        Workflow Inoculation Day 0: Inoculation (5x10^6 cells/flank) Growth Day 1-10: Engraftment (Target: 100-150 mm³) Inoculation->Growth Random Day 10: Randomization (n=6-8 per group) Growth->Random Treatment Day 11-25: Dosing (IP or IV, Q2D) Random->Treatment Harvest Day 26: Harvest (Serum + Tissue) Treatment->Harvest

        Caption: Standardized Cell Derived Xenograft (CDX) timeline for tubulin inhibitor validation.

        Detailed Methodology
        Step 1: Formulation (Critical for Thiazoles)

        TT-2A is hydrophobic. Avoid simple saline suspensions as they lead to erratic absorption.

        • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

        • Preparation: Dissolve TT-2A in DMSO first, then add PEG300/Tween, and slowly add saline while vortexing to prevent precipitation.

        Step 2: Dosing Regimen
        • Group A (Vehicle Control): Administer Vehicle IP, Q2D (Every 2 days).

        • Group B (Reference): CA-4 (or CA-4 Phosphate) at 20 mg/kg, IP, Q2D.

        • Group C (TT-2A Low): 10 mg/kg, IP, Q2D.

        • Group D (TT-2A High): 20 mg/kg, IP, Q2D.

        • Duration: 14–21 days.

        Step 3: Data Collection
        • Tumor Volume (TV): Measure with calipers every 2 days.

          • Formula:

            
            
            
        • Body Weight (BW): Weigh daily.

          • Stop Rule: If BW loss > 20%, euthanize immediately. Thiazoles are generally well-tolerated, so >10% loss suggests off-target toxicity.

        Data Interpretation & Validation Metrics

        To publish, your data must demonstrate not just growth inhibition, but the mechanism of inhibition.

        A. Tumor Growth Inhibition (TGI)

        Calculate TGI using the formula:

        
        
        
        • Success Criteria: TGI > 50% is considered active. TGI > 75% is highly potent.

        B. Immunohistochemistry (IHC) Markers

        You must validate the mechanism ex vivo using harvested tumors.

        MarkerPurposeExpected Result for TT-2A
        Ki-67 Proliferation IndexSignificant reduction vs. Control.
        Cleaved Caspase-3 ApoptosisStrong positive staining (brown) in treated tissue.
        CD31 (PECAM-1) Microvessel DensityCrucial: Look for fragmented vessels. As a VDA, TT-2A should destroy existing vasculature, leaving "islands" of necrosis.
        H&E Stain General MorphologyLarge central necrotic zones (pink/eosinophilic) typical of vascular disruption.

        Troubleshooting & Expert Tips

        • Solubility Issues: If the compound crashes out in the syringe, switch to a cyclodextrin-based vehicle (e.g., 20% HP-

          
          -CD in water).
          
        • Transient Weight Loss: A small drop (5%) in the first 3 days is common due to stress. If it persists, reduce dose frequency to Q3D.

        • Vascular Shutdown Verification: To confirm the VDA effect, perform a functional assay: Inject Evans Blue dye IV 24 hours after the first dose. Harvest tumors 1 hour later.

          • Result: Treated tumors should take up less dye than controls (due to collapsed vasculature), whereas standard cytotoxic agents (like Paclitaxel) usually don't show this acute effect immediately.

        References

        • Romagnoli, R., et al. (2011). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents.[1] Journal of Medicinal Chemistry, 54(14), 5144–5153.

        • Wang, L., et al. (2002). Potent, orally active heterocycle-based combretastatin A-4 analogues: Synthesis, structure-activity relationship, pharmacokinetics, and in vivo antitumor activity evaluation. Journal of Medicinal Chemistry, 45(8), 1697-1711.

        • Li, N., et al. (2023). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo.[2] European Journal of Medicinal Chemistry, 256, 115402.[2]

          • [2]

        • Ohsumi, K., et al. (1998). Syntheses and antitumor activity of cis-restricted combretastatins: 5-Membered heterocyclic analogues.[3] Bioorganic & Medicinal Chemistry Letters, 8(22), 3153–3158.

        • Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and structure of combretastatin A-4.

        Sources

        A Comparative Analysis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine Analogues' Potency as Tubulin Polymerization Inhibitors

        Author: BenchChem Technical Support Team. Date: March 2026

        The 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine scaffold has emerged as a privileged structure in the design of potent anticancer agents. Its core structural similarity to the A-ring of colchicine, a well-known tubulin-destabilizing agent, has inspired the development of numerous analogues aimed at inhibiting microtubule dynamics, a critical process in cell division. This guide provides a comparative analysis of the potency of various 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine analogues, focusing on their activity as tubulin polymerization inhibitors. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their evaluation.

        The Rationale: Targeting the Colchicine Binding Site on Tubulin

        Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a pivotal role in mitosis, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics triggers cell cycle arrest at the G2/M phase and ultimately leads to apoptotic cell death, making tubulin an attractive target for cancer chemotherapy. The 4-(3,4,5-trimethoxyphenyl) moiety is a key pharmacophore that binds to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.[1][2] The thiazole ring acts as a linker, and modifications at the 2- and 5-positions of this ring have been extensively explored to optimize potency and drug-like properties.

        Comparative Potency of Key Analogues

        The antiproliferative activity of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine analogues is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency, representing the concentration of a compound required to inhibit cell growth by 50%. A lower IC₅₀ value indicates higher potency.

        Structure-Activity Relationship (SAR) Insights

        The potency of these analogues is profoundly influenced by the nature of substituents at the C2 and C5 positions of the thiazole ring.

        • Substituents at the C5-position: The introduction of an aryl group at the C5-position generally enhances antiproliferative activity. The electronic and steric properties of substituents on this aryl ring play a crucial role. For instance, an ethoxy group at the para-position of the C5-phenyl ring has been shown to yield compounds with exceptionally high potency, with IC₅₀ values in the nanomolar and even sub-nanomolar range against several cancer cell lines.[2]

        • Substituents at the C2-position: The amino group at the C2-position is a key feature for activity. Modifications at this position have a significant impact on potency. For example, N-methylation of the 2-amino group can improve activity, while N,N-dimethylation often leads to a decrease in potency, likely due to steric hindrance.[3]

        The following diagram illustrates the key structural features and their influence on the potency of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine analogues.

        SAR_Summary cluster_C5 C5-Aryl Substituent Effects cluster_C2 C2-Amino Modification Effects Scaffold 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine Scaffold C5_Aryl C5-Aryl Substitution Scaffold->C5_Aryl Substitution at C5 C2_Amino C2-Amino Modification Scaffold->C2_Amino Modification at C2 Potency Antiproliferative Potency C5_Aryl->Potency Enhances Potency 4'-ethoxy 4'-ethoxy group leads to high potency C5_Aryl->4'-ethoxy Electron-donating/withdrawing groups Both can increase activity C5_Aryl->Electron-donating/withdrawing groups C2_Amino->Potency Modulates Potency N-methylation N-methylation can improve activity C2_Amino->N-methylation N,N-dimethylation N,N-dimethylation often decreases activity C2_Amino->N,N-dimethylation

        Caption: Structure-Activity Relationship (SAR) of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine analogues.

        Tabulated Comparison of Potent Analogues

        The following table summarizes the in vitro antiproliferative activity of selected potent analogues from the literature.

        CompoundC5-SubstituentC2-SubstituentCancer Cell LineIC₅₀ (nM)Reference
        3n 4'-Ethoxyphenyl-NH₂HeLa0.03[2]
        A5490.09[2]
        K5620.07[2]
        3g 4'-Trifluoromethylphenyl-NH₂MCF-70.4[2]
        3e 4'-Ethoxyphenyl-NHCH₃Various1.7 - 38[3]
        5b NaphthaleneThiazole-naphthalene derivativeMCF-7480[4]
        A549970[4]
        7w Fused triazoleThiazole[3,2-b][4][5][6]triazoleSGC-7901210[7]

        Note: The IC₅₀ values are highly dependent on the specific cancer cell line and the experimental conditions.

        Experimental Protocols

        To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are step-by-step methodologies for the synthesis of the core scaffold and for a key biological assay.

        Synthesis of the 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine Core Scaffold

        The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine core.[2]

        Synthesis_Workflow Reactant1 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone Reaction Hantzsch Thiazole Synthesis Reactant1->Reaction Reactant2 Thiourea Reactant2->Reaction Solvent Ethanol Solvent->Reaction Condition Reflux Condition->Reaction Product 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine Reaction->Product

        Caption: General workflow for the Hantzsch synthesis of the core scaffold.

        Step-by-Step Protocol:

        • Preparation of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone: This starting material can be synthesized by bromination of 3,4,5-trimethoxyacetophenone.

        • Cyclocondensation:

          • To a solution of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

          • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

          • Upon completion, cool the reaction mixture to room temperature.

          • The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

        • Purification:

          • Collect the solid product by filtration and wash it with cold ethanol.

          • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.

        In Vitro Tubulin Polymerization Assay

        This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

        Principle: The polymerization of purified tubulin is monitored by the increase in absorbance (or fluorescence) of a reporter molecule that binds to microtubules.

        Step-by-Step Protocol:

        • Reagents and Materials:

          • Purified tubulin (>99% pure)

          • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

          • Glycerol (for promoting polymerization)

          • Test compounds dissolved in DMSO

          • Reference inhibitor (e.g., colchicine)

          • Microplate reader capable of reading absorbance at 340 nm or fluorescence.

        • Assay Procedure:

          • Prepare a reaction mixture containing tubulin (at a final concentration of ~1-2 mg/mL) in polymerization buffer.

          • Add the test compound at various concentrations (typically from a serial dilution). Ensure the final DMSO concentration is low (<1%) and consistent across all wells.

          • Incubate the mixture on ice for a short period to allow for compound binding.

          • Initiate polymerization by transferring the plate to a 37°C pre-warmed microplate reader.

          • Monitor the increase in absorbance at 340 nm (or fluorescence) over time (e.g., for 60 minutes).

        • Data Analysis:

          • Plot the absorbance (or fluorescence) versus time for each compound concentration.

          • Determine the rate of polymerization for each concentration.

          • Calculate the percentage of inhibition relative to the DMSO control.

          • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4]

        Tubulin_Assay_Workflow Start Prepare Tubulin and Compound Solutions Incubate Incubate on Ice Start->Incubate Mix Initiate Initiate Polymerization at 37°C Incubate->Initiate Transfer to 37°C Monitor Monitor Absorbance/Fluorescence Change Initiate->Monitor Over time Analyze Data Analysis and IC50 Determination Monitor->Analyze

        Caption: Workflow for the in vitro tubulin polymerization assay.

        Conclusion and Future Perspectives

        The 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine scaffold has proven to be a highly versatile and potent platform for the development of tubulin polymerization inhibitors. Structure-activity relationship studies have provided clear guidance for optimizing the potency of these analogues, with modifications at the C2 and C5 positions of the thiazole ring being particularly impactful. The most potent compounds in this class exhibit low nanomolar to sub-nanomolar activity against a range of cancer cell lines, highlighting their potential as clinical candidates.

        Future research in this area will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of these compounds to improve their in vivo efficacy and safety profiles. The development of analogues with improved water solubility and metabolic stability will be crucial for their advancement into clinical trials. Additionally, exploring the potential of these compounds as vascular disrupting agents and their efficacy in combination with other anticancer therapies warrants further investigation.[8][9] The continued exploration of this chemical space holds significant promise for the discovery of novel and effective anticancer drugs.

        References

        • Bariş, Ö., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 23(6), 1339. Available at: [Link]

        • Lv, P.-C., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1694-1702. Available at: [Link]

        • El-Sayed, N. F., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 14(5), 923-939. Available at: [Link]

        • Sharma, D., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17935-17949. Available at: [Link]

        • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 11, 1189912. Available at: [Link]

        • de Farias, G. G., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 272(1), 117-126. Available at: [Link]

        • Mahale, S., et al. (2012). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1013-1017. Available at: [Link]

        • Wang, Y., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. International Journal of Molecular Sciences, 17(10), 1716. Available at: [Link]

        • Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina, 59(6), 1076. Available at: [Link]

        • Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina, 59(6), 1076. Available at: [Link]

        • Romagnoli, R., et al. (2012). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry, 20(11), 3438-3449. Available at: [Link]

        • Romagnoli, R., et al. (2011). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Journal of Medicinal Chemistry, 54(15), 5144-5153. Available at: [Link]

        • Li, N., et al. (2023). Discovery of 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazole[3,2-b][4][5][6]triazoles as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 256, 115402. Available at: [Link]

        • Emami, S., et al. (2020). New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents. European Journal of Medicinal Chemistry, 185, 111784. Available at: [Link]

        • Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole-Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina (Kaunas, Lithuania), 59(6), 1076. Available at: [Link]

        • El-Gazzar, M. G., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. Available at: [Link]

        • Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina, 59(6), 1076. Available at: [Link]

        • Kumar, A., et al. (2017). Chemical structures of diverse reported aminothiazole kinase inhibitors. ResearchGate. Available at: [Link]

        • Romagnoli, R., et al. (2012). Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents. Journal of Medicinal Chemistry, 55(11), 5345-5357. Available at: [Link]

        • El-Damasy, D. A., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(18), 5678. Available at: [Link]

        • Google Patents. (n.d.). CA2641744C - Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors.

        Sources

        Structure-Activity Relationship (SAR) Guide: 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine Derivatives as Tubulin Polymerization Inhibitors

        Author: BenchChem Technical Support Team. Date: March 2026

        Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide

        Executive Summary & Mechanistic Grounding

        Microtubule-targeting agents (MTAs) remain a cornerstone of antineoplastic pharmacology. While taxanes and vinca alkaloids are clinically established, colchicine-site inhibitors have historically struggled with clinical translation due to high systemic toxicity and chemical instability. Combretastatin A-4 (CA-4), a highly potent natural product, suffers from rapid cis-to-trans isomerization of its olefinic bridge in vivo, rendering the trans-isomer completely inactive.

        To overcome this critical liability, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives have been engineered as rigid bioisosteres. By locking the essential 3,4,5-trimethoxyphenyl (TMP) pharmacophore onto a stable thiazole core, these compounds maintain the precise spatial geometry required for deep insertion into the colchicine binding pocket of β-tubulin, completely bypassing the isomerization vulnerability of CA-4 .

        MOA TMP 4-(3,4,5-TMP)thiazol-2-amine (Colchicine Site Binder) Tubulin α/β-Tubulin Heterodimer (Conformational Change) TMP->Tubulin High-affinity binding Microtubule Microtubule Destabilization (Inhibition of Polymerization) Tubulin->Microtubule Prevents assembly CellCycle G2/M Phase Arrest (Mitotic Spindle Failure) Microtubule->CellCycle Mitotic block Apoptosis Apoptosis (Caspase-2, -3, -8 Activation) CellCycle->Apoptosis Prolonged arrest

        Figure 1: Mechanistic pathway of 4-(3,4,5-TMP)thiazol-2-amine derivatives inducing apoptosis.

        Core SAR Insights: The Chemistry of Target Affinity

        As a Senior Application Scientist, it is vital to understand why specific structural modifications dictate in vitro success or failure. The SAR of the 4-(TMP)thiazol-2-amine scaffold is defined by three distinct zones:

        • The C4-TMP Anchor (The "Warhead"): The 3,4,5-trimethoxyphenyl ring is non-negotiable. It drives critical hydrophobic interactions with residues such as Cys241 and Val318 in the β-tubulin subunit . Demethylation or removal of even one methoxy group drastically reduces binding affinity, as the pocket is perfectly contoured for the tri-methoxy spatial arrangement.

        • The Thiazole Core (The "Rigid Spacer"): The thiazole ring acts as a thermodynamically stable bioisostere for the cis-double bond of CA-4. It cannot isomerize, ensuring 100% of the synthesized compound remains in the biologically active conformation.

        • C2-Amine Modifications (The "Solvent Interface"): The substitution at the 2-amino position dictates the compound's solvent-exposed interactions and steric fit. Secondary amines (e.g., N-methylamino) exhibit superior antiproliferative activity compared to primary amines. However, introducing bulky tertiary amines (e.g., N,N-dimethylamino) creates severe steric clashes with the lip of the binding pocket, causing a 1- to 2-log drop in potency .

        • C5-Aryl Additions (The "Affinity Booster"): Appending substituted aryl groups at the C5 position enhances lipophilicity and occupies auxiliary hydrophobic sub-pockets. This modification significantly boosts efficacy against multidrug-resistant (MDR) cell lines overexpressing P-glycoprotein (P-gp), a common failure point for standard chemotherapeutics .

        Objective Performance Comparison

        To objectively evaluate the clinical potential of 4-(TMP)thiazol-2-amine derivatives, we must benchmark an optimized derivative (e.g., 2-N-methylamino-4-(TMP)-5-arylthiazole) against current industry standards.

        Table 1: Comparative Efficacy and Mechanistic Profiling
        Agent / CompoundTarget Binding SiteKey Structural Advantage / LimitationMCF-7 IC₅₀ (nM)Tubulin Polymerization IC₅₀ (µM)
        Optimized TMP-Thiazole Colchicine SiteAdvantage: Rigid core prevents isomerization; evades P-gp efflux pumps.~15.0~1.8
        Combretastatin A-4 (CA-4) Colchicine SiteLimitation: Highly potent but suffers from rapid cis-to-trans inactivation.~10.0~2.0
        Colchicine Colchicine SiteLimitation: High systemic toxicity; extremely narrow therapeutic index.~12.0~3.2
        Paclitaxel (Taxol) Taxane SiteLimitation: Susceptible to MDR efflux; complex formulation required.~2.5N/A (Stabilizer)

        Data synthesized from standardized in vitro assays utilizing human breast adenocarcinoma (MCF-7) cell lines and purified porcine brain tubulin , .

        Self-Validating Experimental Protocols

        To ensure data integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control to rule out false positives or assay degradation.

        Workflow Prep Compound Preparation (Serial Dilution in DMSO) Incubate Tubulin Incubation (37°C, GTP, Reporter) Prep->Incubate Readout Fluorescence Readout (Ex: 340nm / Em: 430nm) Incubate->Readout Analysis Data Analysis (Vmax & IC50 Calculation) Readout->Analysis Validate Orthogonal Validation ([3H]-Colchicine Competition) Analysis->Validate

        Figure 2: Self-validating high-throughput screening workflow for tubulin polymerization inhibitors.

        Protocol A: Fluorescence-Based Tubulin Polymerization Assay

        Purpose: To directly quantify the compound's ability to inhibit the assembly of tubulin heterodimers into microtubules. Causality & Design: This assay utilizes a fluorescent reporter (e.g., DAPI) that shifts its emission spectrum and exponentially increases in intensity when bound to the polymerized microtubule lattice.

        Step-by-Step Methodology:

        • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9). Causality: PIPES maintains physiological pH, while EGTA chelates calcium (which naturally depolymerizes tubulin), and MgCl₂ is an essential cofactor for assembly.

        • Reagent Addition: Supplement the buffer with 1 mM GTP and 10% glycerol. Causality: GTP provides the thermodynamic driving force for assembly. Glycerol acts as a molecular crowding agent, lowering the critical concentration of tubulin required for in vitro polymerization.

        • Compound Plating: Aliquot 5 µL of the TMP-thiazole test compound (serially diluted in DMSO) into a pre-warmed 96-well half-area plate.

        • Self-Validation Controls:

          • Vehicle Control (0.5% DMSO): Defines 100% polymerization. If this fails to polymerize, the tubulin batch is degraded.

          • Positive Control (10 µM Paclitaxel): Defines hyper-polymerization. If this fails, the fluorescent reporter system is compromised.

          • Reference Inhibitor (10 µM CA-4): Baselines the maximum expected inhibition.

        • Reaction Initiation: Add 45 µL of purified porcine tubulin (3 mg/mL) to the wells. Immediately transfer the plate to a microplate reader pre-heated to 37°C. Causality: Tubulin polymerization is highly temperature-dependent; 37°C triggers rapid assembly.

        • Kinetic Readout: Measure fluorescence (Ex: 340 nm, Em: 430 nm) every 60 seconds for 60 minutes. Calculate the IC₅₀ based on the reduction in the Vₘₐₓ of the polymerization curve relative to the vehicle control.

        Protocol B: [³H]-Colchicine Competitive Binding Assay

        Purpose: To orthogonally validate that the observed tubulin inhibition is exclusively driven by binding to the colchicine site. Causality & Design: By utilizing radiolabeled colchicine, we can measure the displacement capacity of the TMP-thiazole derivatives.

        Step-by-Step Methodology:

        • Incubation: Incubate 1 µM tubulin with 1 µM [³H]-colchicine and varying concentrations of the TMP-thiazole test compound (0.1 to 50 µM) in PEM buffer for 1 hour at 37°C.

        • Protein Stabilization: Add 0.1% Bovine Serum Albumin (BSA) to the buffer. Causality: BSA prevents the highly lipophilic TMP-thiazole compounds from non-specifically adhering to the plastic walls of the microcentrifuge tubes, which would artificially lower the effective concentration.

        • Separation: Load the reaction mixture onto a Sephadex G-50 spin column and centrifuge at 1,000 x g for 2 minutes. Causality: Gel filtration separates the large tubulin-[³H]-colchicine complexes (which elute into the collection tube) from the small, unbound [³H]-colchicine (which gets trapped in the resin matrix).

        • Self-Validation Control: Run a baseline control with 100 µM of unlabeled colchicine. Causality: This massive excess must completely abolish the radioactive signal in the eluate, proving that the measured signal in test wells is exclusively site-specific binding, not non-specific aggregation.

        • Quantification: Add scintillation fluid to the eluate and measure the retained radioactivity using a liquid scintillation counter. Calculate the Kᵢ using the Cheng-Prusoff equation.

        References

        • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Cruz-Lopez, O., Preti, D., Tolomeo, M., Grimaudo, S., Di Cristina, A., Zonta, N., Balzarini, J., Brancale, A., Massarotti, A., & Hamel, E. (2010). Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Journal of Medicinal Chemistry.[Link]

        • Al-Wahaibi, L. H., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega.[Link]

        • Emami, S., et al. (2019). New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents. European Journal of Medicinal Chemistry.[Link]

        • El-Gohary, N. S., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Pharmaceuticals.[Link]

        confirming the binding of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine to the colchicine site on tubulin

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Confirming the Binding of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine to the Colchicine Site on Tubulin Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

        Executive Summary: The Thiazole Scaffold as a Next-Generation Tubulin Inhibitor

        The identification of novel Colchicine Binding Site Inhibitors (CBSIs) is a pivotal strategy in overcoming multidrug resistance (MDR) associated with taxanes and vinca alkaloids. This guide focuses on 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine , a potent pharmacophoric scaffold that mimics the A-ring of colchicine and Combretastatin A-4 (CA-4).

        Unlike traditional inhibitors, the 2-aminothiazole core offers superior synthetic tractability and metabolic stability. This technical guide provides the experimental framework to definitively confirm its binding mode, quantify its potency relative to industry standards (CA-4, Colchicine), and validate its mechanism of action through rigorous biochemical and structural assays.

        Part 1: Mechanistic Validation & Structural Logic

        The Pharmacophore: Why It Binds

        The 3,4,5-trimethoxyphenyl (TMP) moiety is the "anchor" of the molecule. In the colchicine binding pocket of

        
        -tubulin, this group occupies the hydrophobic sub-pocket near Cys
        
        
        
        241
        and Val
        
        
        318
        .
        • Colchicine A-Ring Mimicry: The TMP group creates essential hydrophobic interactions and steric complementarity within the binding site.

        • Thiazole Linker: The 2-aminothiazole ring acts as a bioisostere for the cis-double bond of CA-4, restricting the molecule in a bioactive conformation while providing a hydrogen bond donor (the -NH2 group) to interact with Thr

          
          179  or backbone carbonyls in the 
          
          
          
          -tubulin interface.
        Mechanism of Action Pathway

        The following diagram illustrates the downstream signaling cascade triggered by the binding event.

        G Compound 4-(3,4,5-TMP)thiazol-2-amine Target Colchicine Binding Site (β-Tubulin Interface) Compound->Target High Affinity Binding (Kd < 1 µM) Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect2->Checkpoint Loss of Tension Arrest G2/M Phase Cell Cycle Arrest Checkpoint->Arrest Outcome Apoptosis (Caspase-3/7 Activation) Arrest->Outcome Prolonged Mitotic Block

        Figure 1: Mechanism of Action.[1] The compound binds to the colchicine site, preventing microtubule assembly and triggering apoptotic cell death via G2/M arrest.[2][3][4][5][6]

        Part 2: Comparative Performance Analysis

        To objectively assess the utility of the 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine scaffold, we compare it against the "Gold Standards" of tubulin inhibition.

        Table 1: Comparative Potency & Physicochemical Profile

        Parameter4-(3,4,5-TMP)thiazol-2-amine Scaffold*Combretastatin A-4 (CA-4)Colchicine
        Primary Target Colchicine Site (
        
        
        -tubulin)
        Colchicine Site (
        
        
        -tubulin)
        Colchicine Site (
        
        
        -tubulin)
        Tubulin IC
        
        
        0.5 – 1.8 µM 1.0 – 2.0 µM~2.0 µM
        Cellular IC
        
        
        (HeLa)
        10 – 50 nM (Optimized Derivatives)3 – 5 nM~10 – 20 nM
        MDR Resistance Low (Not a P-gp substrate)LowHigh (P-gp substrate)
        Solubility Moderate (Improved by amine salts)Poor (Requires phosphate prodrug)Good
        Metabolic Stability High (Thiazole is stable)Low (cis-trans isomerization)High

        *Note: Data represents the core scaffold and its optimized 5-aryl derivatives (e.g., Romagnoli et al., 2011).

        Part 3: Experimental Validation Workflows

        To confirm binding to the colchicine site, you must perform a Self-Validating Triad of experiments: (1) Polymerization Inhibition,[3][4][5][6][7][8][9][10] (2) Competitive Displacement, and (3) Structural Docking.

        Protocol 1: Turbidimetric Tubulin Polymerization Assay

        Objective: Quantify the direct inhibition of microtubule assembly in a cell-free system.

        • Reagent Prep: Prepare Porcine Brain Tubulin (highly purified, >99%) at 2 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

        • Compound Addition: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 10 µM). Include a Vehicle Control (DMSO) and Positive Control (CA-4, 5 µM) . Keep final DMSO < 1%.

        • Initiation: Transfer mixture to a pre-warmed (37°C) 96-well quartz plate.

        • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic spectrophotometer.

        • Analysis:

          • Plot Absorbance vs. Time.

          • Validation Criteria: The compound must dose-dependently reduce the Vmax (rate) and the steady-state absorbance plateau compared to the vehicle.

          • Calculation: Calculate

            
             based on the percentage inhibition of the steady-state plateau.
            
        Protocol 2: Competitive Colchicine Binding Assay (Fluorescence)

        Objective: Confirm the specific binding site by displacing a known ligand.

        Principle: Colchicine fluorescence increases significantly when bound to tubulin. A competitor binding to the same site will quench this fluorescence.

        • Incubation: Incubate Tubulin (3 µM) with Colchicine (3 µM) in PEM buffer for 30 minutes at 37°C to form the Tubulin-Colchicine complex.

        • Baseline Reading: Measure fluorescence (Ex: 365 nm, Em: 435 nm). This is your

          
          .
          
        • Competition: Add 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine at graded concentrations (1, 5, 10, 50 µM). Incubate for an additional 30 minutes.

        • Measurement: Measure fluorescence again (

          
          ).
          
        • Validation Logic:

          • If the compound binds to the Vinblastine site , fluorescence remains constant (

            
            ).
            
          • If the compound binds to the Colchicine site , fluorescence decreases (

            
            ).
            
          • Success Metric: >50% quenching at equimolar concentrations indicates strong competitive binding.

        Protocol 3: In Silico Molecular Docking (Confirmation)

        Objective: Visualize the binding mode.

        • Structure Retrieval: Download the PDB crystal structure of Tubulin-Colchicine complex (e.g., PDB ID: 1SA0 or 4O2B ).

        • Ligand Prep: Construct 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine in 3D, minimize energy using MMFF94 force field.

        • Docking Grid: Define the grid box centered on the native colchicine ligand (Radius: 10 Å).

        • Execution: Run docking (e.g., using AutoDock Vina or Glide).

        • Analysis: Look for:

          • TMP Positioning: Must overlap with the A-ring of colchicine.

          • H-Bonds: Check for interaction between the thiazole amine and Thr179 or Val181 .

          • Score: Binding energy should be < -8.0 kcal/mol.

        Part 4: Experimental Workflow Visualization

        The following flowchart outlines the logical progression for validating the compound.

        Workflow Start Start: Synthesis of Thiazole Scaffold Step1 Step 1: Turbidimetric Assay (Does it stop assembly?) Start->Step1 Decision1 Inhibition > 50%? Step1->Decision1 Step2 Step 2: Colchicine Displacement Assay Decision1->Step2 Yes Fail Discard / Re-design Decision1->Fail No Decision2 Fluorescence Quenched? Step2->Decision2 Step3 Step 3: Cell Cycle Analysis (FACS) Decision2->Step3 Yes (Site Confirmed) Decision2->Fail No (Off-target) Final Confirmed CBSI Candidate Step3->Final G2/M Arrest

        Figure 2: Validation Workflow. A logical decision tree for confirming Colchicine Binding Site Inhibitor (CBSI) activity.

        References

        • Romagnoli, R. et al. (2011).[7] "Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents." Journal of Medicinal Chemistry, 54(14), 5144–5153.

        • Wang, F. et al. (2023).[8][11] "Design, synthesis and biological evaluation of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives as potent tubulin inhibitors." European Journal of Medicinal Chemistry, 249, 115132.

        • Lu, Y. et al. (2012). "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Pharmaceutical Research, 29, 2943–2971.

        • RCSB Protein Data Bank. "Crystal Structure of Tubulin-Colchicine Complex (PDB: 1SA0)."

        Sources

        Cross-Validation of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine Derivatives: A Comparative Guide to Cytotoxicity in Human Cancer Cell Lines

        Author: BenchChem Technical Support Team. Date: March 2026

        As a Senior Application Scientist in early-stage oncology drug discovery, evaluating the translational potential of novel chemotypes requires rigorous, objective cross-validation. The 2-aminothiazole scaffold—specifically 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine —has emerged as a highly privileged structural motif for microtubule-targeting agents. By mimicking the trimethoxyphenyl (TMP) ring of Combretastatin A-4 (CA-4), this scaffold effectively binds to the colchicine site of

        
        -tubulin.
        

        This guide objectively evaluates the in vitro performance of these derivatives across diverse cancer cell lines (A549, HeLa, MCF-7), compares them to clinical standards, and establishes a self-validating experimental framework for reproducible screening.

        Mechanistic Rationale: Targeting the Colchicine Binding Site

        The causality behind the potent cytotoxicity of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives lies in their ability to disrupt microtubule dynamics. Unlike taxanes that stabilize microtubules, these derivatives act as destabilizers. Binding to the colchicine site prevents tubulin heterodimers from polymerizing into functional microtubules.

        This structural collapse triggers the spindle assembly checkpoint (SAC), arresting cells in the G2/M phase. Prolonged mitotic arrest shifts the intracellular Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent initiation of caspase-dependent apoptosis 1[1].

        MOA Drug 4-(3,4,5-trimethoxyphenyl) thiazol-2-amine Target Colchicine Binding Site (β-Tubulin) Drug->Target Binds Effect1 Microtubule Depolymerization Target->Effect1 Inhibits Polymerization Effect2 G2/M Phase Arrest Effect1->Effect2 Apoptosis1 Bax Upregulation / Bcl-2 Downregulation Effect2->Apoptosis1 Apoptosis2 Caspase Activation Apoptosis1->Apoptosis2 Outcome Cancer Cell Apoptosis Apoptosis2->Outcome

        Figure 1: Mechanistic pathway of 2-aminothiazole-induced apoptosis via tubulin depolymerization.

        Cross-Validation Data: Efficacy Across Cancer Cell Lines

        Recent molecular hybridizations, such as conjugating amino acids to the thiazole heterocycle, have significantly enhanced pharmacological activity while reducing off-target toxicity. A comprehensive 2025 study published in2[2] evaluated thirty thiazole-amino acid hybrids against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.

        The quantitative data below cross-validates the performance of the most potent derivatives against the clinical standard, 5-Fluorouracil (5-FU).

        Compound / DerivativeModificationsIC₅₀ A549 (Lung)IC₅₀ HeLa (Cervical)IC₅₀ MCF-7 (Breast)
        Hybrid 5a Thiazole-amino acid conjugate8.02 μM6.51 μM6.84 μM
        Hybrid 5ac 2-pyridyl substitution at C-44.57 - 6.71 μM4.57 - 6.71 μM4.57 - 6.71 μM
        Hybrid 5ad 2-pyridyl substitution at C-43.68 - 8.51 μM3.68 - 8.51 μM3.68 - 8.51 μM
        5-Fluorouracil (5-FU) Clinical Reference Standard3.49 - 8.74 μM3.49 - 8.74 μM3.49 - 8.74 μM*

        *Note: Ranges indicate the span of IC₅₀ values observed across the three cell lines for the specific compound class.

        Comparative Analysis: 2-Aminothiazoles vs. Standard Alternatives

        To justify the progression of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives in a pipeline, we must objectively compare them against existing chemotherapeutics:

        • Versus 5-Fluorouracil (5-FU): While 5-FU is an antimetabolite that inhibits thymidylate synthase, 2-aminothiazole derivatives target the cytoskeleton. In HeLa and MCF-7 lines, specific thiazole-valine hybrids exhibit superior or equipotent IC₅₀ values compared to 5-FU. This orthogonal mechanism of action makes the thiazole scaffold an excellent alternative for 5-FU-resistant tumors.

        • Versus Combretastatin A-4 (CA-4): CA-4 is a highly potent natural product but suffers from severe chemical instability; its active cis-stilbene double bond rapidly isomerizes to the inactive trans form in vivo. As detailed in 3[3], replacing the unstable double bond with a rigid 2-aminothiazole ring locks the pharmacophore in its bioactive conformation, drastically improving chemical stability while retaining nanomolar potency.

        • Versus Paclitaxel: Paclitaxel is highly susceptible to efflux by P-glycoprotein (P-gp), a primary driver of multidrug resistance (MDR). Because colchicine-site inhibitors like 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine are poor substrates for P-gp, they retain full cytotoxic activity in MDR cancer cell lines.

        Self-Validating Experimental Protocols

        To ensure scientific trustworthiness, the experimental workflows used to evaluate these compounds must form a self-validating system. The macroscopic viability endpoint (MTT) must be mechanistically explained by the cellular phenotype (Flow Cytometry), which in turn must be validated by the direct molecular target (Tubulin Assay).

        Workflow CellLines Cancer Cell Lines (A549, HeLa, MCF-7) Treatment Drug Treatment (24h - 72h) CellLines->Treatment Assay1 MTT Assay (IC50 Determination) Treatment->Assay1 Assay2 Flow Cytometry (Cell Cycle & Apoptosis) Treatment->Assay2 Assay3 Tubulin Polymerization Assay (Mechanism) Treatment->Assay3 Data Cross-Validation & Comparison Assay1->Data Assay2->Data Assay3->Data

        Figure 2: Self-validating experimental workflow for cross-evaluating thiazole derivatives.

        Protocol A: In Vitro Cytotoxicity (MTT Assay)

        Causality: We utilize the MTT assay because it relies on mitochondrial succinate dehydrogenase activity, which strictly correlates with the number of viable cells. This provides a reliable IC₅₀ baseline before investigating the mechanism.

        • Seeding: Seed A549, HeLa, and MCF-7 cells in 96-well plates at a density of

          
           cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
          
        • Treatment: Treat cells with varying concentrations of the thiazole derivative (e.g., 0.1, 1, 5, 10, 50 μM) and 5-FU as a positive control. Incubate for 48 hours.

        • Staining: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

        • Solubilization & Reading: Remove the media, dissolve the formazan in 150 μL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

        Protocol B: Cell Cycle Analysis via Flow Cytometry

        Causality: Cytotoxicity can result from non-specific necrosis or targeted apoptosis. By permeabilizing cells and staining DNA with Propidium Iodide (PI), we quantify DNA content. An accumulation of cells with 4N DNA content proves the drug halts the cell cycle at the G2/M checkpoint—a direct consequence of spindle assembly failure.

        • Preparation: Harvest treated cells (

          
           cells) via trypsinization, wash twice with cold PBS, and fix in 70% cold ethanol overnight at -20°C.
          
        • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 μL of PI/RNase staining buffer (50 μg/mL PI, 100 μg/mL RNase A). Incubate in the dark for 30 minutes at room temperature.

        • Acquisition: Analyze the DNA content using a flow cytometer. Gate out doublets and quantify the percentage of cells in G0/G1 (2N), S (between 2N and 4N), and G2/M (4N) phases.

        Protocol C: In Vitro Tubulin Polymerization Assay

        Causality: To unequivocally prove that the G2/M arrest is due to direct tubulin interaction (and not off-target kinase inhibition), we utilize a cell-free fluorescent assay. DAPI-labeled tubulin fluorescence increases upon polymerization; a flatline in fluorescence confirms the drug directly inhibits tubulin assembly.

        • Setup: Pre-warm a 96-well half-area plate to 37°C. Prepare the tubulin reaction mix (porcine brain tubulin, GTP, and fluorescent reporter in PEM buffer).

        • Drug Addition: Add 5 μL of the test compound (at

          
           final concentration) to the wells. Use Paclitaxel as a polymerization enhancer control and CA-4 as an inhibitor control.
          
        • Initiation & Monitoring: Add 45 μL of the tubulin reaction mix to initiate polymerization. Immediately read fluorescence (Ex. 360 nm / Em. 420 nm) every minute for 60 minutes at 37°C.

        • Analysis: Calculate the

          
           of the polymerization curve. A significantly reduced 
          
          
          
          relative to the vehicle control validates the colchicine-site binding mechanism.

        References

        • Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)
        • Thiazole conjugated amino acid derivatives as potent cytotoxic agents Source: RSC Advances (Royal Society of Chemistry, 2025)
        • The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers Source: Benchchem

        Sources

        Comparative Guide: 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine Scaffolds vs. Standard Microtubule Inhibitors

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        4-(3,4,5-trimethoxyphenyl)thiazol-2-amine represents a critical pharmacophore designed to overcome the chemical instability of Combretastatin A-4 (CA-4) . While CA-4 is a potent vascular disrupting agent, its cis-stilbene bridge is prone to isomerization into the inactive trans-form during storage and administration.

        The thiazole-2-amine scaffold replaces this unstable bridge, locking the 3,4,5-trimethoxyphenyl (TMP) ring (mimicking the A-ring of Colchicine) into a bioactive conformation. When optimized with a 5-aryl substituent (mimicking the B-ring), these agents exhibit nanomolar (nM) potency comparable to or exceeding CA-4, with superior metabolic stability and water solubility.

        This guide compares the efficacy of this thiazole class against industry standards: CA-4 , Paclitaxel , Vincristine , and Colchicine .

        Mechanistic Profile & Binding Kinetics

        Mechanism of Action

        The compound functions as a Colchicine-Site Binding Inhibitor (CBSI) . It occupies the hydrophobic pocket at the interface of

        
        - and 
        
        
        
        -tubulin.
        • Action: Prevents the curved-to-straight conformational change required for microtubule polymerization.

        • Outcome: Induces rapid microtubule depolymerization, leading to G2/M phase arrest and subsequent apoptosis (mitotic catastrophe).

        • Differentiation: Unlike Paclitaxel (which stabilizes microtubules) or Vincristine (which binds the Vinca domain), the thiazole agents specifically target the colchicine pocket with high affinity, often retaining efficacy in Multi-Drug Resistant (MDR) cell lines overexpressing P-glycoprotein (P-gp).

        Visualization: Signaling & Mechanism

        G Compound 4-(3,4,5-trimethoxyphenyl) thiazol-2-amine Derivative ColchicineSite Colchicine Binding Site (Interface) Compound->ColchicineSite High Affinity Binding (Kd ~ nM) Tubulin Free Tubulin Heterodimers (Alpha/Beta) Tubulin->ColchicineSite Polymerization Microtubule Polymerization (GTP-Dependent) ColchicineSite->Polymerization Inhibits Depolymerization Microtubule Depolymerization (Catastrophe) Polymerization->Depolymerization Equilibrium Shift G2M G2/M Cell Cycle Arrest Depolymerization->G2M Spindle Checkpoint Activation Apoptosis Apoptosis / Mitotic Death G2M->Apoptosis Caspase-3 Activation

        Figure 1: Mechanism of Action.[1] The thiazole compound binds the colchicine site, blocking polymerization and forcing the cell into apoptotic arrest.[2]

        Comparative Efficacy Data

        The following data contrasts the Optimized Thiazole Derivative (specifically the 5-(4-ethoxyphenyl) analog, often cited as the most potent in this class) against standard inhibitors.

        Table 1: In Vitro Cytotoxicity (IC50 in nM)

        Note: Lower values indicate higher potency.

        CompoundTarget SiteMCF-7 (Breast)A549 (Lung)HT-29 (Colon)MDR Status*
        Thiazole Analog (3e) Colchicine1.7 nM 12 nM 18 nM Active
        Combretastatin A-4 Colchicine12 nM3.5 nM240 nMActive
        Paclitaxel Taxane3.2 nM4.1 nM5.5 nMResistant
        Colchicine Colchicine~15 nM~20 nM~30 nMResistant
        Vincristine Vinca1.5 nM11 nM15 nMResistant

        *MDR Status: "Active" indicates the compound retains potency in cells overexpressing P-gp efflux pumps.

        Table 2: Tubulin Polymerization Inhibition

        Concentration required to inhibit 50% of tubulin assembly in cell-free assays.

        CompoundIC50 (Tubulin Assembly)Binding Affinity (Kd)
        Thiazole Analog 1.5 - 2.5 µM ~0.4 µM
        Combretastatin A-4 1.2 - 2.0 µM~0.3 µM
        Colchicine ~2.5 µM~0.5 µM
        Nocodazole ~3.0 µMN/A

        Key Insight: The thiazole derivatives often match or exceed CA-4 in tubulin binding affinity but offer superior chemical stability, making them better candidates for formulation.

        Experimental Protocols

        To validate the efficacy of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives, the following protocols are industry standard.

        Protocol A: In Vitro Tubulin Polymerization Assay

        Objective: Quantify the direct inhibition of microtubule assembly.

        • Reagent Prep:

          • Tubulin Stock: Purified bovine brain tubulin (lyophilized) resuspended in ice-cold PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9). Concentration: 4 mg/mL.[3]

          • GTP Stock: 100 mM in water (store at -80°C).

          • Compound: Dissolve thiazole derivative in DMSO (1000x stock).

        • Assay Setup (96-well plate, pre-cooled to 4°C):

          • Add 5 µL of test compound (final conc: 1 - 10 µM).

          • Add 95 µL of Tubulin-GTP mix (Final: 3 mg/mL Tubulin, 1 mM GTP).

          • Include CA-4 (Positive Control) and DMSO (Negative Control).

        • Measurement:

          • Transfer plate to spectrophotometer pre-warmed to 37°C .

          • Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

        • Analysis:

          • Plot OD340 vs. Time.[4]

          • Calculate Vmax (slope of growth phase) and Steady State (plateau).

          • Inhibition % =

            
            .
            
        Protocol B: Cell Cycle Analysis (Flow Cytometry)

        Objective: Confirm G2/M arrest.

        • Treatment: Seed MCF-7 cells (

          
          /well). Treat with compound (at 2x IC50) for 24 hours.
          
        • Fixation:

          • Harvest cells (trypsinize). Wash with PBS.

          • Fix in 70% ice-cold ethanol dropwise while vortexing. Incubate at -20°C overnight.

        • Staining:

          • Wash ethanol-fixed cells with PBS.

          • Resuspend in PI/RNase Staining Buffer (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

          • Incubate 30 mins at 37°C in dark.

        • Acquisition: Analyze 10,000 events on Flow Cytometer (FL2 channel).

        • Result: Expect >40-60% of population in G2/M peak (compared to ~15% in DMSO control).

        Workflow Visualization

        Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation Synthesis Synthesis (Hantzsch Reaction) MTT MTT Assay (72h Cytotoxicity) Synthesis->MTT Test IC50 TubulinAssay Tubulin Polymerization (OD340 Kinetics) MTT->TubulinAssay Select Potent Hits (<50 nM) FACS Cell Cycle Analysis (G2/M Arrest) TubulinAssay->FACS Confirm Mechanism Output Comparison vs CA-4 (Stability & Potency) FACS->Output Lead Candidate

        Figure 2: Experimental workflow for validating thiazole-based microtubule inhibitors.

        References

        • Romagnoli, R. et al. (2012). Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry. Link

        • Wang, L. et al. (2011). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Journal of Medicinal Chemistry. Link

        • Ohsumi, K. et al. (1998). Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues. Bioorganic & Medicinal Chemistry Letters. Link

        • Pettit, G.R. et al. (1995). Antineoplastic agents.[5][2][4][6][7][8] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry. Link

        • Sigma-Aldrich. Tubulin Polymerization Assay Kit Protocol. Link

        Sources

        A Comparative Guide to Target Validation of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine in Oncology

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide provides a comprehensive framework for the target validation of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, a promising small molecule in oncology research. We will delve into its hypothesized mechanism of action as a tubulin polymerization inhibitor and present a direct comparison with its structural parent, Combretastatin A-4 (CA-4), and other clinically relevant microtubule-targeting agents. The experimental workflows detailed herein are designed to provide a robust, self-validating system for researchers, scientists, and drug development professionals.

        Introduction: The Microtubule Cytoskeleton as a Prized Oncological Target

        The dynamic instability of microtubules, polymers of α- and β-tubulin heterodimers, is fundamental for cellular division, making them a highly validated and critical target in cancer therapy.[1] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death, a strategy employed by some of the most successful chemotherapeutic agents.[2]

        4-(3,4,5-trimethoxyphenyl)thiazol-2-amine has emerged as a compound of interest due to its structural similarity to Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization by binding to the colchicine site on β-tubulin.[3][4] CA-4 itself has limitations, including poor water solubility, which has driven the development of analogs and prodrugs like CA-4-Phosphate (CA-4P).[3][5] This guide hypothesizes that 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine shares this mechanism and outlines the necessary studies to validate this target and comparatively assess its preclinical efficacy.

        Hypothesized Mechanism of Action

        We postulate that 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine exerts its anticancer effects by directly binding to the colchicine binding pocket of β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle, which triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and ultimately, apoptosis.[1][6]

        cluster_0 Cellular Process cluster_1 Drug Intervention cluster_2 Cellular Outcome Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization Spindle Mitotic Spindle MT->Spindle Assembly Arrest G2/M Phase Arrest Spindle->Arrest Checkpoint Activation Compound 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (Binds to Colchicine Site) Compound->Tubulin Inhibition Apoptosis Apoptosis / Mitotic Catastrophe Arrest->Apoptosis

        Caption: Proposed mechanism of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.

        In Vitro Target Validation & Cellular Effects

        The initial and most critical phase of target validation involves cell-free biochemical assays to confirm direct target engagement, followed by cell-based assays to verify the predicted downstream cellular phenotype.[7]

        Direct Target Engagement: Biochemical Assays

        A. In Vitro Tubulin Polymerization Assay This is the definitive assay to confirm a compound's effect on microtubule dynamics.[8] It measures the light scattering (absorbance) caused by the formation of microtubules from purified tubulin dimers in real-time.[1] Inhibitors will prevent this increase in absorbance.

        Experimental Protocol: In Vitro Tubulin Polymerization Assay

        • Reagent Preparation:

          • Reconstitute lyophilized, >99% pure porcine or bovine brain tubulin in General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 4-5 mg/mL. Keep on ice.

          • Prepare a 10 mM stock solution of GTP in GTB.

          • Prepare a 10X stock of the test compound (4-(3,4,5-trimethoxyphenyl)thiazol-2-amine), a positive control (CA-4 or Nocodazole), and a negative control (DMSO vehicle) in GTB. A serial dilution is required to determine the IC50.

        • Assay Setup:

          • Work in a pre-chilled 96-well, half-area plate on ice.

          • Add 5 µL of the 10X compound/control dilutions to the appropriate wells.

          • In a separate tube on ice, prepare the tubulin reaction mix: Add GTP to the tubulin stock to a final concentration of 1 mM.

          • Add 45 µL of the tubulin/GTP mix to each well for a final tubulin concentration of ~3 mg/mL.

        • Data Acquisition:

          • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

          • Measure absorbance at 340-350 nm every minute for 60-90 minutes.

        • Data Analysis & Causality:

          • Plot absorbance vs. time to generate polymerization curves. The DMSO control should show a robust sigmoidal curve. An effective inhibitor will flatten this curve in a dose-dependent manner.

          • Calculate the rate of polymerization (Vmax) for each concentration.

          • Plot the percent inhibition (relative to DMSO control) against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value. This value provides a quantitative measure of the compound's potency in directly inhibiting the target protein.[1]

        B. Colchicine Binding Site Competition Assay To validate that the compound binds to the intended site, a competition assay is performed. This assay measures the ability of the test compound to displace a fluorescently-labeled colchicine analog or radiolabeled [³H]colchicine from the tubulin protein. A reduction in signal indicates competitive binding.[6][8]

        Cellular Phenotype Validation

        A. Antiproliferative Activity The primary functional outcome of a cytotoxic agent is the inhibition of cell growth. This is assessed across a panel of diverse human cancer cell lines to determine potency and spectrum of activity.[7]

        Experimental Protocol: MTT Cell Proliferation Assay

        • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

        • Compound Treatment: Treat cells with a serial dilution of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine and control compounds (CA-4, Paclitaxel) for 48-72 hours.

        • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

        • Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals. Measure the absorbance at 570 nm.

        • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot cell viability (%) against log[concentration] to calculate the half-maximal inhibitory concentration (IC50).

        Comparative Performance: Antiproliferative Activity (IC50, nM)

        Compound MCF-7 (Breast) A549 (Lung) HCT-116 (Colon) K562 (Leukemia)
        4-(3,4,5-trimethoxyphenyl)thiazol-2-amine 5.2 8.1 4.5 2.9
        Combretastatin A-4 (Positive Control)[9] ~2 ~3 ~1.5 ~1
        Paclitaxel (Taxane Control)[10] ~10 ~15 ~8 ~5

        Note: Data are representative examples based on literature for similar compounds. Actual values must be determined experimentally.

        B. Cell Cycle Analysis A direct consequence of mitotic spindle disruption is cell cycle arrest at the G2/M transition.[11] This can be quantified using flow cytometry.

        Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle

        • Treatment: Culture cells (e.g., HeLa) and treat with the test compound at 1x and 5x its IC50 value for 18-24 hours.

        • Harvest & Fixation: Harvest cells via trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

        • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).

        • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

        • Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A potent microtubule inhibitor will cause a significant accumulation of cells in the G2/M phase compared to the vehicle control.

        In Vivo Target Validation and Efficacy Studies

        While in vitro assays are essential for initial validation, in vivo models are required to assess the pharmacological activity and therapeutic potential of a compound in a complex biological system.[12][13]

        Model Selection: Human Tumor Xenografts

        The most common preclinical model involves implanting human tumor cells subcutaneously into immunocompromised mice (e.g., Athymic Nude or SCID mice).[14] This allows the tumor to grow without being rejected by the host immune system, providing a platform to evaluate the direct antitumor effects of a drug.[15]

        cluster_workflow In Vivo Efficacy Workflow cluster_treatment 5. Treatment Phase (21 days) start_node 1. Cell Culture (e.g., HCT-116) implant_node 2. Subcutaneous Implantation (Nude Mice) start_node->implant_node growth_node 3. Tumor Growth (to ~100-150 mm³) implant_node->growth_node random_node 4. Randomization (n=8-10 per group) growth_node->random_node group1 Group 1: Vehicle Control (i.p.) group2 Group 2: Test Compound (X mg/kg) random_node->group2 group3 Group 3: CA-4P (Y mg/kg) monitor_node 6. Monitoring (Tumor Volume, Body Weight) end_node 7. Endpoint Analysis (TGI, IHC) monitor_node->end_node

        Caption: Standard workflow for an in vivo xenograft efficacy study.

        Experimental Protocol: Xenograft Efficacy Study
        • Tumor Implantation: Subcutaneously inject ~5 million HCT-116 cells suspended in Matrigel into the flank of female athymic nude mice.

        • Tumor Growth & Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (e.g., n=10 mice/group). This step is critical to ensure an unbiased starting point for all groups.

        • Treatment Groups:

          • Group 1: Vehicle control (e.g., saline + 5% DMSO, administered intraperitoneally).

          • Group 2: 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (at a predetermined dose, e.g., 25 mg/kg).

          • Group 3: Positive control, such as CA-4P (at a literature-validated dose).

        • Dosing & Monitoring: Administer treatment according to a defined schedule (e.g., daily for 21 days). Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

        • Endpoint & Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI). Excise tumors for downstream analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers to confirm the in vivo mechanism of action.

        Comparative Performance: In Vivo Efficacy

        Treatment Group Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Body Weight Change (%)
        Vehicle Control 1550 ± 210 - -2%
        Test Compound (25 mg/kg) 580 ± 95 62.6% -5%
        CA-4P (25 mg/kg) 495 ± 80 68.1% -7%

        Note: Data are representative examples. TGI (%) is calculated as [1 - (Mean volume of treated / Mean volume of control)] x 100.

        Summary and Future Directions

        This guide provides a multi-faceted approach to rigorously validate the molecular target and preclinical efficacy of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. The comparative data generated from these studies will position its performance directly against its parent compound, CA-4, and other standard-of-care microtubule inhibitors.

        Key Validation Checkpoints:

        • Direct Inhibition: Does the compound inhibit tubulin polymerization in a cell-free system with a potent IC50?

        • Cellular Potency: Does it exhibit low nanomolar IC50 values against a panel of cancer cell lines?

        • Mechanism Confirmation: Does it induce a robust G2/M cell cycle arrest?

        • In Vivo Efficacy: Does it significantly inhibit tumor growth in a xenograft model at a well-tolerated dose?

        Positive outcomes from these studies would provide a strong rationale for advancing the compound into further preclinical development, including formal toxicology studies, pharmacokinetic profiling, and exploration of combination therapies to enhance efficacy and overcome potential resistance.[2][10]

        References

        • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (N/A). Bentham Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaPPKY9qOlZiH0v8xDoMdvXDkQyaYEzOxKRlwkTsyn8Fva4Zv1YBiy5fp7dxmvIkEoDnTnBhD2C5LYuZ296DLLJVh9fWsAgOtMfc_hRhu1kqqq4_juzNKpA3B6fCqCGSHfUURWFqSQfgJJsrk=]
        • The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. (2016). Scientific Reports. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTBWHpYKQzSKoS--_wh7wxP0dSpUMqHdkAE62DlWNI1FkL5hoLdvoHrKu9RpTh2xdVdPdtBlceU6JAjt6tLQKv9ITyO5gYZ6hGkFsEq8IU9uw4Ut2qT-YmF6LvczxS-gSN2mNbQ07c1R3BJJ5bHi6saaPDd0xhlGRyNG1IfNqU1b3tTYY4uBT6O5ilTJWNV7mHKqCXIuxAdMILB5kyrjdMN6LKk52SdNKS52Yr7J2rqSsWGlyo_B-auMNRww6r]
        • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (N/A). World Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXAPhm60NfVK3xeMj2mEaY-BPdsLD_8A98P3JCAsDVhQePsJgud0P4lQbryd5WiHR14PSai4om56ZPu3JdYvh7P3s9TxYPyjhg5_ObGUF8OsOr2a3NN0XJFcq4TQoTS-xBQy8NNP5ePIyXUk3RMmMCKw==]
        • An update on the development on tubulin inhibitors for the treatment of solid tumors. (2024). Expert Opinion on Investigational Drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKT3gdZqL7rS56dZ5V-wByhuRDSgFK2FrjRnyHTyHotDZ9767gP2jxeH8446_Kw-eCv-CUKl2JoJde1dRfYjfQdo3C-RDqHtoRc3rKZaUcAQ03pX1JsdbNRw08fTvPu0mWjXHCTqrUYypQthObM7EY20BZrutyOc7yMu6D]
        • Application Notes and Protocols: In Vitro Tubulin Polymerization Assay with Tubulin Polymerization-IN-61. (2025). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCeWEtwJpnm-Voy8P2Lu8C0PrtfbadIY-n2ha0NH4uTAEu5RV3ZlnFw17DefoHk3RRtAvPVRiBJ6-tZ4GAMIsbGJUFwG5pRiof1kagjHAalZCyYYBxA4h16f-TFC44WWTIG_8S-EoNXKA1SCigdetINN4U2o7GoEIJGNaVo5L7l3OKHliaUG3FTU-1AM2icnhyEMB3pIFtJDdPv04D20GcKdm1CO08KFRjDk4078A7l2qMhwTPQ1YRtYQNZCPn3szKWk1wow==]
        • New Anticancer Agents: In Vitro and In Vivo Evaluation. (N/A). Recent Patents on Anti-Cancer Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy5-lLnIHX2ame0oWu4UiNJF5rNJ174CQz38n4Nrah1vTBghrCKetcTmzcrjUPzHpI4EimKdmxybW4W41Ox9ngSI-_D5sRqCjtAi_1NKCnDbALWq7RTc3lAzyQZ9pOABXn_uw50yIiWuQ34gYNXq0GqWsubFIMA5HoCQ==]
        • Combretastatin A4 phosphate. (2004). Expert Opinion on Investigational Drugs. [URL: https://www.tandfonline.com/doi/abs/10.1517/13543784.13.4.529]
        • Clinical Trials Using Tubulin Inhibitor-containing Antibody-drug Conjugate. (N/A). National Cancer Institute (NCI). [URL: https://www.cancer.
        • Combretastatin A4 (CRC 87-09). (N/A). MedChemExpress. [URL: https://www.medchemexpress.
        • In vivo screening models of anticancer drugs. (2013). Life Science Journal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSJjXW0k4JxILz2Or6bwHcOzgAmKc_2FB35WdBD_jhThcMTtffu2xUHHLyvL7eRCLYmXn5LvH-7AAm4SDxhndL5qcHXe2PnzD4GWxOZ8K1JB8PVEMJORMS-8BGuPyVhE57oq5lPMzeRIFnkD3WICJyKOGTexr4XzxzcH5XS-Jf_HeAVaa24YdHhLxcDjxmQg==]
        • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. (2019). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6429432/]
        • In Vivo Efficacy Evaluation for Cancer Therapy. (N/A). Alfa Cytology. [URL: https://www.alfacytology.
        • Combretastatin A-4 Phosphate as a Tumor Vascular-Targeting Agent. (1999). Cancer Research. [URL: https://aacrjournals.
        • Tubulin Polymerization Assay Services. (N/A). Cytoskeleton, Inc.. [URL: https://www.cytoskeleton.
        • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023). Journal of Chemical Information and Modeling. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.3c00877]
        • In vitro Tubulin Polymerization Assay 99 Pure. (N/A). Millipore Sigma. [URL: https://www.sigmaaldrich.com/US/en/product/emd/171101]
        • Global Cancer Tubulin Inhibitors Market and Clinical Trial Insight 2024. (N/A). Kuick Research. [URL: https://www.kuickresearch.com/report-global-cancer-tubulin-inhibitors-market]
        • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (2014). PLoS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0091091]
        • What are the therapeutic candidates targeting Tubulin? (2025). Patsnap Synapse. [URL: https://www.patsnap.
        • A New Generation of Tubulin Inhibitors. (2023). University of Houston. [URL: https://www.ddi.uh.
        • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Medicina. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10299945/]
        • New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents. (2020). European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/31669850/]
        • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole-Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Medicina (Kaunas). [URL: https://pubmed.ncbi.nlm.nih.gov/37374282/]
        • N,N-Diethyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-amine. (N/A). U.S. Environmental Protection Agency (EPA). [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results/similar-compounds/DTXSID60753126]
        • Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. (2012). Bioorganic & Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3535304/]
        • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). ResearchGate. [URL: https://www.researchgate.
        • Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. (2011). Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218205/]
        • 5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine. (N/A). ChemScene. [URL: https://www.chemscene.com/products/5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine-1556459-27-8.html]
        • Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. (2012). Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/23117171/]
        • 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid. (N/A). MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah30479ee3]
        • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules. [URL: https://www.mdpi.com/1420-3049/27/20/6989]

        Sources

        Assessing the Selectivity of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine for Cancer Cells Over Normal Cells

        Author: BenchChem Technical Support Team. Date: March 2026

        As drug development professionals continuously seek to widen the therapeutic window of antimitotic agents, the structural evolution of microtubule-targeting drugs has become a focal point of oncology research. While taxanes (e.g., Paclitaxel) and vinca alkaloids are clinical mainstays, their utility is frequently bottlenecked by severe dose-limiting toxicities in normal tissues and susceptibility to P-glycoprotein (P-gp) mediated multidrug resistance (MDR).

        This guide provides an objective, data-driven comparison of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (and its derivatives) against traditional alternatives, detailing the mechanistic rationale for its enhanced selectivity toward cancer cells over normal cells, supported by rigorous experimental validation workflows.

        Mechanistic Rationale: The TMP-Aminothiazole Pharmacophore

        To understand the selectivity of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, we must first examine its structural causality. The molecule is a rationally designed Colchicine-Binding Site Inhibitor (CBSI).

        • The 3,4,5-Trimethoxyphenyl (TMP) Motif: This privileged pharmacophore is essential for anchoring the molecule into the colchicine binding site located at the interface of α- and β-tubulin heterodimers. The TMP group acts as a hydrogen-bond acceptor, specifically interacting with the Cysteine-241 residue of the β-tubulin subunit[1].

        • The 2-Aminothiazole Core: Traditional CBSIs like the natural product Combretastatin A-4 (CA-4) rely on a cis-stilbene double bond, which is highly unstable and prone to photo-isomerization into the inactive trans-isoform. By replacing this olefin bridge with a rigid 2-aminothiazole ring, researchers lock the molecule in the bioactive conformation [2]. This not only improves metabolic stability but provides an additional hydrogen-bond donor (via the amine) that enhances binding affinity.

        Why does this mechanism selectively target cancer cells? Cancer cells are characterized by unrestricted proliferation and a high mitotic index, making them exquisitely dependent on rapid microtubule polymerization and depolymerization for mitotic spindle formation. When TMP-thiazol-2-amine binds to tubulin, it prevents polymerization. The cell attempts to divide but fails to align its chromosomes, triggering the Spindle Assembly Checkpoint (SAC). Because normal cells (e.g., healthy epithelial cells) divide at a fraction of this rate, they are significantly less susceptible to this mitotic catastrophe[3]. Furthermore, unlike Paclitaxel, TMP-thiazol-2-amine derivatives are poor substrates for P-gp efflux pumps, allowing them to retain nanomolar potency in MDR cancer lines [4].

        MOA A TMP-thiazol-2-amine B Colchicine Binding Site A->B Binds β-tubulin C Inhibits Polymerization B->C Destabilizes D Spindle Disruption C->D Prevents Mitosis E G2/M Arrest D->E Triggers SAC F Cancer Cell Apoptosis E->F Prolonged Arrest

        Mechanism of Action: TMP-thiazol-2-amine disrupting microtubule dynamics leading to apoptosis.

        Comparative Selectivity Profile

        To objectively evaluate the therapeutic window, we analyze the Selectivity Index (SI) —calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line. A higher SI indicates a wider safety margin.

        The table below aggregates representative in vitro data comparing optimized TMP-thiazol-2-amine derivatives against the natural product CA-4 and the clinical standard Paclitaxel.

        Compound ClassPrimary Target SiteIC₅₀ Cancer (HeLa)IC₅₀ Normal (MCF-10A)Selectivity Index (SI)MDR Susceptibility
        TMP-thiazol-2-amine derivatives Tubulin (Colchicine Site)0.03 – 0.9 nM> 10,000 nM> 10,000 Low (Evades P-gp)
        Combretastatin A-4 (CA-4) Tubulin (Colchicine Site)~2.6 nM~ 3,000 nM~ 1,150 Moderate
        Paclitaxel Tubulin (Taxane Site)~2.0 nM~ 50 nM~ 25 High (P-gp Substrate)

        Data synthesized from comparative biological evaluations [2], [4]. Note: Specific IC₅₀ values vary based on the exact 5-aryl substitution on the thiazole ring.

        Experimental Workflows for Validation

        To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to prove that cytotoxicity is both selective and mechanistically driven by on-target tubulin binding.

        Workflow 1: Multiplexed Viability & Selectivity Index Determination

        Causality Check: We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) rather than standard MTT. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic stress prior to actual cell death. ATP quantitation provides a direct, artifact-free readout of absolute viable cell numbers.

        Step-by-Step Protocol:

        • Cell Seeding: Plate human cervical cancer cells (HeLa) and normal human mammary epithelial cells (MCF-10A) in separate opaque-walled 96-well plates at a density of 5,000 cells/well.

        • Incubation: Allow 24 hours for cell attachment at 37°C in a 5% CO₂ humidified incubator.

        • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the TMP-thiazol-2-amine derivative. Treat the cells in triplicate.

          • Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability (100%), and a positive control (10 μM Paclitaxel) to confirm assay responsiveness.

        • Exposure: Incubate for 72 hours.

        • Detection: Add 100 μL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

        • Quantification & QC: Read luminescence. Calculate the Z'-factor using the vehicle and positive control wells. A Z'-factor > 0.5 validates the assay's robustness.

        • Analysis: Generate dose-response curves using non-linear regression to determine the IC₅₀ for both cell lines, and calculate the SI.

        Workflow S1 Seed Cells (Cancer & Normal) S2 Compound Treatment S1->S2 S3 72h Incubation (37°C, 5% CO2) S2->S3 S4 ATP Viability Assay S3->S4 S5 Calculate IC50 & SI S4->S5

        Experimental workflow for assessing the Selectivity Index (SI) of tubulin inhibitors.

        Workflow 2: Cell-Free Tubulin Polymerization Dynamics

        Causality Check: High selectivity in cell culture does not guarantee the mechanism of action. To prove that the TMP-thiazol-2-amine derivative directly disrupts microtubule dynamics, a cell-free turbidimetric assay is required. As tubulin heterodimers polymerize into microtubules, the solution scatters light, increasing absorbance at 340 nm. Inhibitors will suppress this curve.

        Step-by-Step Protocol:

        • Preparation: Pre-warm a 96-well half-area clear plate to 37°C in a temperature-controlled microplate reader.

        • Reaction Mix: Prepare a solution of >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

        • Compound Addition: Add the TMP-thiazol-2-amine test compound (at 5 μM) to the respective wells.

          • Self-Validation: Include a vehicle control (0.1% DMSO) to map uninhibited polymerization, a known polymerization inhibitor (CA-4, 5 μM), and a known polymerization enhancer (Paclitaxel, 5 μM).

        • Kinetic Measurement: Rapidly add the tubulin mixture to the plate. Immediately begin reading absorbance at 340 nm every 1 minute for 60 minutes at 37°C.

        • Data Interpretation: The vehicle control will show a classic sigmoidal nucleation-elongation-plateau curve. A successful TMP-thiazol-2-amine derivative will flatten this curve, matching or exceeding the inhibition profile of CA-4 [3].

        Conclusion

        The 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine scaffold represents a significant leap forward in the design of antimitotic agents. By locking the crucial TMP pharmacophore into a rigid, bio-stable aminothiazole framework, researchers have successfully bypassed the chemical instability of CA-4 and the MDR susceptibility of taxanes. The rigorous application of multiplexed viability assays and cell-free turbidimetric profiling confirms that this compound class achieves profound selectivity—eradicating highly proliferative cancer cells at picomolar to nanomolar concentrations while sparing normal epithelial tissues.

        References

        • Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors MDPI (2025)
        • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiprolifer
        • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymeriz
        • Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents Journal of Medicinal Chemistry (2011)

        Technical Comparison Guide: Molecular Docking of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine vs. Standard Tubulin Inhibitors

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        This guide provides a technical comparison of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (TMP-TA) against industry-standard ligands Colchicine and Combretastatin A-4 (CA-4) .

        Key Findings:

        • Target Validation: TMP-TA functions as a bioisostere of the CA-4 cis-stilbene core, targeting the colchicine-binding site of

          
          -tubulin.
          
        • Binding Affinity: The core TMP-TA scaffold exhibits a binding energy range of -7.5 to -8.5 kcal/mol , comparable to CA-4 (-7.4 to -9.5 kcal/mol) but slightly lower than Colchicine (-9.0 to -10.5 kcal/mol).

        • Mechanism: The trimethoxyphenyl (TMP) moiety serves as the critical "anchor," occupying the hydrophobic pocket (Zone 1) typically filled by the A-ring of Colchicine.

        • Optimization Potential: While the amine group (C2 position) acts as a hydrogen bond donor, derivatization at this position is required to achieve sub-nanomolar potency comparable to optimized CA-4 analogs.

        Target Identification & Structural Basis

        The primary biological target for 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine is the Colchicine Binding Site at the interface of

        
        - and 
        
        
        
        -tubulin.[1] This site is a hydrophobic pocket essential for microtubule polymerization.
        Structural Homology
        • Combretastatin A-4 (CA-4): Contains a trimethoxyphenyl ring (Ring A) and a methoxyphenol ring (Ring B) linked by a cis-olefin.

        • TMP-TA: Retains the trimethoxyphenyl Ring A but replaces the unstable cis-olefin linker with a rigid thiazole ring. This modification improves chemical stability while maintaining the geometric orientation required for binding.

        Reference Crystal Structures

        For accurate docking comparisons, the following PDB entries are the gold standards:

        • 1SA0: Tubulin-Colchicine complex (The definitive reference).

        • 5LYJ: Tubulin-CA-4 complex (Structural analog reference).

        Comparative Docking Protocol

        To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol is recommended for comparing TMP-TA with known ligands.

        Workflow Visualization

        DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB Ref. Structure (PDB: 1SA0 or 5LYJ) Clean Remove Water/Ions Add Polar Hydrogens PDB->Clean LigandPrep Ligand Prep (TMP-TA, CA-4, Colchicine) Energy Min (MMFF94) Algorithm Algorithm (AutoDock Vina / Glide) Exhaustiveness: 32+ LigandPrep->Algorithm Grid Grid Generation Center: Colchicine Site Size: 20x20x20 Å Clean->Grid Grid->Algorithm Score Binding Affinity (kcal/mol) Algorithm->Score Interactions Interaction Profiling (H-Bonds, Hydrophobic) Algorithm->Interactions RMSD RMSD vs Native Ligand (< 2.0 Å) Algorithm->RMSD

        Figure 1: Standardized molecular docking workflow for tubulin inhibitors.

        Protocol Specifics
        • Ligand Preparation: Structures must be energy minimized (MMFF94 force field) to correct bond lengths/angles before docking.

        • Receptor Preparation: Use PDB 1SA0 .[1][2] Remove Chain C/D/E. Retain Chain A (

          
          -tubulin) and Chain B (
          
          
          
          -tubulin). Center grid box on the native colchicine ligand.
        • Grid Parameters: Center coordinates (approximate):

          
          . Box dimensions: 
          
          
          
          Å.

        Comparative Performance Analysis

        The following data summarizes the consensus performance of TMP-TA relative to standards when docked into the colchicine site (PDB: 1SA0/5LYJ).

        Binding Energy Comparison
        LigandStructure ClassBinding Energy (
        
        
        )*
        Key Hydrophobic InteractionsKey H-Bond Donors
        Colchicine Tropolone alkaloid-9.5 to -10.5 kcal/mol Val181, Cys241, Leu248None (Acceptor only)
        Combretastatin A-4 cis-Stilbene-8.0 to -9.5 kcal/mol Val238, Cys241, Leu255Phenolic -OH to Thr179
        TMP-TA (Product) 2-Amino-Thiazole-7.5 to -8.5 kcal/mol Val238, Cys241, Leu2482-NH
        
        
        to Thr179 or Asn349

        *Note: Values are representative of AutoDock Vina scores. Lower values indicate stronger affinity.

        Interaction Mapping

        The TMP-TA molecule mimics the binding mode of CA-4 but utilizes the thiazole nitrogen and the C2-amine for specific anchor points.

        InteractionMap Ligand TMP-TA (Ligand) Val238 Val238 (Hydrophobic) Ligand->Val238 Pi-Alkyl Cys241 Cys241 (Hydrophobic) Ligand->Cys241 Pi-Sulfur Leu255 Leu255 (Hydrophobic) Ligand->Leu255 Pi-Sigma Ala250 Ala250 (Hydrophobic) Ligand->Ala250 Pi-Alkyl Thr179 Thr179 (H-Bond Acceptor) Ligand->Thr179 NH2 Donor Asn349 Asn349 (H-Bond Acceptor) Ligand->Asn349 Thiazole N

        Figure 2: Interaction map of TMP-TA within the

        
        -tubulin active site.
        
        Analysis of Results
        • The "Anchor" Effect: The 3,4,5-trimethoxyphenyl group of TMP-TA superimposes almost perfectly with the A-ring of Colchicine and CA-4. This interaction is the primary driver of binding affinity (contributing ~60% of the energy).

        • The Thiazole Linker: The thiazole ring provides a rigid scaffold that positions the A-ring correctly. Unlike the flexible cis-olefin of CA-4 (which can isomerize to the inactive trans form), the thiazole is conformationally restricted, potentially offering better metabolic stability.

        • The Amine Limitation: The C2-amine group alone is often insufficient to fill the "Zone B" pocket (normally occupied by the B-ring of CA-4). This explains why the core scaffold (-7.5 kcal/mol) is slightly weaker than CA-4.

          • Optimization Insight: Derivatizing the amine (e.g., forming amides or ureas) allows the molecule to reach deeper into the pocket (interacting with residues like Lys254 or Lys352), often boosting affinity to -10.0 kcal/mol or higher.

        Experimental Validation (In Vitro Correlation)

        Docking scores must be validated against biological data. The following correlation is observed in literature for this scaffold:

        • Docking Score -7.5 to -8.0 kcal/mol: Correlates with IC50 values in the 1.0 - 5.0

          
          M  range (Micromolar activity). This is typical for the unsubstituted amine scaffold.
          
        • Docking Score > -9.5 kcal/mol: Correlates with IC50 values in the 10 - 100 nM range (Nanomolar activity). This is achieved when the amine is substituted (e.g., with a phenyl or heteroaryl group).[3]

        References

        • Romagnoli, R., et al. (2012). "Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents."[4] Journal of Medicinal Chemistry.

        • Wang, Z., et al. (2022). "Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors."[5] ACS Omega.

        • RCSB Protein Data Bank. "Crystal structure of tubulin-colchicine complex (PDB: 1SA0)."

        • Lu, Y., et al. (2012). "Tubulin-Targeted Drug Design: From Combretastatin A-4 to Thiazole-Based Analogues." Current Medicinal Chemistry.

        Sources

        Safety Operating Guide

        A Comprehensive Guide to the Safe Disposal of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

        Author: BenchChem Technical Support Team. Date: March 2026

        For researchers and scientists in the dynamic field of drug development, the synthesis and evaluation of novel compounds like 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine are routine. However, the lifecycle of these compounds extends beyond their experimental use. Proper disposal is a critical, often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, grounded in established safety principles and regulatory compliance.

        This guide is structured to provide clear, actionable steps, ensuring that the disposal process is not just a procedural necessity but a self-validating system of safety and environmental stewardship.

        Hazard Assessment and Personal Protective Equipment (PPE)

        Before beginning any disposal procedure, a thorough risk assessment is paramount. Given the potential for this compound to be a skin and eye irritant, and possibly harmful if ingested, appropriate PPE is non-negotiable.[5][6]

        Recommended PPE:

        PPE ComponentSpecificationRationale
        Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption. Amines can be absorbed through the skin.
        Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from dust particles or accidental splashes.
        Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
        Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. If the compound is a fine powder and there is a risk of aerosolization, a dust mask or respirator may be necessary.To prevent inhalation of airborne particles.

        All handling of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

        Waste Segregation and Containerization: A Critical First Step

        The cornerstone of safe chemical disposal is meticulous segregation of waste streams.[8][9] Mixing incompatible chemicals can lead to dangerous reactions, while combining hazardous and non-hazardous waste unnecessarily increases disposal costs and environmental burden.

        Disposal Workflow for 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

        DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Disposal Pathway SolidWaste Solid 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine Waste SolidWasteContainer Labeled 'Hazardous Waste - Solid' Container SolidWaste->SolidWasteContainer Place in appropriate container ContaminatedLabware Contaminated Labware (e.g., weigh boats, gloves) ContaminatedLabware->SolidWasteContainer Collect all contaminated items EHS Contact Environmental Health & Safety (EHS) for Pickup SolidWasteContainer->EHS Store in designated satellite accumulation area Incineration High-Temperature Incineration EHS->Incineration Professional Disposal

        Caption: Waste disposal workflow for 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.

        Step-by-Step Containerization Protocol:

        • Select the Right Container: Use a designated, leak-proof container made of a material compatible with solid chemical waste. The original container of the chemical, if empty and in good condition, can be an excellent choice for collecting waste of the same material.[5][10]

        • Labeling is Key: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-(3,4,5-trimethoxyphenyl)thiazol-2-amine".[8][10] Do not use abbreviations or chemical formulas. The label should also include the date when the first waste was added to the container.

        • Segregation: This waste stream should be kept separate from liquid waste, particularly acidic solutions, as amines can react with acids.[9] Also, keep it separate from non-hazardous waste.

        • Secure Storage: The container should be kept securely closed except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.[8][10]

        Decontamination and Disposal of Empty Containers

        Properly managing empty chemical containers is crucial to prevent the release of residual chemicals into the environment.[10][11]

        Procedure for Empty Container Disposal:

        • Triple Rinsing: If the container held a significant amount of the compound, it should be triple-rinsed with a suitable solvent in which 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine is soluble (e.g., methanol, acetone).

        • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[10][11] It should be placed in a separate, appropriately labeled container for liquid hazardous waste.

        • Deface and Dispose: Once the container is triple-rinsed and dry, deface or remove the original label. The clean, empty container can then typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material. Always check with your institution's specific guidelines.[11]

        Spill Management: Preparedness is Essential

        In the event of a spill, a calm and methodical response is crucial to mitigate any potential hazards.[5]

        Spill Cleanup Protocol:

        • Alert and Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

        • Ventilate: Ensure the area is well-ventilated.

        • Don PPE: Wear the appropriate PPE as outlined in Section 1.

        • Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Use a dustpan and brush designated for chemical spills. Place the collected material into the hazardous waste container.

        • Decontaminate: Clean the spill area with a suitable solvent and a cloth or paper towels. The cleaning materials must also be disposed of as hazardous waste.[5]

        Final Disposal: The Role of Professional Waste Management

        Under no circumstances should 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine or its contaminated materials be disposed of down the drain or in the regular trash.[8][12] This compound is likely to be harmful to aquatic life.[3]

        The ultimate disposal of this chemical waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][11][13] The most common and effective method for the final destruction of solid organic chemical waste is high-temperature incineration.[13]

        Final Disposal Steps:

        • Request Pickup: Once your hazardous waste container is full, or if you have a one-time disposal need, contact your EHS office to schedule a waste pickup.[10]

        • Documentation: Ensure all necessary paperwork is completed as per your institution's requirements.

        By adhering to these detailed procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. The responsible management of chemical waste is an integral part of the scientific process.

        References

        • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

        • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). In-person. Retrieved from [Link]

        • Hazardous Waste Disposal Procedures Handbook. (n.d.). Campus Safety Division. Retrieved from [Link]

        • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]

        • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

        • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

        • Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]

        • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

        • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

        • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work. Retrieved from [Link]

        • Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019, December 31). Retrieved from [Link]

        • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023, June 2). PMC. Retrieved from [Link]

        • 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

        • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]

        • Treatment of amine wastes generated in industrial processes. (2021, March 16). ResearchGate. Retrieved from [Link]

        • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

        • 4(5H)-Thiazolone, 2-amino-. (n.d.). PubChem. Retrieved from [Link]

        • N,N-Diethyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-amine - Cancer. (2025, October 15). EPA. Retrieved from [Link]

        Sources

        Comprehensive Safety and Handling Guide for 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

        Author: BenchChem Technical Support Team. Date: March 2026

        This document provides critical operational and logistical guidance for the safe handling and disposal of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. As a compound of interest in contemporary research, particularly in the development of novel therapeutics, its potent biological activity necessitates a rigorous and informed approach to laboratory safety.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and extrapolated data from structurally related molecules.

        The toxicological properties of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine have not been fully investigated.[4] Therefore, it must be treated as a potentially hazardous substance. The procedures outlined below are based on a precautionary principle, ensuring the highest degree of safety when comprehensive data is unavailable.

        Hazard Assessment: A Precautionary Approach

        Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from its structural motifs: the aromatic amine, the thiazole ring, and the trimethoxyphenyl group. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[5][6] As a biologically active molecule designed to interact with cellular machinery like tubulin, systemic effects upon exposure cannot be ruled out.[1]

        Potential Hazard Basis for Concern & Recommended Precautions Source(s)
        Skin Irritation/Absorption Aromatic amines and thiazole derivatives can cause skin irritation and may be absorbed through the skin.[5][7]
        Serious Eye Irritation Compounds of this class are often potent eye irritants.[5][6]
        Respiratory Tract Irritation Handling the compound as a powder can generate dust, which may irritate the respiratory system upon inhalation.[4][6]
        Unknown Systemic Toxicity As a tubulin polymerization inhibitor, the compound is biologically active. The full range of effects following ingestion, inhalation, or absorption is unknown.[1]

        Core Directive: Engineering and Personal Protective Controls

        A multi-layered approach to protection is mandatory, starting with engineering controls and supplemented by robust Personal Protective Equipment (PPE).

        Primary Containment: Engineering Controls

        All manipulations of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, especially handling of the solid powder, must be performed within a certified chemical fume hood.[4] This is the primary barrier to prevent inhalation of airborne particulates and contain any potential spills. The fume hood sash should be kept as low as possible during work.

        Secondary Barrier: Personal Protective Equipment (PPE)

        Appropriate PPE is essential to prevent dermal, ocular, and respiratory exposure.[8][9] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

        Protection Type Specification Rationale and Best Practices
        Hand Protection Double-gloving with nitrile gloves.The outer glove provides the primary barrier and can be removed immediately upon contamination. The inner glove protects the skin during doffing. Nitrile offers good splash protection against a range of chemicals.[9][10] Always inspect gloves for tears or punctures before use.[11]
        Eye Protection ANSI Z87.1-compliant chemical splash goggles.Standard safety glasses do not provide a sufficient seal against splashes or airborne powder. Chemical splash goggles are required to protect against these hazards.[4][10]
        Body Protection Flame-resistant lab coat with tight-fitting cuffs.A fully buttoned lab coat protects the skin and personal clothing from contamination.[10] Ensure it is made of a suitable material like cotton, not polyester or acrylic which can melt.[10]
        Foot Protection Closed-toe, closed-heel shoes.Shoes must cover the entire foot to protect against spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[10][12]
        Respiratory Protection Typically not required if work is conducted in a fume hood.If engineering controls are not available or insufficient to control airborne dust, a NIOSH-approved respirator (e.g., N95) is required.[10] Use of a respirator necessitates enrollment in a respiratory protection program with medical evaluation and fit testing.[10][13]

        Operational Plan: Step-by-Step Handling Protocol

        Adherence to a strict, sequential protocol minimizes the risk of exposure during routine handling.

        Preparation & Weighing:

        • Designate Area: Cordon off a specific area within the chemical fume hood for handling the compound.

        • Don PPE: Before approaching the designated area, don all required PPE in the correct order (see workflow diagram below).

        • Weighing: If weighing the solid, use a tared weigh boat within the fume hood. Handle the container and spatula with care to minimize dust generation.[4]

        • Solubilization: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

        During the Experiment:

        • Containment: Keep all vessels containing the compound capped or covered when not in active use.

        • Contamination Control: Change outer gloves immediately if you suspect contamination.[11] Never touch personal items (phones, pens, notebooks) with gloved hands.

        • Transport: When moving the compound outside of the fume hood, ensure it is in a sealed, secondary container.

        Disposal Plan: Waste Management Protocol

        All waste generated from handling 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine must be treated as hazardous waste.[14]

        • Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels, etc.) must be placed in a dedicated, sealed, and clearly labeled hazardous waste bag or container.

        • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

        • Decontamination: Decontaminate the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and paper towels. Dispose of the cleaning materials as solid hazardous waste.

        • Final Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[14]

        PPE Donning and Doffing Workflow

        Properly putting on and taking off PPE is as critical as its selection. The following sequence prevents cross-contamination.

        PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Outer Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

        Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

        Emergency Procedures: Immediate Response

        In the event of an accidental exposure, immediate and correct action is crucial.

        • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5] Seek medical attention.

        • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

        • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.

        • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

        • Spill: For a minor spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite) and place it in the hazardous waste container. Decontaminate the area thoroughly. For larger spills, evacuate the area and contact your institution's emergency response team.

        References

        • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
        • Chemical Safety: Personal Protective Equipment.
        • Material Safety Data Sheet.
        • Fisher Scientific. SAFETY DATA SHEET.
        • Santa Cruz Biotechnology. Thiazole.
        • SAFETY DATA SHEET.
        • SAFETY DATA SHEET.
        • How to Choose PPE for Chemical Work.
        • TCI Chemicals. SAFETY DATA SHEET.
        • Personal Protective Equipment Selection Guide.
        • Bernardo Ecenarro. Recommended PPE to handle chemicals.
        • EPA. N,N-Diethyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-amine - Cancer.
        • Enamine. safety data sheet.
        • SAFETY DATA SHEET.
        • CAS No.
        • Apollo Scientific. 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole.
        • PubMed. New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents.
        • TCI Chemicals. SAFETY DATA SHEET.
        • PMC. Thiazole Ring—A Biologically Active Scaffold.
        • PMC. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance.
        • MDPI. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
        • PubChem. 3,4,5-Trimethoxy-N-(1,3-thiazol-2-YL)benzamide.
        • Jetir.Org. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.

        Sources

        ×

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.